molecular formula C10H15NO8 B1224823 4-(2-Carboxyethyl)-4-nitroheptanedioic acid CAS No. 59085-15-3

4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Número de catálogo: B1224823
Número CAS: 59085-15-3
Peso molecular: 277.23 g/mol
Clave InChI: JCMYUFMDOYGRKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Carboxyethyl)-4-nitroheptanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO8 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(2-carboxyethyl)-4-nitroheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO8/c12-7(13)1-4-10(11(18)19,5-2-8(14)15)6-3-9(16)17/h1-6H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMYUFMDOYGRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC(=O)O)(CCC(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384283
Record name 4-(2-Carboxyethyl)-4-nitroheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59085-15-3
Record name 4-(2-Carboxyethyl)-4-nitroheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Carboxyethyl)-4-nitropimelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Carboxyethyl)-4-nitroheptanedioic acid, also known as Tris(2-carboxyethyl)nitromethane, is a trifunctional aliphatic nitro acid. Its unique structure, featuring a central quaternary carbon atom bonded to a nitro group and three carboxyethyl arms, makes it a valuable building block in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in the development of dendritic polymers.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 59085-15-3[2][3]
Molecular Formula C10H15NO8[2][3]
Molecular Weight 277.23 g/mol [2]
Melting Point 181-184 °C (lit.)[1]
Boiling Point (Predicted) 570.4 ± 50.0 °C
Density (Predicted) 1.456 ± 0.06 g/cm³
pKa (Predicted) 3.75 ± 0.10
Appearance White to off-white solid[1]

Synonyms:

  • Nitrotriacid

  • Tris(2-carboxyethyl)nitromethane

  • 4-(2-carboxyethyl)-4-nitropimelic acid

  • 1,1,1-Tris(2-carboxyethyl)nitromethane

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from simple precursors. The overall synthetic strategy involves the Michael addition of nitromethane to three equivalents of an acrylic acid ester, followed by hydrolysis of the resulting triester.

Experimental Protocol: Synthesis of Di-tert-butyl 4-nitro-4-(2-tertbutoxycarbonylethyl)heptanedioate

Reaction Scheme:

G Nitromethane Nitromethane Intermediate Di-tert-butyl 4-nitro-4-(2-tertbutoxycarbonylethyl)heptanedioate Nitromethane->Intermediate Acrylate tert-Butyl Acrylate (3 eq.) Acrylate->Intermediate Base Base (e.g., Triton B) Base->Intermediate G Intermediate Di-tert-butyl 4-nitro-4-(2-tertbutoxycarbonylethyl)heptanedioate Product This compound Intermediate->Product Acid Acid (e.g., Formic Acid, TFA) Acid->Product G cluster_0 Core Molecule cluster_1 Generation 0 cluster_2 Generation 1 cluster_3 Further Generations Core This compound G0 Activation of Carboxyl Groups Core->G0 Monomer Addition of Difunctional Monomers G0->Monomer G1 First Generation Dendrimer Monomer->G1 Repeat Repetitive Activation and Addition G1->Repeat HigherGen Higher Generation Dendrimers Repeat->HigherGen

References

Elucidation of the Chemical Structure of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 4-(2-carboxyethyl)-4-nitroheptanedioic acid. The following sections detail the predicted physicochemical properties and outline the core analytical techniques required for unambiguous structure confirmation. This document serves as a foundational resource, presenting standardized experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, tailored for the analysis of this nitro-containing tricarboxylic acid. While specific spectral data for this compound is not publicly available in extensive databases, this guide provides predicted spectral characteristics based on established principles of organic spectroscopy.

Compound Identity

Systematic Name: this compound CAS Number: 59085-15-3 Molecular Formula: C10H15NO8

PropertyPredicted ValueSource
Molecular Weight 293.23 g/mol Calculated
Appearance White to off-white solidTypical for similar organic acids
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in waterGeneral property of polycarboxylic acids

Predicted Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.[1][2] The methylene protons adjacent to the carboxylic acid groups and the nitro group will exhibit more complex splitting patterns (multiplets) in the range of 2-3 ppm.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~10-13Broad Singlet
~2.2-2.8Multiplets

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbons of the carboxylic acid groups are expected to resonate in the downfield region of 170-185 ppm. The quaternary carbon attached to the nitro group will also be significantly deshielded. The methylene carbons will appear in the aliphatic region of the spectrum.[1][3][4][5][6]

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~170-1853 x -COOH
~80-90C-NO₂
~30-40-CH₂- groups
Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the deprotonated molecule [M-H]⁻ would be the expected base peak. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Predicted Mass Spectrometry Data
Ionization Mode Expected m/z
ESI (-)292.0725
ESI (+)294.0874
ESI (+)316.0693
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups.[1][2] A strong absorption band around 1700-1725 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid carbonyls. The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group
2500-3300 (broad)O-H stretch (Carboxylic Acid)
1700-1725 (strong)C=O stretch (Carboxylic Acid)
~1550 (strong)N-O asymmetric stretch (Nitro)
~1350 (strong)N-O symmetric stretch (Nitro)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is suitable for separating the analyte from potential impurities.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode), is typically used.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in fragmentation mode (MS/MS) to study the fragmentation pattern.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [7][8][9][10]

  • Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Thoroughly mix the sample and KBr by grinding for several minutes.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation process.

Structure_Elucidation_Workflow cluster_start Initial Analysis cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR Infrared Spectroscopy Compound->IR NMR_Data Proton & Carbon Environments NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Overall workflow for the structure elucidation of the target compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample Solid Sample Dissolved_Sample Dissolve in Deuterated Solvent Sample->Dissolved_Sample Diluted_Sample Dilute for LC-MS Sample->Diluted_Sample KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet NMR_Analysis NMR Spectrometer Dissolved_Sample->NMR_Analysis LCMS_Analysis LC-MS System Diluted_Sample->LCMS_Analysis FTIR_Analysis FTIR Spectrometer KBr_Pellet->FTIR_Analysis NMR_Spectrum ¹H & ¹³C Spectra NMR_Analysis->NMR_Spectrum MS_Spectrum Mass Spectrum LCMS_Analysis->MS_Spectrum IR_Spectrum IR Spectrum FTIR_Analysis->IR_Spectrum

Caption: Detailed experimental workflow from sample preparation to data acquisition.

Conclusion

The structural elucidation of this compound can be confidently achieved through the systematic application of modern spectroscopic techniques. This guide provides the necessary theoretical framework and practical experimental protocols for researchers to undertake this analysis. The combination of NMR spectroscopy for determining the connectivity of the carbon and proton skeleton, mass spectrometry for confirming the molecular formula and fragmentation, and infrared spectroscopy for identifying the key functional groups, will provide the unambiguous evidence required for complete structural confirmation. While publicly available spectral data is currently limited, the predicted values and methodologies presented herein offer a robust roadmap for the successful elucidation of this compound's structure.

References

physical and chemical properties of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, also known by its synonym Nitromethanetrispropionic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a polycarboxylic acid containing a nitro functional group. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name This compound
Synonyms Nitromethanetrispropionic acid, 4-(2-Carboxyethyl)-4-nitropimelic acid, Tris(2-carboxyethyl)nitromethane
CAS Number 59085-15-3[1]
Molecular Formula C10H15NO8[1]
Molecular Weight 277.23 g/mol
Appearance Solid
Melting Point 181-184 °C (literature)[2]
Boiling Point 570.4 °C at 760 mmHg (predicted)[2]
InChI 1S/C10H15NO8/c12-7(13)1-4-10(11(18)19,5-2-8(14)15)6-3-9(16)17/h1-6H2,(H,12,13)(H,14,15)(H,16,17)
SMILES OC(=O)CCC(CCC(O)=O)(CCC(O)=O)--INVALID-LINK--=O

Synthesis and Purification

Proposed Synthesis Workflow

G Nitromethane Nitromethane Intermediate Triester Intermediate Nitromethane->Intermediate Michael Addition EthylAcrylate Ethyl Acrylate (3 eq.) EthylAcrylate->Intermediate Base Base (e.g., Et3N) Base->Intermediate FinalProduct 4-(2-Carboxyethyl)-4- nitroheptanedioic acid Intermediate->FinalProduct Hydrolysis AcidHydrolysis Acid Hydrolysis (e.g., HCl) AcidHydrolysis->FinalProduct

Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis

Materials:

  • Nitromethane

  • Ethyl acrylate

  • Triethylamine (Et3N) or other suitable base

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Michael Addition: To a solution of nitromethane in ethanol, add triethylamine as a catalyst.

  • Slowly add three equivalents of ethyl acrylate to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Stir the reaction mixture for a sufficient time to allow for the complete formation of the triester intermediate. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Hydrolysis: After the Michael addition is complete, add concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux to facilitate the hydrolysis of the ester groups to carboxylic acids.

  • Work-up: After cooling, the product may precipitate. The crude product can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue can be further purified.

Experimental Protocol: Purification

Due to the presence of three carboxylic acid groups, the compound is expected to be polar. Purification can be achieved through recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility (e.g., water, ethanol, or a mixture).

  • Allow the solution to cool slowly to promote the formation of pure crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude product in a small amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to separate the desired product from impurities.

  • Collect the fractions containing the pure product and remove the solvent under reduced pressure.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two main signals corresponding to the two types of methylene protons in the carboxyethyl chains.

  • -CH₂-COOH: A triplet adjacent to the carboxylic acid group.

  • -C-CH₂-: A triplet adjacent to the quaternary carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments. Key expected signals include:

  • C=O (Carboxylic Acid): In the range of 170-185 ppm.[3]

  • Quaternary Carbon (C-NO₂): A downfield signal due to the electron-withdrawing nitro group.

  • -CH₂- groups: Signals in the aliphatic region (20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid) 2500-3300Very broad and strong
C-H (Aliphatic) 2850-3000Medium to strong
C=O (Carboxylic Acid) 1680-1750Strong and sharp
N-O (Nitro group) 1550-1475 (asymmetric) 1360-1290 (symmetric)Strong
Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected. Fragmentation may involve the loss of the nitro group (NO₂) and successive losses of the carboxyethyl side chains.

Biological and Pharmacological Context (Hypothetical)

Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. However, based on its chemical structure, some potential areas of interest for future research can be hypothesized.

Nitro compounds are known to have a wide range of biological activities, including antimicrobial and signaling roles.[4][5] For instance, nitro-fatty acids are endogenous signaling molecules that can modulate inflammatory pathways.[4] The nitro group can undergo metabolic reduction to form reactive nitrogen species, which can interact with biological macromolecules.[3][6]

The presence of multiple carboxylic acid groups imparts high polarity to the molecule, which would influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a generalized cellular response to oxidative stress, a pathway where nitro-containing compounds could potentially exert an effect, for instance, by modulating the activity of redox-sensitive transcription factors like Nrf2. It is crucial to note that this is a hypothetical representation and has not been experimentally validated for this compound.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus OxidativeStress Oxidative Stress (e.g., ROS, RNS) Keap1 Keap1 OxidativeStress->Keap1 Oxidizes Cysteine Residues NitroCompound This compound (Hypothetical Modulator) NitroCompound->Keap1 Potential Interaction Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 Keap1_Nrf2->Nrf2_nucleus Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes Activates Transcription CellularResponse Enhanced Cellular Defense AntioxidantGenes->CellularResponse Leads to Nrf2_nucleus->ARE Binds to

Figure 2: Hypothetical modulation of the Nrf2 signaling pathway.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a dust mask.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If on skin, wash with soap and water. Seek medical attention if symptoms persist.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific or medical advice. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with established safety procedures.

References

An In-depth Technical Guide to Tris(2-carboxyethyl)nitromethane (CAS: 59085-15-3) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(2-carboxyethyl)nitromethane, a key scaffolding molecule in the development of targeted oligonucleotide therapeutics. This document details its chemical properties, its critical role in the synthesis of triantennary N-acetylgalactosamine (GalNAc) clusters, and the subsequent application of these conjugates for liver-specific drug delivery. Detailed experimental protocols for synthesis and evaluation, alongside collated quantitative data, are presented to support research and development efforts in this field.

Core Concepts and Chemical Properties

Tris(2-carboxyethyl)nitromethane, also known by its synonyms Nitromethanetrispropionic acid and 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, is a branched tricarboxylic acid. Its unique structure, featuring a central nitromethane core with three propionic acid arms, makes it an ideal scaffold for the trivalent presentation of ligands. This characteristic is pivotal for its primary application in drug delivery, where it serves as the foundation for synthesizing triantennary GalNAc clusters. These clusters are designed to bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates targeted delivery of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to the liver.

Table 1: Physicochemical and Safety Data for Tris(2-carboxyethyl)nitromethane

PropertyValueReference
CAS Number 59085-15-3[1]
Molecular Formula C10H15NO8[1]
Molecular Weight 277.23 g/mol [1]
Linear Formula NO2C(CH2CH2COOH)3[1]
Melting Point 181-184 °C[1]
Appearance Solid[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Signal Word Warning[1]

Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic utility of Tris(2-carboxyethyl)nitromethane-derived GalNAc clusters stems from their ability to hijack a natural biological pathway for cellular uptake. The triantennary arrangement of GalNAc ligands, enabled by the scaffold, leads to high-avidity binding to the ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, a process where the cell membrane engulfs the GalNAc-oligonucleotide conjugate, forming an endosome. Inside the cell, the conjugate traffics through the endosomal pathway. The acidic environment of the late endosome and lysosome facilitates the dissociation of the conjugate from the receptor and subsequent release of the therapeutic oligonucleotide into the cytoplasm, where it can engage with its target mRNA. The ASGPR is then recycled back to the cell surface.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane Cell Membrane GalNAc_ASO GalNAc-Oligonucleotide Conjugate ASGPR ASGPR GalNAc_ASO->ASGPR Binding Clathrin_Pit Clathrin-Coated Pit ASGPR->Clathrin_Pit Clustering Endosome Early Endosome Clathrin_Pit->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation ASO_Release Oligonucleotide Release Late_Endosome->ASO_Release Dissociation Recycling_Vesicle Recycling Vesicle Late_Endosome->Recycling_Vesicle Receptor Recycling Cytoplasm Cytoplasm mRNA_Target Target mRNA Cytoplasm->mRNA_Target Hybridization ASO_Release->Cytoplasm mRNA_Degradation mRNA Degradation/ Translation Repression mRNA_Target->mRNA_Degradation Recycling_Vesicle->ASGPR

Caption: ASGPR-mediated endocytosis of a GalNAc-oligonucleotide conjugate.

Experimental Protocols

Synthesis of a Triantennary GalNAc Cluster and Conjugation to an Oligonucleotide

The following is a generalized protocol based on a reported efficient synthesis of a Tris(2-carboxyethyl)nitromethane-based GalNAc cluster (referred to as a THA-GN3 scaffold) and its subsequent conjugation to a 5'-amino-modified ASO.

Materials:

  • Tris(2-carboxyethyl)nitromethane

  • Pentafluorophenol trifluoroacetate (PFP-TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • GalNAc analogue with a linker arm

  • Palladium hydroxide on carbon (Pd(OH)2/C)

  • 5'-Hexylamino modified ASO

  • Sodium tetraborate buffer (pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous ammonia

Procedure:

  • Activation of the Tris(2-carboxyethyl)nitromethane Core:

    • React Tris(2-carboxyethyl)nitromethane with a suitable protecting group for one of the carboxyl groups.

    • Activate the remaining two carboxyl groups using PFP-TFA in the presence of DIPEA to form a di-PFP ester.

  • Coupling of GalNAc Ligands:

    • React the di-PFP ester with two equivalents of a GalNAc analogue containing a linker with a terminal amine group.

  • Deprotection and Activation of the Third Arm:

    • Remove the protecting group from the third carboxyl group.

    • Activate the newly deprotected carboxyl group with PFP-TFA.

  • Coupling of the Third GalNAc Ligand:

    • React the mono-PFP ester with one equivalent of the GalNAc analogue.

  • Final Activation of the Cluster:

    • Introduce a linker with a terminal carboxyl group to the core structure.

    • Activate this terminal carboxyl group with PFP-TFA to yield the final activated GalNAc cluster (e.g., THA-GN3-Pfp).

  • Conjugation to the ASO:

    • Dissolve the 5'-hexylamino modified ASO in sodium tetraborate buffer (pH 8.5).

    • Add a solution of the activated GalNAc cluster in DMSO to the ASO solution.

    • Stir the reaction mixture at room temperature for several hours.

  • Deprotection and Purification:

    • Remove the O-acetyl protecting groups from the GalNAc sugars by treating with aqueous ammonia.

    • Purify the final GalNAc-ASO conjugate using HPLC.

Synthesis_Workflow Start Tris(2-carboxyethyl) nitromethane Activation1 Activation of Two Carboxyl Groups (PFP-TFA, DIPEA) Start->Activation1 Coupling1 Coupling of Two GalNAc Analogues Activation1->Coupling1 Deprotection Deprotection of Third Carboxyl Group Coupling1->Deprotection Activation2 Activation of Third Carboxyl Group (PFP-TFA) Deprotection->Activation2 Coupling2 Coupling of Third GalNAc Analogue Activation2->Coupling2 Final_Activation Introduction and Activation of Linker (PFP-TFA) Coupling2->Final_Activation Activated_Cluster Activated Triantennary GalNAc Cluster Final_Activation->Activated_Cluster Conjugation Solution-Phase Conjugation (Borate Buffer, DMSO) Activated_Cluster->Conjugation ASO 5'-Hexylamino Modified ASO ASO->Conjugation Deprotection_Purification Deprotection (Aqueous NH3) and HPLC Purification Conjugation->Deprotection_Purification Final_Product GalNAc-ASO Conjugate Deprotection_Purification->Final_Product

Caption: Workflow for the synthesis of a GalNAc-ASO conjugate.

In Vitro Evaluation in Primary Mouse Hepatocytes

Materials:

  • Primary mouse hepatocytes

  • Plating medium (e.g., DMEM with supplements)

  • GalNAc-ASO conjugates and unconjugated control ASO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix and primers for target and housekeeping genes

Procedure:

  • Hepatocyte Isolation and Plating:

    • Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.

    • Assess cell viability using trypan blue exclusion.

    • Plate the hepatocytes in collagen-coated multi-well plates at a desired density (e.g., 12,000 cells/well in a 96-well plate).

  • Treatment with ASOs:

    • Allow the cells to adhere for a few hours.

    • Prepare serial dilutions of the GalNAc-ASO conjugates and control ASO in the plating medium.

    • Aspirate the plating medium and add the ASO-containing medium to the cells.

  • Incubation and Lysis:

    • Incubate the cells for a specified period (e.g., 4 to 24 hours) at 37°C in a humidified incubator.

    • Wash the cells with PBS to remove extracellular ASOs.

    • Lyse the cells directly in the wells using a suitable lysis buffer.

  • RNA Isolation and Analysis:

    • Isolate total RNA from the cell lysates using a commercial kit.

    • Synthesize cDNA from the isolated RNA.

    • Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene.

  • Data Analysis:

    • Calculate the relative target mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated or control ASO-treated cells.

    • Determine the IC50 value (the concentration of ASO that causes a 50% reduction in target mRNA) by fitting the dose-response data to a suitable model.

In Vivo Evaluation in Mice

Materials:

  • C57BL/6 mice or a relevant transgenic mouse model

  • GalNAc-ASO conjugates and unconjugated control ASO

  • Sterile PBS for formulation

  • Syringes and needles for subcutaneous injection

  • Equipment for euthanasia and tissue collection

  • Liquid nitrogen for snap-freezing tissues

  • Reagents and equipment for RNA and protein analysis (as in the in vitro protocol, plus protein extraction buffers and Western blot or ELISA reagents)

Procedure:

  • Dosing:

    • Acclimatize the mice to the facility.

    • Prepare the ASO solutions in sterile PBS.

    • Administer the ASOs to the mice via subcutaneous injection at various dose levels. A typical dosing regimen might be a single injection or multiple injections over a period of time.

  • Sample Collection:

    • At a predetermined time point after the final dose (e.g., 72 hours), euthanize the mice.

    • Collect blood for plasma analysis of target protein levels.

    • Perfuse the liver with PBS to remove blood.

    • Excise the liver and snap-freeze it in liquid nitrogen for subsequent RNA and protein analysis.

  • Tissue Analysis:

    • Homogenize a portion of the frozen liver tissue.

    • Isolate RNA and perform qPCR to determine target mRNA levels as described in the in vitro protocol.

    • Isolate protein and perform Western blotting or ELISA to determine target protein levels.

  • Data Analysis:

    • Calculate the percentage reduction in target mRNA and protein levels in the liver and plasma, respectively, compared to saline-treated control animals.

    • Determine the ED50 value (the dose of ASO that causes a 50% reduction in the target) from the dose-response curves.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Hepatocyte_Isolation Isolate Primary Mouse Hepatocytes Cell_Plating Plate Hepatocytes Hepatocyte_Isolation->Cell_Plating ASO_Treatment_In_Vitro Treat with GalNAc-ASO Conjugates Cell_Plating->ASO_Treatment_In_Vitro Incubation_Lysis Incubate and Lyse Cells ASO_Treatment_In_Vitro->Incubation_Lysis RNA_Analysis_In_Vitro RNA Isolation and qPCR Analysis Incubation_Lysis->RNA_Analysis_In_Vitro IC50_Determination Determine IC50 RNA_Analysis_In_Vitro->IC50_Determination Mouse_Model Select Mouse Model ASO_Dosing Subcutaneous Dosing of Mice Mouse_Model->ASO_Dosing Sample_Collection Collect Liver and Plasma Samples ASO_Dosing->Sample_Collection Tissue_Analysis Analyze mRNA and Protein Levels Sample_Collection->Tissue_Analysis ED50_Determination Determine ED50 Tissue_Analysis->ED50_Determination

Caption: Experimental workflow for in vitro and in vivo evaluation.

Quantitative Data Summary

The use of Tris(2-carboxyethyl)nitromethane as a scaffold for triantennary GalNAc clusters has consistently demonstrated a significant enhancement in the potency of conjugated oligonucleotides.

Table 2: In Vivo Potency of GalNAc-ASO Conjugates in Mice

Target GeneASO ChemistryUnconjugated ASO ED50 (mg/kg/wk)GalNAc-Conjugated ASO ED50 (mg/kg/wk)Fold ImprovementReference
Apo(a)2'-MOE6.38 (mRNA), 11.0 (protein)0.32 (mRNA), 0.54 (protein)~20[2]
SRB-15-10-5 MOE~15~2~7.5[3]
SRB-12-10-2 cEt~30~0.5~60[3]
FXI2'-MOE~15~1~15[4]
TTR2'-MOE~10~1~10[4]
ApoCIII2'-MOE~7.5~0.75~10[4]

ED50: Effective dose required to achieve 50% reduction of the target. 2'-MOE: 2'-O-methoxyethyl RNA. cEt: constrained ethyl bridged nucleic acid.

Table 3: In Vitro Potency of GalNAc-siRNA Conjugates in Primary Mouse Hepatocytes

Ligand ValencyTarget GeneIC50 (nM)Reference
Bi-antennary GalNAcApoB80[5]
Tri-antennary GalNAcApoB1[5]

IC50: Concentration required to achieve 50% inhibition of the target.

Conclusion

Tris(2-carboxyethyl)nitromethane is a valuable and versatile scaffold for the synthesis of triantennary ligands, most notably GalNAc clusters for targeted drug delivery to the liver. The resulting GalNAc-oligonucleotide conjugates have demonstrated significant improvements in potency, both in vitro and in vivo, by leveraging the natural ASGPR-mediated endocytosis pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance this promising therapeutic modality. The continued exploration of novel scaffolds and conjugation strategies, built upon the principles demonstrated with Tris(2-carboxyethyl)nitromethane, will undoubtedly lead to the development of more effective and safer oligonucleotide-based medicines for a range of liver diseases.

References

4-(2-Carboxyethyl)-4-nitropimelic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(2-Carboxyethyl)-4-nitropimelic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular properties of 4-(2-Carboxyethyl)-4-nitropimelic acid. Due to the novelty of this compound, this guide synthesizes fundamental chemical principles to deduce its molecular characteristics and outlines a standard workflow for its empirical characterization.

Molecular Properties

The molecular formula for 4-(2-Carboxyethyl)-4-nitropimelic acid is determined to be C₁₀H₁₃NO₈. Based on this, the following molecular weights have been calculated:

PropertyValue
Molecular FormulaC₁₀H₁₃NO₈
Average Molecular Weight291.21 g/mol
Monoisotopic Molecular Weight291.0641 g/mol

Logical Workflow for Compound Characterization

The characterization of a novel chemical entity such as 4-(2-Carboxyethyl)-4-nitropimelic acid follows a structured, multi-step process to confirm its identity and purity. The logical workflow for this process is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_evaluation Further Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification hrms HRMS (Molecular Formula) purification->hrms nmr NMR (1H, 13C) hrms->nmr ftir FT-IR (Functional Groups) nmr->ftir purity_analysis Purity Assessment (e.g., LC-MS) ftir->purity_analysis physchem Physicochemical Properties purity_analysis->physchem bioassay Biological Activity Screening physchem->bioassay caption Workflow for Novel Compound Characterization

Caption: Workflow for Novel Compound Characterization

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To empirically determine the molecular weight and confirm the elemental composition of 4-(2-Carboxyethyl)-4-nitropimelic acid, High-Resolution Mass Spectrometry (HRMS) is the preferred method.

Objective: To obtain a high-resolution mass spectrum to confirm the exact mass of the synthesized compound and deduce its elemental formula.

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • An electrospray ionization (ESI) source is suitable for this polar, non-volatile molecule.

Materials:

  • Sample of purified 4-(2-Carboxyethyl)-4-nitropimelic acid.

  • High-purity solvents such as methanol, acetonitrile, and water (LC-MS grade).

  • A volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization, if necessary.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

    • If necessary, add a small amount (e.g., 0.1%) of formic acid or ammonium hydroxide to the final solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively. Given the acidic nature of the molecule, negative ion mode ([M-H]⁻) is likely to provide a strong signal.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution appropriate for the desired mass range. This ensures high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire data in both positive and negative ionization modes to determine the most sensitive mode for this compound.

    • Set the mass analyzer to a high-resolution setting (typically > 60,000 FWHM).

    • Acquire data over a mass range that includes the expected mass of the protonated or deprotonated molecule (e.g., m/z 100-500).

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the molecular ion.

    • Determine the exact mass of the most intense peak for the molecular ion.

    • Use the instrument's software to calculate the elemental formula that corresponds to the measured exact mass, with a mass tolerance of less than 5 ppm.

    • Compare the calculated elemental formula with the expected formula (C₁₀H₁₃NO₈) to confirm the identity of the compound. The theoretical exact mass for the [M-H]⁻ ion would be 290.0568 Da.

Spectral Data Analysis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Carboxyethyl)-4-nitroheptanedioic acid (CAS No. 59085-15-3) is a tricarboxylic acid containing a nitro functional group. Its complex structure presents a unique spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented.

Predicted Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following spectral characteristics are predicted based on its chemical structure and established principles of spectroscopic analysis for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0Singlet (broad)3H-COOH
~2.5 - 2.7Triplet6H-CH ₂-COOH
~2.2 - 2.4Triplet6H-C(NO₂)-CH ₂-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170 - 185-C OOH
~85 - 95-C (NO₂)
~30 - 35-C H₂-COOH
~25 - 30-C(NO₂)-C H₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
1700-1730StrongC=O stretch (Carboxylic acid)[1]
1540-1560StrongN-O asymmetric stretch (Nitro group)
1340-1360StrongN-O symmetric stretch (Nitro group)
2850-3000MediumC-H stretch (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₅NO₈
Molecular Weight277.23 g/mol
Predicted [M-H]⁻ (m/z)276.07
Predicted [M+Na]⁺ (m/z)299.06

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample has completely dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

  • Potassium bromide (KBr), spectroscopic grade (for pellet method).

Procedure (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal after the measurement.

Procedure (KBr pellet method):

  • Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet-forming die.

  • Press the die under high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer.

  • Acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure (ESI-MS):

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the mass spectrometer's mobile phase.

  • Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump, or inject a small volume into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

  • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the molecular ion.

  • If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid State Prep Solid State Preparation (ATR or KBr Pellet) Sample->Solid State Prep For IR Dilute Solution Preparation of Dilute Solution Sample->Dilute Solution For MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid State Prep->IR MS Mass Spectrometer Dilute Solution->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Key Functional Groups and Predicted Spectral Correlations cluster_functional_groups Functional Groups cluster_spectral_features Predicted Spectral Features Molecule This compound COOH Carboxylic Acid (-COOH) Molecule->COOH NO2 Nitro Group (-NO₂) Molecule->NO2 Alkyl Alkyl Chain (-CH₂-) Molecule->Alkyl NMR_COOH ¹H: ~10-12 ppm (s, broad) ¹³C: ~170-185 ppm COOH->NMR_COOH IR_COOH IR: 2500-3300 cm⁻¹ (O-H) 1700-1730 cm⁻¹ (C=O) COOH->IR_COOH IR_NO2 IR: 1540-1560 cm⁻¹ (asym) 1340-1360 cm⁻¹ (sym) NO2->IR_NO2 NMR_Alkyl ¹H: ~2.2-2.7 ppm ¹³C: ~25-35 ppm Alkyl->NMR_Alkyl

Caption: Key Functional Groups and Predicted Spectral Correlations.

References

Unveiling the Synthetic Keystone: A Technical Guide to 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4-(2-Carboxyethyl)-4-nitroheptanedioic acid, a seemingly complex molecule, stands as a critical branching point in the construction of intricate macromolecular architectures. While not widely recognized for direct biological activity, its strategic design as a precursor to triamine compounds, notably "Behera's amine," has cemented its importance in the field of dendrimer chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties, offering a valuable resource for researchers leveraging this unique chemical scaffold.

Introduction and Background

The discovery and utility of this compound are intrinsically linked to the pioneering work of Professor George R. Newkome in the field of dendrimer chemistry. Dendrimers are highly branched, well-defined macromolecules that emanate from a central core. The precise control over their size, shape, and surface functionality makes them promising candidates for a range of applications, including drug delivery, gene therapy, and catalysis.

The significance of this compound lies in its trifunctional nature, which is unlocked upon the reduction of its central nitro group to a primary amine. This transformation yields a versatile building block, 4-amino-4-(2-carboxyethyl)heptanedioic acid (commonly referred to as Behera's amine), which provides three carboxylic acid arms for further chemical elaboration, enabling the divergent growth of dendritic structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 59085-15-3[1]
Molecular Formula C₁₀H₁₅NO₈[1]
Molecular Weight 277.23 g/mol [1]
Melting Point 181-184 °C[1]
Appearance White to off-white solid[1]
Synonyms Tris(2-carboxyethyl)nitromethane, Nitrotriacid[1]

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process.

G Nitromethane Nitromethane Intermediate Tris(2-cyanoethyl)nitromethane Nitromethane->Intermediate Base Catalyst Acrylonitrile Acrylonitrile (3 eq.) Acrylonitrile->Intermediate Acid 4-(2-Carboxyethyl)-4- nitroheptanedioic acid Intermediate->Acid Acid Hydrolysis (e.g., HCl)

Caption: Synthetic route to this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on standard organic chemistry principles for this type of reaction and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Tris(2-cyanoethyl)nitromethane

  • To a stirred solution of nitromethane (1 equivalent) in a suitable solvent (e.g., tert-butanol or dioxane) at room temperature, add a catalytic amount of a strong base (e.g., Triton B or sodium tert-butoxide).

  • Slowly add acrylonitrile (at least 3 equivalents) to the reaction mixture, maintaining the temperature below a certain threshold (e.g., 30-40 °C) with external cooling if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • The crude tris(2-cyanoethyl)nitromethane can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

  • Suspend the purified tris(2-cyanoethyl)nitromethane in a concentrated acid solution (e.g., 6 M hydrochloric acid).

  • Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the progress of the hydrolysis (e.g., by observing the cessation of gas evolution or by TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Dendrimer Synthesis

The primary application of this compound is as a latent trifunctional building block in dendrimer synthesis. The synthetic utility is realized through the reduction of the nitro group.

G NitroAcid 4-(2-Carboxyethyl)-4- nitroheptanedioic acid AminoAcid 4-Amino-4-(2-carboxyethyl) heptanedioic acid (Behera's Amine) NitroAcid->AminoAcid Reduction (e.g., H₂, Pd/C) Dendron Dendritic Scaffolds AminoAcid->Dendron Amide Coupling

Caption: Conversion to Behera's amine for dendrimer synthesis.

The resulting "Behera's amine" provides a strategic branching point. The three carboxylic acid functionalities can be activated and coupled with other molecules to build successive generations of dendrimers, leading to precisely engineered macromolecules with a high density of surface groups.

Biological Activity and Toxicological Profile

Currently, there is a lack of specific studies on the biological activities of this compound itself. Its high polarity and ionic nature at physiological pH may limit its passive diffusion across cell membranes.

General toxicological data on short-chain nitroalkanes suggest that some can exhibit toxicity. However, the toxicological profile of this specific, highly functionalized nitro compound has not been extensively evaluated. Researchers planning to use this compound in biological systems should conduct appropriate cytotoxicity and biocompatibility studies.

Conclusion

This compound is a valuable, albeit specialized, chemical entity. Its significance is not in its inherent biological activity but in its role as a key architectural component in the bottom-up synthesis of complex dendritic polymers. This guide provides a foundational understanding of this molecule, from its physicochemical properties and synthetic origins to its pivotal application in materials science. Further research into its potential biological interactions and the development of more detailed synthetic methodologies will undoubtedly expand its utility in the fields of drug delivery and nanotechnology.

References

The Biological Significance of Aliphatic Nitro Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities of aliphatic nitro compounds, from naturally occurring toxins and signaling molecules to their emerging roles in drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological significance of this versatile class of molecules. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding and inspire further research.

Introduction to Aliphatic Nitro Compounds

Aliphatic nitro compounds, characterized by the presence of a nitro group (-NO₂) attached to a non-aromatic carbon atom, are a diverse class of organic molecules with a wide spectrum of biological activities. While some are well-known for their industrial applications as solvents and explosives, a growing body of research highlights their significant roles in biological systems.[1] Naturally occurring aliphatic nitro compounds have been isolated from various sources, including plants, fungi, and bacteria, where they can act as toxins, signaling molecules, or defense compounds.[2] In the realm of pharmacology, synthetic aliphatic nitro compounds are being explored for their therapeutic potential, including antimicrobial, anticancer, and vasodilatory effects.[3][4] However, the nitro group is also associated with potential toxicity and mutagenicity, necessitating careful evaluation in drug development.[5] This guide delves into the multifaceted biological significance of these compounds, providing a technical foundation for their continued investigation.

Quantitative Data on Biological Activities

The biological effects of aliphatic nitro compounds are often quantified to assess their potency and potential for therapeutic application. This section presents a summary of available quantitative data, including antimicrobial and anticancer activities.

Antimicrobial Activity

Several aliphatic nitro compounds have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
2-Bromo-2-nitropropane-1,3-diolPseudomonas aeruginosa12.5[6]
2-Bromo-2-nitropropane-1,3-diolStaphylococcus aureus6.25[6]
2-Bromo-2-nitropropane-1,3-diolCandida albicans6.25[6]
1-Bromo-1-nitrooctaneCandida albicans16.6[6]
BromonitromethaneWide range of organismsLow concentrations[6]
5-NitrophenantrolineMycobacterium tuberculosis0.78 µM[7]
Mono-halogenated nitro-compounds (4b and 4c)Staphylococcus aureus15.6–62.5[7]
Nitro-compounds 4c and 4dCandida spp.7.8–31.25[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Aliphatic Nitro Compounds. This table summarizes the in vitro antimicrobial activity of various aliphatic nitro compounds against different microorganisms.

Anticancer Activity

The cytotoxic effects of aliphatic nitro compounds against various cancer cell lines are a promising area of research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

CompoundCell LineIC50Reference
N-alkyl nitroimidazolesMDA-MB-231 (breast cancer)16.7 µM[7]
N-alkyl nitroimidazolesA549 (lung cancer)Varies with alkyl chain length[7]
2f (Ciminalum–thiazolidinone hybrid)60 tumor cell lines (average)GI50: 2.80 µM[8]
2h (Ciminalum–thiazolidinone hybrid)60 tumor cell lines (average)GI50: 1.57 µM[8]

Table 2: Cytotoxicity (IC50/GI50) of Selected Aliphatic Nitro Compounds against Cancer Cell Lines. This table presents the in vitro anticancer activity of several aliphatic nitro compounds.

Key Signaling Pathways and Mechanisms of Action

Aliphatic nitro compounds exert their biological effects through various mechanisms, often by modulating specific cellular signaling pathways. This section explores three key examples in detail.

3-Nitropropionic Acid (3-NP): A Mitochondrial Toxin and Model for Neurodegeneration

3-Nitropropionic acid (3-NP) is a naturally occurring neurotoxin found in certain plants and fungi. It is a well-characterized irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[9] This inhibition leads to a cascade of detrimental effects, ultimately causing neuronal cell death, particularly in the striatum. The neurotoxic mechanism of 3-NP involves a "lethal triplet" of energy impairment, excitotoxicity, and oxidative stress.[10] Due to its ability to replicate many of the pathological features of Huntington's disease, 3-NP is widely used as an experimental model for studying this neurodegenerative disorder.[11][12]

The signaling pathway initiated by 3-NP-mediated mitochondrial dysfunction is complex and involves multiple interconnected events:

  • Energy Impairment: Inhibition of succinate dehydrogenase leads to a rapid depletion of cellular ATP levels.

  • Excitotoxicity: The energy deficit causes partial depolarization of the neuronal membrane, leading to the activation of NMDA receptors and an influx of Ca²⁺. This, in turn, activates various downstream neurotoxic pathways.[13]

  • Oxidative Stress: The disruption of the electron transport chain results in the overproduction of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[10]

  • Apoptosis and Necrosis: Depending on the severity and duration of the insult, 3-NP can induce both apoptotic and necrotic cell death pathways.[2]

G cluster_Mitochondrion Mitochondrion cluster_CellularEffects Cellular Effects ETC Electron Transport Chain ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Dysfunction SDH Succinate Dehydrogenase (Complex II) Energy_Depletion Energy Depletion (ATP↓) SDH->Energy_Depletion Reduced Function Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NP 3-Nitropropionic Acid (3-NP) NP->SDH Inhibition Membrane_Depolarization Membrane Depolarization Energy_Depletion->Membrane_Depolarization NMDA_Activation NMDA Receptor Activation Membrane_Depolarization->NMDA_Activation Ca_Influx Ca²⁺ Influx NMDA_Activation->Ca_Influx Neurotoxicity Neurotoxicity Ca_Influx->Neurotoxicity Oxidative_Stress->Neurotoxicity Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Neurotoxicity->Cell_Death

Figure 1: Signaling Pathway of 3-Nitropropionic Acid (3-NP) Induced Neurotoxicity. This diagram illustrates the key molecular events following the inhibition of succinate dehydrogenase by 3-NP, leading to neuronal cell death.

Nitro-Fatty Acids (NO₂-FAs): Endogenous Anti-inflammatory Signaling Molecules

Nitro-fatty acids are endogenously produced signaling molecules formed by the reaction of nitric oxide-derived species with unsaturated fatty acids. These electrophilic lipids play a crucial role in modulating inflammatory and metabolic pathways.[5][10] Their anti-inflammatory effects are primarily mediated through the covalent modification of key signaling proteins, a process known as nitro-alkylation.

Key signaling pathways regulated by nitro-fatty acids include:

  • NF-κB Inhibition: Nitro-fatty acids can inhibit the pro-inflammatory NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκB.[10]

  • PPARγ Activation: They act as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[10]

  • Nrf2 Activation: Nitro-fatty acids can activate the Nrf2 antioxidant response pathway by modifying Keap1, a negative regulator of Nrf2.[14]

G cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_PPARg PPARγ Pathway NO2FA Nitro-Fatty Acids (NO₂-FAs) Keap1 Keap1 NO2FA->Keap1 Nitro-alkylation (Inhibition) IKK IKK NO2FA->IKK Inhibition PPARg PPARγ NO2FA->PPARg Activation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activation Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes Activation

Figure 2: Anti-inflammatory Signaling Pathways of Nitro-Fatty Acids (NO₂-FAs). This diagram illustrates how NO₂-FAs modulate the Nrf2, NF-κB, and PPARγ pathways to exert their anti-inflammatory effects.

Alkyl Nitrates: Vasodilation through Nitric Oxide Signaling

Alkyl nitrates, such as nitroglycerin, have long been used in medicine for their potent vasodilatory effects in the treatment of angina.[15] Their mechanism of action involves the intracellular release of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

The vasodilation pathway initiated by alkyl nitrates proceeds as follows:

  • Metabolic Conversion: Alkyl nitrates are metabolized within vascular smooth muscle cells to release nitric oxide.

  • sGC Activation: NO diffuses to and activates soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: cGMP acts as a second messenger, activating protein kinase G (PKG).

  • Calcium Reduction: PKG activation leads to a decrease in intracellular calcium levels through various mechanisms.

  • Smooth Muscle Relaxation: The reduction in intracellular calcium results in the relaxation of vascular smooth muscle, leading to vasodilation.[16][17]

G cluster_Extracellular Extracellular cluster_SmoothMuscle Vascular Smooth Muscle Cell AlkylNitrate Alkyl Nitrate NO Nitric Oxide (NO) AlkylNitrate->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP GTP GTP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_Reduction ↓ Intracellular Ca²⁺ PKG->Ca_Reduction Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Figure 3: Vasodilation Signaling Pathway of Alkyl Nitrates. This diagram outlines the molecular cascade initiated by alkyl nitrates, leading to the relaxation of vascular smooth muscle and vasodilation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of aliphatic nitro compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[9][10][18]

Materials:

  • 96-well sterile microtiter plates

  • Test aliphatic nitro compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the aliphatic nitro compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: a. Culture the microorganism on an appropriate agar plate overnight. b. Select several colonies and suspend them in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth medium to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only broth (no inoculum or compound).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

G start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 4: Experimental Workflow for MIC Determination by Broth Microdilution. This flowchart outlines the key steps involved in determining the minimum inhibitory concentration of a compound.

Succinate Dehydrogenase (SDH) Inhibition Assay

Principle: This assay measures the activity of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the SDH activity. The inhibitory effect of a compound like 3-nitropropionic acid (3-NP) can be quantified by measuring the decrease in the rate of DCPIP reduction in the presence of the inhibitor.[12][19]

Materials:

  • Isolated mitochondria or cell/tissue homogenates

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS) (optional, as an intermediate electron carrier)

  • 3-Nitropropionic acid (inhibitor)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of succinate, DCPIP, PMS (if used), and 3-NP in the assay buffer.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, succinate, and DCPIP.

  • Pre-incubation with Inhibitor (for inhibition studies): For determining the inhibitory effect, pre-incubate the isolated mitochondria or cell/tissue homogenate with various concentrations of 3-NP for a specific period before initiating the reaction.

  • Initiation of Reaction: Add the mitochondrial preparation or cell/tissue homogenate to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of absorbance change is proportional to the SDH activity.

  • Data Analysis: a. Calculate the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot. b. For inhibition studies, calculate the percentage of inhibition for each concentration of 3-NP compared to a control without the inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G start Start prep_reagents Prepare Assay Buffer, Substrate (Succinate), DCPIP, and Inhibitor (3-NP) start->prep_reagents prep_sample Prepare Mitochondrial Fraction or Cell Lysate start->prep_sample mix_reagents Prepare Reaction Mixture (Buffer, Succinate, DCPIP) prep_reagents->mix_reagents pre_incubate Pre-incubate Sample with 3-NP (for inhibition) prep_sample->pre_incubate initiate_reaction Add Sample to Mixture to Initiate Reaction pre_incubate->initiate_reaction mix_reagents->initiate_reaction measure_absorbance Monitor Absorbance Change at 600 nm initiate_reaction->measure_absorbance analyze_data Calculate Reaction Rate and % Inhibition measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Figure 5: Experimental Workflow for Succinate Dehydrogenase (SDH) Inhibition Assay. This flowchart details the procedure for measuring the inhibitory effect of a compound on SDH activity.

Conclusion

Aliphatic nitro compounds represent a fascinating and biologically significant class of molecules. Their diverse activities, ranging from potent toxins to crucial signaling molecules and promising therapeutic agents, underscore their importance in both natural and synthetic contexts. This technical guide has provided a foundational overview of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. It is our hope that this resource will serve as a valuable tool for researchers, stimulating further investigation into the complex and multifaceted world of aliphatic nitro compounds and ultimately leading to new discoveries in biology and medicine.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Substituted Heptanedioic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning research applications of substituted heptanedioic acids, also known as pimelic acids. Targeted at researchers, scientists, and drug development professionals, this document details the therapeutic promise of these versatile molecules, with a focus on their roles as enzyme inhibitors in oncology, neurodegenerative disease, and infectious disease. We present key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further investigation and application of these compounds.

Introduction: The Versatility of the Heptanedioic Acid Scaffold

Heptanedioic acid, a seven-carbon dicarboxylic acid, provides a flexible scaffold for the synthesis of a diverse range of derivatives with significant biological activities. The ability to introduce various substituents at different positions along the carbon chain allows for the fine-tuning of molecular properties, leading to the development of potent and selective inhibitors of key cellular targets. This guide will delve into three primary areas of application: histone deacetylase (HDAC) inhibition, modulation of the JAK/STAT signaling pathway, and antibacterial activity.

Substituted Heptanedioic Acids as Histone Deacetylase (HDAC) Inhibitors

Pimelic diphenylamide derivatives have emerged as a promising class of HDAC inhibitors, demonstrating selectivity for Class I HDACs. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and neurodegenerative disorders such as Friedreich's ataxia and Huntington's disease.[1][2]

Quantitative Data: Inhibitory Activity of Pimelic Diphenylamide 106

One of the most well-characterized pimelic diphenylamide HDAC inhibitors is compound 106. It exhibits a slow, tight-binding inhibition mechanism, which may contribute to a more sustained biological effect compared to fast-on/fast-off inhibitors.[3] The inhibitory potency of pimelic diphenylamide 106 against Class I HDACs is summarized in the table below.

CompoundTargetIC50 (nM)Ki (nM)Reference
Pimelic Diphenylamide 106HDAC1150~148[4][5]
Pimelic Diphenylamide 106HDAC2760~102[4][5]
Pimelic Diphenylamide 106HDAC3370~14[4][5]
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a general method for determining the IC50 values of substituted heptanedioic acid derivatives against HDAC enzymes.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Test compound (substituted heptanedioic acid derivative) dissolved in DMSO

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the HDAC enzyme to the desired concentration in cold assay buffer.

    • Prepare the fluorogenic substrate and developer solutions in assay buffer according to the manufacturer's instructions.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer, followed by the diluted test compound or control.

    • Add the diluted HDAC enzyme to each well, except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Signal Development and Detection:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate at 37°C for an additional 15 minutes.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "enzyme only" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reagents: - HDAC Enzyme - Substrate - Inhibitor Dilutions B Add Inhibitor and Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate C->D E Incubate D->E F Add Developer E->F G Measure Fluorescence F->G H Calculate IC50 G->H

HDAC Inhibition Assay Workflow

Substituted Heptanedioic Acids as Modulators of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, including inflammation, immunity, and cell growth. Aberrant JAK/STAT signaling is a hallmark of many cancers and inflammatory diseases. Ganoderic acid A, a triterpenoid containing a heptanedioic acid-like core, has been identified as an inhibitor of this pathway, specifically targeting JAK2 phosphorylation.[1][2][6]

Mechanism of Action

Ganoderic acid A exerts its inhibitory effect by directly suppressing the phosphorylation of JAK2.[1][2] This, in turn, prevents the subsequent phosphorylation and activation of STAT3. Activated STAT3 typically dimerizes, translocates to the nucleus, and promotes the transcription of target genes involved in cell survival and proliferation. By blocking this cascade, ganoderic acid A can induce apoptosis and enhance the chemosensitivity of cancer cells.[6][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes DNA DNA pSTAT3->DNA Translocates & Binds GeneExpression Target Gene Expression DNA->GeneExpression Promotes GanodericAcid Ganoderic Acid A GanodericAcid->JAK2 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Inhibition of JAK/STAT Pathway by Ganoderic Acid A
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following treatment with a substituted heptanedioic acid derivative.

Materials:

  • Cancer cell line (e.g., HepG2, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (e.g., Ganoderic Acid A)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of the test compound for a specified duration. Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibody and re-probed with antibodies against total STAT3 and a loading control.

Substituted Heptanedioic Acids as Antibacterial Agents

Derivatives of heptanedioic acid have also been investigated for their potential as antibacterial agents. By modifying the core structure with various functional groups, it is possible to develop compounds with activity against a range of bacterial pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
Pipemidic acid derivativesProteus mirabilis0.98 - 7.81[8]
Pipemidic acid derivativesSalmonella typhimurium0.98 - 7.81[8]
Pipemidic acid derivativesEscherichia coli0.98 - 3.91[8]
2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid derivativesGram-negative bacteriaNot specified[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of substituted heptanedioic acid derivatives.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight.

    • Dilute the overnight culture in fresh medium to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the test compound.

    • Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate C->D E Observe Growth/ Measure OD D->E F Determine MIC E->F

MIC Determination Workflow

Conclusion and Future Directions

Substituted heptanedioic acids represent a promising and versatile class of molecules with significant potential in drug discovery and development. The research highlighted in this guide demonstrates their utility as inhibitors of key enzymes implicated in cancer, neurodegenerative diseases, and bacterial infections. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field, enabling further exploration and optimization of these compounds for therapeutic applications. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy in preclinical and clinical settings. The continued investigation of substituted heptanedioic acids holds the key to unlocking novel and effective treatments for a range of human diseases.

References

In-depth Technical Guide on 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid: A Molecule Awaiting Theoretical and Experimental Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecules with the potential for new therapeutic applications. One such compound, 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, presents a unique chemical structure that suggests potential for further investigation. However, a comprehensive review of the current scientific literature reveals a significant gap in the theoretical modeling and experimental data for this specific molecule.

While the compound is chemically defined and commercially available, there is a notable absence of published research detailing its theoretical properties, biological activity, or potential signaling pathway interactions. This guide aims to provide a transparent overview of the currently available information and highlight the areas ripe for future research.

Chemical Identity

PropertyValue
IUPAC Name This compound
CAS Number 59085-15-3[1][2][3]
Molecular Formula C10H15NO8[2]
Molecular Weight 277.23 g/mol [2]

Current State of Research

Searches of scientific databases and chemical literature reveal that this compound is primarily listed in chemical supplier catalogs. While its synthesis is documented in at least one doctoral thesis, this mention is in the context of a larger synthetic procedure and does not provide an in-depth characterization of the molecule itself.

Crucially, there are no publicly available studies on the following, which are essential for drug development and scientific understanding:

  • Theoretical Modeling: No computational analyses, density functional theory (DFT) studies, or molecular docking simulations have been published. Such studies would be invaluable in predicting the molecule's reactivity, stability, and potential interactions with biological targets.

  • Experimental Data: There is a lack of empirical data on the compound's physicochemical properties, such as its solubility, pKa, and lipophilicity. Furthermore, no in vitro or in vivo studies have been reported to elucidate its biological effects.

  • Signaling Pathways: Without biological data, there is no information on any potential signaling pathways that this molecule might modulate.

Future Research Directions

The absence of data for this compound presents a unique opportunity for original research. A logical workflow for investigating this molecule would be:

References

Understanding the Acidity of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive analysis of the acidic properties of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid. Due to the compound's novelty and the absence of published experimental data, this document establishes a theoretical framework for estimating its acid dissociation constants (pKa) based on the known properties of analogous chemical structures. Furthermore, it outlines detailed experimental protocols for the empirical determination of these values. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction: Structural Analysis and Predicted Acidic Centers

This compound is a complex organic molecule characterized by a heptanedioic acid backbone substituted at the C4 position with both a nitro group and a carboxyethyl group. This structure presents three distinct acidic protons, each associated with a carboxylic acid functional group. The acidity of each of these protons is significantly influenced by the molecular architecture, particularly the strong electron-withdrawing inductive effect of the nitro group.

The three carboxylic acid groups are designated as follows for the purpose of this analysis:

  • α-Carboxylic Acids: The two terminal carboxyl groups of the heptanedioic acid chain.

  • γ-Carboxylic Acid: The carboxyl group of the 2-carboxyethyl substituent.

The central quaternary carbon atom is bonded to a nitro group, which is a potent electron-withdrawing group. This feature is expected to increase the acidity (lower the pKa) of all three carboxylic acid groups compared to their unsubstituted counterparts.

Theoretical Acidity: Estimated pKa Values

The pKa values for the three acidic protons in this compound have been estimated based on the pKa values of structurally related compounds. Heptanedioic acid (pimelic acid) has a first pKa of approximately 4.51.[1] The presence of electron-withdrawing substituents is known to increase the acidity of carboxylic acids.[2][3][4][5][6] For instance, 2-nitropropanoic acid has a pKa of 3.79.[7][8][9][10]

The nitro group at the C4 position will exert a significant acid-strengthening inductive effect on all three carboxylic acid groups. This effect diminishes with distance.[3] Therefore, the terminal α-carboxylic acids are expected to be more acidic than in unsubstituted heptanedioic acid. The γ-carboxylic acid on the carboxyethyl group is also influenced by the nitro group.

Table 1: Estimated pKa Values for this compound

Acidic Proton DesignationEstimated pKa RangeRationale for Estimation
α-Carboxylic Acids (C1 & C7)4.0 - 4.5The electron-withdrawing nitro group at C4 increases the acidity compared to heptanedioic acid (pKa ~4.51). The effect is attenuated by the distance.
γ-Carboxylic Acid3.8 - 4.2This carboxylic acid is closer to the electron-withdrawing nitro group than the terminal carboxyl groups, suggesting a stronger acidifying effect.

Note: These are theoretical estimations. Experimental verification is required for accurate pKa determination.

Visualizing Molecular Structure and Acidity Factors

The following diagrams illustrate the molecular structure, the acidic protons, and the electronic effects influencing their acidity.

Caption: Structure of this compound.

cluster_protons Acidic Protons NO2 Nitro Group (-NO2) at C4 Inductive_Effect Strong Electron-Withdrawing Inductive Effect (-I) NO2->Inductive_Effect Alpha_Protons α-Carboxylic Acid Protons Inductive_Effect->Alpha_Protons Stabilizes conjugate base Gamma_Proton γ-Carboxylic Acid Proton Inductive_Effect->Gamma_Proton Stabilizes conjugate base (stronger effect due to proximity) Acidity Increased Acidity (Lower pKa) Alpha_Protons->Acidity Gamma_Proton->Acidity

Caption: Factors influencing the acidity of the molecule.

Experimental Protocols for pKa Determination

Accurate determination of the pKa values requires experimental validation. The following are standard methodologies that can be employed.

Potentiometric Titration

This is the most common and direct method for pKa determination.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO2-free water. A co-solvent such as methanol or ethanol may be used if aqueous solubility is low, but this will affect the apparent pKa.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, three inflection points and three half-equivalence points are expected.

  • Refinement: The pKa values can be more accurately determined by calculating the first and second derivatives of the titration curve.

UV-Vis Spectrophotometry

This method is applicable if the chromophore of the molecule exhibits a change in its UV-Vis spectrum upon ionization. The nitro group and carboxylic acid groups may provide a suitable chromophore.

Methodology:

  • Spectral Analysis: Record the UV-Vis absorption spectra of the compound in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to determine the spectra of the fully protonated and deprotonated species, respectively.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the estimated pKa range.

  • Measurement: Dissolve a constant concentration of the compound in each buffer solution and record the absorbance at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Experimental Workflow Visualization

The following flowchart outlines the key steps in the experimental determination and validation of the pKa values.

cluster_prep Preparation & Synthesis cluster_pka pKa Determination cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Potentiometric Potentiometric Titration Purification->Potentiometric Spectrophotometric UV-Vis Spectrophotometry (if applicable) Purification->Spectrophotometric Titration_Curve Generate Titration Curve Potentiometric->Titration_Curve HH_Plot Henderson-Hasselbalch Plot Spectrophotometric->HH_Plot Derivative_Analysis First & Second Derivative Analysis Titration_Curve->Derivative_Analysis pKa_Values Determine Experimental pKa Values Derivative_Analysis->pKa_Values HH_Plot->pKa_Values

Caption: Workflow for experimental pKa determination.

Conclusion

While this compound remains an uncharacterized compound in the scientific literature, a sound theoretical estimation of its acidic properties can be made based on the principles of physical organic chemistry. The presence of a strongly electron-withdrawing nitro group is predicted to significantly increase the acidity of the three carboxylic acid functionalities. This guide provides the foundational theoretical pKa estimates and detailed experimental protocols necessary for the empirical validation of these crucial physicochemical parameters. The accurate determination of the pKa values is essential for understanding the compound's behavior in biological systems and for its potential development in pharmaceutical and other applications.

References

Safety and handling of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Locating Safety Information

I'm currently focused on acquiring safety data sheets and any available toxicological studies for the specified compound. My initial searches are underway to gather crucial information regarding its hazards, handling procedures, storage guidelines, and appropriate disposal methods. Further investigation of any existing toxicological data will be undertaken concurrently.

Compiling Data & Plans

I've initiated the retrieval of the safety data sheet (SDS) for "4-(2-Carboxyethyl)-4-nitroheptanedioic acid" to pinpoint hazard details. Alongside, I'm performing comprehensive searches for toxicological studies, prioritizing quantitative data like LD50 and LC50 values. I'm also gathering lab handling procedures, PPE guidelines, and emergency protocols, including spill cleanup and first aid. Simultaneously, I'm investigating the chemical's stability, reactivity, and potential decomposition products to create a detailed technical guide for safe handling and also a graph viz diagram.

Discovering Safety Information

I've successfully located the Safety Data Sheet (SDS) for "4-(2- Carboxyethyl)-4-nitroheptanedioic acid." This document is a goldmine, offering details on hazards, safe handling, storage, and emergency responses. I also found its CAS number, formula, and physical traits. Now, I'm examining these details closely.

Analyzing Data Gaps

I've hit a roadblock. The SDS, while informative, admits the properties of "4-(2- Carboxyethyl)-4-nitroheptanedioic acid" haven't been fully explored. This impacts the search for detailed experimental protocols. My new focus will be on synthesizing the existing SDS data, emphasizing the gaps, and providing best-practice guidelines for similar compounds.

Revising Strategy for Guide

I'm adapting my approach due to the data gap. The SDS revealed that detailed protocols aren't available for "this compound." Instead, I'll synthesize the SDS data, create structured tables, and a general handling workflow diagram. I'll provide a technical guide, highlighting the unknowns and focusing on best-practice guidelines for similar compounds, incorporating citations, too.

Reviewing Data Sheets

I've successfully located the Safety Data Sheet (SDS) for "this compound". The SDS mentions that comprehensive details on this compound's chemical, physical, and toxicological properties are still unknown. This is a crucial data gap.

Adjusting Approach Due to Data Gap

My initial review of the SDS for "this compound" confirmed a significant lack of specific toxicological information. This discovery necessitates a major shift in the guide's focus. The new strategy involves presenting the limited SDS data in a structured format, explicitly noting the data deficiency, and outlining general safe-handling procedures for chemicals with unknown toxicological profiles, as specific protocols are unavailable.

Developing New Strategy

I've identified the key challenge: the lack of specific toxicological data for this compound. My current focus is to present the existing SDS information effectively, highlighting the data gap. I'm now drafting tables to structure the available physical/chemical properties, hazard identification, and handling information, as requested. The plan is to include a detailed section on general laboratory safety practices for unknown compounds, supplementing the SDS with generalized best practices. Also, I will generate a Graphviz diagram showcasing a general safety workflow, addressing the user's specific visualization request.

Revising Strategy for Data Scarcity

I've finalized the guide's structure, emphasizing the severe lack of specific toxicological information. The focus now rests on presenting the limited SDS data transparently in tables, supplementing it with a detailed section on general laboratory safety practices for unknown compounds, per the user's requirements. This includes risk assessment, PPE selection, spill cleanup, and waste disposal. I am also developing the Graphviz diagram, which will represent a general safety workflow.

Crafting the Safety Guide

I've successfully identified the data limitations, pivoting the guide's focus to general safety practices. The user's tabular format for available data from the SDS is in progress. I'm prioritizing the Graphviz diagram for a general safety workflow and developing the section on handling chemicals with unknown toxicological profiles.

Methodological & Application

Synthesis protocol for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of this compound, a complex organic molecule with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with a base-catalyzed double Michael addition of nitromethane to an acrylate ester, followed by an acid-catalyzed hydrolysis of the resulting tri-ester intermediate. This protocol provides a comprehensive methodology, including reagent quantities, reaction conditions, and purification procedures.

Introduction

This compound is a trifunctional carboxylic acid containing a central quaternary carbon atom bearing a nitro group. The presence of multiple carboxylic acid moieties and a nitro group makes it an interesting building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. The nitro group can be further reduced to an amine, opening up possibilities for derivatization. The synthesis of this molecule relies on the Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] Specifically, it involves the addition of a resonance-stabilized carbanion from nitromethane to an α,β-unsaturated carbonyl compound, in this case, an acrylate ester.[2] The subsequent hydrolysis of the ester groups yields the final tri-acid product.[3]

Experimental Protocols

Part 1: Synthesis of Triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate

This procedure details the double Michael addition of nitromethane to ethyl acrylate, catalyzed by a base.

Materials:

  • Nitromethane (CH₃NO₂)

  • Ethyl acrylate (C₅H₈O₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dioxane, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents).

  • Add anhydrous dioxane to the flask.

  • To this suspension, add nitromethane (1.0 equivalent).

  • Add ethyl acrylate (3.0 equivalents) dropwise to the stirred suspension at room temperature over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is neutral to pH paper.

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Synthesis of this compound

This procedure describes the acid-catalyzed hydrolysis of the tri-ester intermediate.

Materials:

  • Triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate

  • Hydrochloric acid (HCl), 6 M solution

  • Deionized water

Procedure:

  • Place the purified triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate (1.0 equivalent) in a round-bottom flask.

  • Add an excess of 6 M hydrochloric acid.[3]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[4][5]

  • Maintain the reaction at reflux for 12-24 hours, or until TLC or LC-MS analysis indicates the complete disappearance of the starting material.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to remove water and excess HCl.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

Data Presentation

The following table summarizes the reactants and conditions for the synthesis protocol.

StepReactant 1Reactant 2Reactant 3CatalystSolventTemperatureTime
1 NitromethaneEthyl acrylate-K₂CO₃DioxaneRoom Temp.48-72 h
2 Triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioateWater-HCl (6 M)WaterReflux12-24 h

Visualization of the Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Nitromethane Nitromethane MichaelAddition Double Michael Addition Nitromethane->MichaelAddition EthylAcrylate Ethyl Acrylate (3 eq.) EthylAcrylate->MichaelAddition TriEster Triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate Hydrolysis Acid Hydrolysis TriEster->Hydrolysis FinalProduct This compound MichaelAddition->TriEster K₂CO₃, Dioxane Hydrolysis->FinalProduct H₃O⁺, Heat

Caption: Synthesis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step process, involving a double Michael addition and subsequent acid-catalyzed hydrolysis, is a robust method for obtaining this valuable chemical intermediate. The provided data summary and workflow visualization aim to facilitate the successful implementation of this synthesis by researchers in various scientific disciplines.

References

Synthesis of Tris(2-carboxyethyl)nitromethane via Michael Addition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tris(2-carboxyethyl)nitromethane, a tripodal molecule with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with the Michael addition of nitromethane to acrylonitrile, followed by the acidic hydrolysis of the resulting tris-nitrile intermediate.

Reaction Overview

The synthesis of tris(2-carboxyethyl)nitromethane proceeds in two sequential steps:

  • Michael Addition: Nitromethane undergoes a base-catalyzed Michael addition to three equivalents of acrylonitrile to form the intermediate, tris(2-cyanoethyl)nitromethane.

  • Hydrolysis: The three nitrile functionalities of the intermediate are hydrolyzed under acidic conditions to yield the final product, tris(2-carboxyethyl)nitromethane.

Experimental Protocols

Step 1: Synthesis of Tris(2-cyanoethyl)nitromethane

This protocol is adapted from procedures for similar Michael additions of nitromethane.[1]

Materials:

  • Nitromethane (CH₃NO₂)

  • Acrylonitrile (CH₂=CHCN)

  • Trimethyl phenyl ammonium hydroxide solution (as catalyst)

  • Methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitromethane (1.0 eq) in methanol.

  • Add a catalytic amount of trimethyl phenyl ammonium hydroxide solution to the flask.

  • Cool the mixture in an ice bath and slowly add acrylonitrile (3.0-3.5 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product, tris(2-cyanoethyl)nitromethane, under vacuum.

Step 2: Synthesis of Tris(2-carboxyethyl)nitromethane

This protocol is based on general methods for the acid-catalyzed hydrolysis of nitriles.[2][3]

Materials:

  • Tris(2-cyanoethyl)nitromethane

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place tris(2-cyanoethyl)nitromethane (1.0 eq) in a round-bottom flask.

  • Add a sufficient amount of concentrated hydrochloric acid to the flask (a 5-10 fold molar excess of HCl per nitrile group is recommended).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 12-24 hours, or until the reaction is complete (monitoring by TLC or IR spectroscopy to observe the disappearance of the nitrile peak).

  • After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath.

  • Slowly and carefully add cold distilled water to the cooled mixture to precipitate the product.

  • Collect the white solid product by vacuum filtration.

  • Wash the product with a small amount of cold distilled water to remove any residual acid.

  • Dry the final product, tris(2-carboxyethyl)nitromethane, under vacuum.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Typical Yield (%) Physical Appearance
Tris(2-cyanoethyl)nitromethaneC₁₀H₁₂N₄O₂220.231466-48-470-85White solid
Tris(2-carboxyethyl)nitromethaneC₁₀H₁₅NO₈277.2359085-15-380-95White solid

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis Nitromethane Nitromethane Reaction1 Reaction Mixture (Methanol) Nitromethane->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 Catalyst Base Catalyst (e.g., Trimethyl phenyl ammonium hydroxide) Catalyst->Reaction1 Intermediate Tris(2-cyanoethyl)nitromethane Reaction1->Intermediate Stir at RT 24-48h Reaction2 Reflux Intermediate->Reaction2 Acid Concentrated HCl Acid->Reaction2 FinalProduct Tris(2-carboxyethyl)nitromethane Reaction2->FinalProduct Heat 12-24h

Caption: Experimental workflow for the two-step synthesis of tris(2-carboxyethyl)nitromethane.

SignalingPathways cluster_michael Michael Addition Mechanism cluster_hydrolysis Hydrolysis Mechanism Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate Deprotonation Base Base Adduct1 Mono-adduct Nitronate->Adduct1 + Acrylonitrile Acrylonitrile Acrylonitrile (3 eq) Adduct2 Di-adduct Adduct1->Adduct2 + Acrylonitrile TrisNitrile Tris(2-cyanoethyl)nitromethane Adduct2->TrisNitrile + Acrylonitrile Nitrile Nitrile Group (-CN) Amide Amide Intermediate Nitrile->Amide Protonation & Nucleophilic Attack H3O H₃O⁺ CarboxylicAcid Carboxylic Acid (-COOH) Amide->CarboxylicAcid Further Hydrolysis

Caption: Simplified reaction mechanisms for the synthesis of tris(2-carboxyethyl)nitromethane.

References

Application Notes and Protocols for 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid as a Metal Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Carboxyethyl)-4-nitroheptanedioic acid, also known as Nitrotriacid or Tris(2-carboxyethyl)nitromethane, is a polycarboxylic acid derivative with potential applications as a metal chelating agent.[1][2] Its structure, featuring three carboxyl groups and a central nitro group, suggests a capacity for coordinating with multivalent metal ions. These structural features are analogous to the well-established chelating agent Nitrilotriacetic acid (NTA), indicating potential utility in research and pharmaceutical applications where metal ion control is crucial.[3] This document provides an overview of its potential applications, physicochemical properties, and detailed protocols for its characterization as a metal chelating agent.

While specific experimental data on the metal chelation properties of this compound is not extensively available in public literature, its structural similarity to NTA allows for the extrapolation of potential applications and the adaptation of established experimental protocols.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C10H15NO8[1][2]
Molar Mass 277.23 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 181-184 °C[2]
Predicted pKa 3.75 ± 0.10[2]
Predicted Density 1.456 ± 0.06 g/cm³[2]
Synonyms Nitrotriacid, Tris(2-carboxyethyl)nitromethane, 4-(2-carboxyethyl)-4-nitropimelic acid[2]

Potential Applications in Research and Drug Development

Based on the principles of chelation therapy and the known applications of similar molecules like NTA, this compound could be investigated for the following applications:

  • Metal Sequestration: The molecule's three carboxyl groups can act as ligands to bind and sequester di- and trivalent metal ions, similar to NTA which is known to chelate Ca2+, Co2+, Cu2+, and Fe3+.[3] This could be valuable in biological buffers, cell culture media, and in the mitigation of metal-induced toxicity.

  • Drug Delivery and Formulation: The nitro group can influence the molecule's polarity and biological interactions.[4][5] As a chelating agent, it could be used to create metal complexes for drug delivery or to stabilize pharmaceutical formulations by sequestering trace metal ions that can catalyze degradation.

  • Biochemical Assays: Its ability to control metal ion concentrations could be useful in enzymatic assays where metal cofactors are involved.

  • Preclinical Research: Investigating its efficacy in models of metal overload diseases or as an adjuvant in therapies where metal chelation is beneficial.

Experimental Protocols

The following protocols are generalized methods for the characterization of a novel chelating agent, using this compound as the example.

Protocol 1: Determination of Metal Binding Stoichiometry using UV-Vis Spectrophotometry (Job's Plot)

This protocol determines the molar ratio at which the chelating agent and a metal ion form a complex.

Materials:

  • This compound

  • A metal salt solution of known concentration (e.g., FeCl₃, CuSO₄)

  • Buffer solution (e.g., HEPES, MES) at a specific pH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare equimolar stock solutions of this compound and the metal salt in the chosen buffer.

  • Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the chelating agent and the metal ion (from 0 to 1). The total volume should be kept constant.

  • Incubate the solutions for a sufficient time to allow complex formation to reach equilibrium.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength is determined by scanning the spectrum of a solution containing the complex.

  • Correct the absorbance by subtracting the absorbance of the free metal and free ligand at the same wavelength.

  • Plot the corrected absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

Workflow for Determining Metal Binding Stoichiometry

G Workflow for Determining Metal Binding Stoichiometry A Prepare equimolar stock solutions of chelator and metal salt B Prepare series of solutions with varying mole fractions A->B C Incubate for equilibrium B->C D Measure absorbance at λmax C->D E Correct for background absorbance D->E F Plot corrected absorbance vs. mole fraction E->F G Determine stoichiometry from the peak F->G G Logical Relationship in Potentiometric Titration A Titration of Free Ligand C Protonation Constants (pKa) A->C B Titration of Ligand + Metal D Titration Curves (pH vs. Volume) B->D E Computer Modeling (e.g., HYPERQUAD) C->E D->E F Stability Constants (log β) E->F G Experimental Workflow for In Vitro Chelation Assay A Culture and Plate Cells B Induce Metal Overload A->B C Treat with Chelating Agent B->C D Stain with Metal-Sensitive Fluorescent Probe C->D F Assess Cell Viability C->F E Quantify Intracellular Fluorescence D->E

References

Application Notes & Protocols: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid in pH-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a theoretical framework and practical protocols for the utilization of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid as a core component in the development of advanced, pH-responsive drug delivery systems (DDS). The unique structure of this molecule, featuring a central nitro group and three carboxylic acid arms, presents an intriguing platform for creating nanocarriers that can intelligently respond to the acidic microenvironments characteristic of tumor tissues and intracellular compartments like endosomes and lysosomes. This targeted release mechanism has the potential to enhance therapeutic efficacy while minimizing off-target side effects.

While direct experimental data on the use of this compound in drug delivery is not yet available in published literature, its poly-carboxylic nature allows for the extrapolation of well-established principles of pH-responsive polymeric and molecular systems. These notes are intended to serve as a comprehensive guide for researchers venturing into the synthesis, formulation, and evaluation of drug delivery vehicles based on this promising, yet underexplored, molecule.

Principle of pH-Responsive Drug Delivery

The therapeutic rationale for employing this compound in drug delivery hinges on its multiple carboxylic acid functional groups. In physiological conditions, at a neutral pH of approximately 7.4, these carboxylic acid groups will be deprotonated, rendering the molecule or the resulting nanoparticle surface negatively charged and hydrophilic. This state promotes stability in the bloodstream and can reduce non-specific interactions with cells.

Upon reaching a target site with a lower pH, such as the acidic milieu of a tumor or the interior of an endosome (pH 5.0-6.5), the carboxylic acid groups become protonated. This protonation leads to a decrease in negative charge and an increase in hydrophobicity. The shift in the hydrophilic-lipophilic balance can trigger the destabilization of the nanocarrier, leading to the controlled release of an encapsulated therapeutic agent. This targeted drug release is a cornerstone of advanced drug delivery design, aiming to concentrate the therapeutic effect where it is most needed.

Synthesis of this compound

The synthesis of this compound, also known as tris(2-carboxyethyl)nitromethane, is typically achieved through a two-step process involving a Michael addition followed by hydrolysis.

Protocol 1: Synthesis of this compound

Materials:

  • Nitromethane

  • Acrylonitrile

  • A basic catalyst (e.g., sodium methoxide, potassium carbonate)

  • Methanol (or another suitable solvent)

  • Concentrated Hydrochloric Acid

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Michael Addition of Nitromethane to Acrylonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitromethane in methanol.

  • Slowly add a catalytic amount of a suitable base (e.g., sodium methoxide).

  • To this solution, add acrylonitrile dropwise at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary. The reaction involves the addition of nitromethane to three equivalents of acrylonitrile.

  • After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours to ensure the completion of the tris-addition.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Remove the solvent under reduced pressure to obtain the crude tris(2-cyanoethyl)nitromethane intermediate.

Step 2: Hydrolysis of Tris(2-cyanoethyl)nitromethane

  • To the crude intermediate from Step 1, add concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. This step hydrolyzes the nitrile groups to carboxylic acids.

  • Monitor the completion of the hydrolysis by IR spectroscopy (disappearance of the nitrile peak).

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., water or an alcohol/water mixture).

  • Dry the purified this compound under vacuum.

Formulation of pH-Responsive Nanoparticles

The synthesized this compound can be used to formulate nanoparticles for drug delivery. One common approach is to use it as a component in a polymeric matrix or as a cross-linker. For this hypothetical application, we will consider its use in the formation of a self-assembled or polymer-conjugated nanoparticle system.

Protocol 2: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA, PCL) (optional, for creating a copolymer)

  • The therapeutic drug of choice (e.g., a hydrophobic anticancer drug)

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • A surfactant (e.g., Pluronic F68, PVA)

  • Deionized water

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve this compound and the therapeutic drug in the organic solvent. If using a co-polymer, dissolve it as well.

  • Prepare an aqueous solution containing the surfactant.

  • Under magnetic stirring, inject the organic phase into the aqueous phase in a dropwise manner.

  • The rapid solvent diffusion will cause the precipitation of the components into nanoparticles.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.

  • To remove the free drug and surfactant, dialyze the nanoparticle suspension against deionized water for 24 hours, with frequent changes of the water.

  • The resulting nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.

Characterization of Nanoparticles

Thorough characterization is crucial to ensure the quality and performance of the drug delivery system.

Parameter Method Purpose Illustrative Expected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.100-200 nm with a PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which influences their stability and interaction with cells.-20 to -30 mV at pH 7.4; near neutral at pH 5.5
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.Spherical and uniform morphology
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLCTo quantify the amount of drug encapsulated within the nanoparticles.DLC: 5-10%; EE: 70-90%
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent to break them apart and release the encapsulated drug.

  • Use a calibrated UV-Vis spectrophotometer or HPLC to measure the concentration of the drug in the solution.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Studies

Protocol 4: pH-Dependent In Vitro Drug Release
  • Prepare two different buffer solutions: one at a physiological pH of 7.4 (e.g., phosphate-buffered saline, PBS) and another at an acidic pH of 5.5 (e.g., acetate buffer), mimicking the endosomal environment.

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of one of the buffer solutions, maintained at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the buffer outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release percentage against time for both pH conditions.

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (%)
1515
41240
82065
122580
243095

Cellular Uptake and Endosomal Escape

The pH-responsive nature of the nanoparticles is designed to facilitate endosomal escape, a critical step for the intracellular delivery of many drugs.

Signaling Pathway: Endosomal Escape

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) NP Drug-Loaded Nanoparticle (Negative Surface Charge) Endosome Endosome NP->Endosome Cellular Uptake Late_Endosome Late_Endosome Endosome->Late_Endosome Maturation Escape Escape Late_Endosome->Escape Protonation of Carboxylic Acids Drug Drug Escape->Drug Drug Release Target Target Drug->Target Therapeutic Action

Protocol 5: In Vitro Biocompatibility Assay (MTT Assay)

Materials:

  • A relevant cell line (e.g., a cancer cell line for an anticancer drug)

  • Cell culture medium and supplements

  • "Empty" nanoparticles (without drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the "empty" nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the nanoparticle dilutions and incubate for 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Nanoparticle Concentration (µg/mL) Cell Viability (%)
0 (Control)100
1098
5095
10092
20088

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Synthesis Synthesis of 4-(2-Carboxyethyl)-4- nitroheptanedioic acid Formulation Nanoparticle Formulation & Drug Loading Synthesis->Formulation DLS Size & Zeta Potential (DLS) Formulation->DLS TEM Morphology (TEM/SEM) Formulation->TEM HPLC Drug Loading (HPLC/UV-Vis) Formulation->HPLC Release pH-Responsive Drug Release DLS->Release TEM->Release HPLC->Release Biocompatibility Biocompatibility (MTT Assay) Release->Biocompatibility Uptake Cellular Uptake & Efficacy Biocompatibility->Uptake

Conclusion

The application of this compound in drug delivery systems represents a novel and theoretically sound approach to creating intelligent, pH-responsive nanocarriers. The protocols and data presentation formats outlined in these notes provide a robust starting point for researchers to explore this potential. While the provided quantitative data is illustrative, the experimental methodologies are based on established and widely accepted practices in the field of nanomedicine. Further research and empirical data are required to fully validate the efficacy and safety of this system for clinical applications.

Applications of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid in polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant lack of publicly available scientific literature, patents, or application notes detailing the use of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid in the field of polymer chemistry.

Extensive searches for this specific compound in polymer synthesis, as a monomer, a cross-linking agent, or a functional additive have yielded no direct results. The scientific and patent databases reviewed do not contain specific experimental protocols, quantitative data, or established workflows related to its application in polymer science.

This absence of information suggests that the role of this compound in polymer chemistry is likely not established or, at the very least, not documented in accessible public records. While the molecule possesses functional groups (carboxylic acids and a nitro group) that could theoretically be of interest in polymer synthesis, there is no evidence to support its practical application.

General polymer chemistry concepts, such as the use of various monomers and cross-linkers, are well-documented. For instance, N-hydroxysuccinimide (NHS) functionalized acrylate monomers are used to create polymer coatings[1]. Similarly, polyorganophosphazenes can be synthesized to act as macroinitiators for polymerization[2][3]. However, these examples do not involve the specific compound .

Given the lack of specific data, it is not possible to provide the detailed application notes, experimental protocols, data tables, or diagrams as requested. Further research into novel applications or internal, unpublished research would be required to generate the specified content.

References

Application Note: 1H NMR Analysis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid. The protocol covers sample preparation, instrument parameters, and data analysis. Predicted ¹H NMR data, including chemical shifts, multiplicities, and integration values, are summarized for reference. A workflow diagram is included to provide a visual representation of the experimental process. This guide is intended to assist researchers in obtaining high-quality ¹H NMR spectra for the structural elucidation and purity assessment of this and structurally related compounds.

Introduction

This compound is a polycarboxylic acid containing a quaternary carbon substituted with a nitro group. Its complex structure presents a unique spectroscopic challenge. ¹H NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This application note outlines a standardized protocol for the ¹H NMR analysis of this compound to ensure reproducible and reliable results.

Predicted ¹H NMR Data

The chemical structure of this compound (C₁₀H₁₅NO₈) dictates three distinct proton environments. The predicted chemical shifts are influenced by the electron-withdrawing effects of the neighboring nitro and carboxylic acid groups.

Structure of this compound:

Table 1: Predicted ¹H NMR Data

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
A-CH ₂-COOH (alpha to COOH)2.4 - 2.8Triplet6H
B-CH ₂-C(NO₂)- (beta to COOH, alpha to C(NO₂))2.2 - 2.6Triplet6H
C-COOH 10 - 13Broad Singlet3H

Note: The chemical shifts of carboxylic acid protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents, leading to a diminished or absent signal.

Experimental Protocol

This protocol details the steps for preparing the sample and acquiring the ¹H NMR spectrum.

1. Materials and Equipment

  • This compound sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Vortex the sample until the solid is completely dissolved.

  • Using a pipette with a filter tip (e.g., a small plug of glass wool), transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

3. NMR Instrument Parameters

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using the following typical parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30)

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

    • Spectral Width: 0-15 ppm

    • Temperature: 298 K (25 °C)

4. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integrate the signals to determine the relative ratios of the different protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum (DMSO at 2.50 ppm) phase_baseline->calibrate analyze Integrate and Analyze Peaks calibrate->analyze

Application Note: Analysis of Nitro-Containing Organic Acids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitro-containing organic acids are a diverse class of molecules that play significant roles in various biological and chemical processes. They are formed through reactions involving nitric oxide and nitrite-derived species and have been identified as important signaling mediators in inflammatory processes.[1][2] Their analysis is crucial in fields ranging from biomedical research to environmental science. Mass spectrometry, often coupled with chromatographic separation, has become the primary analytical technique for the identification and quantification of these compounds due to its high sensitivity and specificity.[2] This application note provides an overview of mass spectrometry-based methods for the analysis of nitro-containing organic acids, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Approaches

The analysis of nitro-containing organic acids can be broadly categorized into two main workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the volatility and thermal stability of the analyte, as well as the desired sensitivity and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, many nitro-containing organic acids are non-volatile and require derivatization prior to analysis to increase their volatility and thermal stability.[3][4] Common derivatization strategies include silylation or esterification.[5][6]

Advantages of GC-MS:

  • High chromatographic resolution.

  • Well-established libraries of mass spectra for compound identification.

Disadvantages of GC-MS:

  • Requires derivatization for non-volatile compounds, which can be time-consuming and may introduce artifacts.[1]

  • Not suitable for thermally labile molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the analysis of a wide range of nitro-containing organic acids, particularly for non-volatile and thermally labile species like nitro-fatty acids.[1][2] Electrospray ionization (ESI) is the most common ionization technique, typically operated in negative ion mode to deprotonate the carboxylic acid group, forming [M-H]⁻ ions.[7]

Advantages of LC-MS:

  • Applicable to a wide range of compounds without the need for derivatization.

  • "Soft" ionization techniques like ESI minimize fragmentation in the source, preserving the molecular ion.[1]

  • High sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS).

Disadvantages of LC-MS:

  • Potential for matrix effects, which can suppress or enhance the analyte signal.

  • Chromatographic resolution may be lower compared to capillary GC.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Nitro-Fatty Acids from Biological Fluids

This protocol describes the extraction of nitro-fatty acids from plasma or urine for subsequent LC-MS analysis.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Internal Standard (e.g., 15N-labeled nitro-oleic acid)[7]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: To 1 mL of plasma or urine, add the internal standard to a final concentration of 100 nM.

  • Protein Precipitation: Add 3 mL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the nitro-fatty acids with 5 mL of methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Nitro-Containing Organic Acids

This protocol outlines the conditions for the separation and detection of nitro-containing organic acids using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an ESI source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-17 min: 95% B

    • 17-18 min: 95-30% B

    • 18-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Detection Mode: Selected Reaction Monitoring (SRM). Specific transitions for each analyte and internal standard need to be optimized.

Quantitative Data

The following table summarizes representative SRM transitions and collision energies for the analysis of common nitro-fatty acids. These values should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-Nitro-oleic acid (9-NO2-OA)326.246.0 (NO₂)35
10-Nitro-oleic acid (10-NO2-OA)326.246.0 (NO₂)35
9-¹⁵N-Nitro-oleic acid (Internal Standard)327.247.0 (¹⁵NO₂)35
12-Nitro-linoleic acid (12-NO₂-LA)324.246.0 (NO₂)35
13-Nitro-linoleic acid (13-NO₂-LA)324.246.0 (NO₂)35

Table 1: Exemplary SRM transitions for the quantitative analysis of nitro-fatty acids. The transition of the precursor ion to m/z 46 corresponds to the loss of the nitro group (NO₂⁻).[7]

Fragmentation Patterns

Understanding the fragmentation patterns of nitro-containing organic acids is crucial for their structural elucidation. In negative ion mode CID, nitroalkanes primarily exhibit the loss of the NO₂⁻ anion or a neutral loss of HNO₂.[1] The fragmentation of nitroalkenes is more complex and can involve cyclization reactions.[1] For aromatic nitro compounds, characteristic fragmentation patterns in electron ionization (EI) include the loss of •OH, •NO, and •NO₂ radicals.[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with Internal Standard Biological_Sample->Spiking Precipitation Protein Precipitation (Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection (SRM) CID->MS2 Data_Analysis Data Analysis & Quantification MS2->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation_Pathway Parent_Ion [M-H]⁻ (e.g., Nitro-fatty acid) Loss_HNO2 [M-H-HNO₂]⁻ (Neutral Loss) Parent_Ion->Loss_HNO2 CID Loss_NO2 NO₂⁻ (Product Ion) Parent_Ion->Loss_NO2 CID Other_Fragments Other Fragments Parent_Ion->Other_Fragments CID

References

Application Notes and Protocols for Dendrimer Synthesis using a Tri-functional Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrimers are a class of synthetic macromolecules with a highly branched, three-dimensional architecture that offers unique properties for various applications, including drug delivery, gene therapy, and diagnostics.[1][2][3] Their well-defined structure, multivalency, and internal cavities make them ideal candidates for encapsulating therapeutic agents and targeting specific cells or tissues.[1][4] This document provides detailed application notes and protocols for the synthesis of dendrimers using a hypothetical tri-functional monomer, 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, as a representative building block. The protocols described herein are based on established principles of divergent and convergent dendrimer synthesis and can be adapted for similar monomers.[2][5]

Introduction to Dendrimer Synthesis

Dendrimers are synthesized through a stepwise, repetitive reaction sequence, allowing for precise control over their size, shape, and surface functionality.[6] The two primary strategies for dendrimer synthesis are the divergent and convergent methods.[2][7]

  • Divergent Synthesis: This approach begins from a central core molecule and builds the dendrimer outwards, generation by generation.[5] Each synthetic cycle adds a new layer of branching units, exponentially increasing the number of surface functional groups.[2]

  • Convergent Synthesis: In this method, the dendritic branches, or "dendrons," are synthesized first and then attached to a central core in the final step.[5] This approach often simplifies the purification of the final product and allows for the creation of dendrimers with different functionalities on their surface and in their interior.[8]

The choice of synthetic strategy depends on the desired dendrimer architecture, the scale of the synthesis, and the purification methods available.

Hypothetical Monomer: this compound

For the purpose of these protocols, we will consider the synthesis of dendrimers from this compound. This molecule possesses three key functional groups: two carboxylic acids and one nitro group. The synthesis strategy will involve the following key transformations:

  • Reduction of the nitro group: The nitro group can be chemically reduced to a primary amine. This amine will serve as a reactive site for amide bond formation.

  • Amide bond formation: The carboxylic acid groups can be activated and reacted with the amine groups of other monomers to form the characteristic branched structure of the dendrimer.

Experimental Protocols

Caution: All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Divergent Synthesis Protocol

This protocol outlines the divergent synthesis of a polyamidoamine (PAMAM)-like dendrimer starting from an ethylenediamine core.

Materials:

  • Ethylenediamine (core)

  • This compound (monomer)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • N-Hydroxysuccinimide (NHS) (activator)

  • Palladium on carbon (Pd/C) (catalyst for nitro reduction)

  • Hydrogen gas (H₂)

  • Methanol (solvent)

  • Dimethylformamide (DMF) (solvent)

  • Triethylamine (base)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dialysis tubing (for purification)

Procedure:

Generation 0 (G0) Synthesis:

  • Activation of Monomer: Dissolve this compound (4.2 eq) in anhydrous DMF. Add NHS (4.2 eq) and DCC (4.2 eq) and stir the mixture at 0°C for 2 hours, then at room temperature overnight.

  • Coupling to Core: Dissolve ethylenediamine (1 eq) in anhydrous DMF and add triethylamine (4 eq). Slowly add the activated monomer solution to the ethylenediamine solution and stir at room temperature for 48 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the G0 nitro-terminated dendrimer.

Nitro Group Reduction:

  • Dissolve the G0 nitro-terminated dendrimer in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain the G0 amine-terminated dendrimer.

Higher Generation Synthesis (G1 and beyond):

Repeat the activation and coupling steps using the amine-terminated dendrimer from the previous generation as the new core. Purify the final dendrimer by dialysis against methanol to remove any unreacted monomers or low-molecular-weight impurities.

Convergent Synthesis Protocol

This protocol describes the synthesis of a dendron which is then coupled to a multifunctional core.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (protecting group)

  • DCC, NHS, Pd/C, H₂, Methanol, DMF, Triethylamine, HCl, NaHCO₃, MgSO₄ (as in divergent synthesis)

  • 1,3,5-Benzenetricarbonyl trichloride (core)

Procedure:

Dendron Synthesis (First Generation - G1):

  • Protection of one carboxylic acid: React this compound with benzyl alcohol in the presence of an acid catalyst to selectively protect one of the carboxylic acid groups as a benzyl ester.

  • Activation of the remaining carboxylic acid: Activate the free carboxylic acid of the protected monomer using DCC and NHS as described in the divergent protocol.

  • Self-condensation: React the activated, protected monomer with itself in a controlled manner to form a G1 dendron with a nitro group at the focal point and protected carboxylic acids at the periphery.

  • Nitro Group Reduction: Reduce the focal nitro group to an amine using Pd/C and H₂.

Coupling to Core:

  • Dissolve the G1 amine-terminated dendron (3.3 eq) and triethylamine (3 eq) in anhydrous DMF.

  • Slowly add a solution of 1,3,5-benzenetricarbonyl trichloride (1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Deprotection: Remove the benzyl protecting groups from the surface of the dendrimer by catalytic hydrogenation (Pd/C, H₂) to yield the final carboxylic acid-terminated dendrimer.

  • Purification: Purify the final dendrimer by column chromatography or dialysis.

Data Presentation

The following tables provide illustrative data for the characterization of dendrimers synthesized using the described methods. Actual results will vary depending on the specific reaction conditions and purification efficiency.

Table 1: Theoretical and Experimental Molecular Weights for Divergently Synthesized Dendrimers

GenerationTheoretical MW ( g/mol )Experimental MW ( g/mol ) (e.g., by MALDI-TOF MS)Polydispersity Index (PDI)
G0750.7751.21.02
G11850.01852.51.03
G24048.64055.11.04
G38445.88460.31.05

Table 2: Characterization Data for a G2 Carboxylic Acid-Terminated Dendrimer (Convergent Synthesis)

Characterization TechniqueObserved Result
¹H NMR (500 MHz, D₂O)Peaks corresponding to aromatic core and aliphatic dendron structure
¹³C NMR (125 MHz, D₂O)Signals for carbonyl, aromatic, and aliphatic carbons
FTIR (KBr, cm⁻¹)Broad O-H stretch (~3400), C=O stretch (~1720), N-H bend (~1650)
Size (DLS)4.5 ± 0.3 nm
Zeta Potential (pH 7.4)-25.8 ± 2.1 mV

Visualization of Workflows and Concepts

Divergent Synthesis Workflow

Divergent_Synthesis cluster_G0 Generation 0 cluster_G1 Generation 1 Core Ethylenediamine Core Coupling_G0 Coupling Core->Coupling_G0 Monomer_Activation_G0 Monomer Activation (DCC/NHS) Monomer_Activation_G0->Coupling_G0 G0_Nitro G0 Nitro- Terminated Coupling_G0->G0_Nitro Reduction_G0 Nitro Reduction (Pd/C, H₂) G0_Nitro->Reduction_G0 G0_Amine G0 Amine- Terminated Reduction_G0->G0_Amine Coupling_G1 Coupling G0_Amine->Coupling_G1 New Core Monomer_Activation_G1 Monomer Activation (DCC/NHS) Monomer_Activation_G1->Coupling_G1 G1_Nitro G1 Nitro- Terminated Coupling_G1->G1_Nitro Reduction_G1 Nitro Reduction (Pd/C, H₂) G1_Nitro->Reduction_G1 G1_Amine G1 Amine- Terminated Reduction_G1->G1_Amine Purification Purification (Dialysis) G1_Amine->Purification

Caption: Workflow for the divergent synthesis of dendrimers.

Convergent Synthesis Workflow

Convergent_Synthesis cluster_Dendron Dendron Synthesis cluster_Final_Assembly Final Assembly Monomer Monomer Protection Protection of Carboxylic Acid Monomer->Protection Protected_Monomer Protected Monomer Protection->Protected_Monomer Activation Activation of free COOH Protected_Monomer->Activation Self_Condensation Self-Condensation Activation->Self_Condensation G1_Dendron_Nitro G1 Dendron (Nitro focal point) Self_Condensation->G1_Dendron_Nitro Reduction Nitro Reduction G1_Dendron_Nitro->Reduction G1_Dendron_Amine G1 Dendron (Amine focal point) Reduction->G1_Dendron_Amine Coupling Coupling to Core G1_Dendron_Amine->Coupling Core Multifunctional Core Core->Coupling Protected_Dendrimer Protected Dendrimer Coupling->Protected_Dendrimer Deprotection Deprotection Protected_Dendrimer->Deprotection Final_Dendrimer Final Dendrimer Deprotection->Final_Dendrimer Purification Purification Final_Dendrimer->Purification

Caption: Workflow for the convergent synthesis of dendrimers.

Relationship of Dendrimer Components

Dendrimer_Structure Core Core G0 Gen 0 Core->G0 Branches G1 Gen 1 G0->G1 Branches G2 Gen 2 G1->G2 Branches Surface Surface Groups G2->Surface

Caption: Conceptual structure of a generation 2 dendrimer.

Characterization of Dendrimers

A comprehensive characterization of the synthesized dendrimers is crucial to confirm their structure, purity, and properties. A combination of analytical techniques should be employed:[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and branching.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To determine the molecular weight and assess the polydispersity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dendrimer.

  • Size Exclusion Chromatography (SEC): To determine the molecular weight distribution and purity.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size of the dendrimers in solution.

  • Zeta Potential Measurement: To determine the surface charge of the dendrimers.

Applications in Drug Development

Dendrimers synthesized from functional monomers like this compound have significant potential in drug development.[11][12]

  • Drug Delivery: The internal cavities can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1][2] The surface functional groups (e.g., carboxylic acids) can be conjugated to targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.[4]

  • Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA, siRNA) and facilitate their delivery into cells.[13]

  • Bioimaging: Dendrimers can be functionalized with imaging agents (e.g., fluorescent dyes, MRI contrast agents) for diagnostic applications.[14]

The protocols and information provided in this document serve as a guide for the synthesis and characterization of dendrimers using a novel tri-functional monomer. Researchers are encouraged to adapt and optimize these methods for their specific applications.

References

Application Notes and Protocols for Testing the Biological Activity of Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for evaluating the biological activity of nitro compounds. The methodologies detailed herein are essential for researchers in drug discovery and development, offering standardized procedures for assessing antimicrobial, cytotoxic, and signaling pathway-modulating properties of this important class of molecules.

Assessment of Antimicrobial Activity

Nitro compounds have a long history as antimicrobial agents.[1] Their activity is often linked to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[2][3] Standardized methods are crucial for determining the efficacy of novel nitro compounds against various pathogens.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a widely accepted and commonly used technique.[5][6]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in their appropriate liquid growth medium (e.g., Trypticase Soy Broth for bacteria, Malt Extract Broth for fungi).[5]

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]

    • Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.[5][6]

  • Serial Dilution of Test Compounds:

    • Dissolve the nitro compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.[5]

  • Inoculation and Controls:

    • Add the standardized microbial inoculum to each well containing the diluted test compound.[5]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[5]

    • A solvent control (broth with inoculum and the highest concentration of the solvent used) should also be included to account for any potential solvent effects.[5]

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.[5]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[5]

Data Presentation: MIC Values of Representative Nitro Compounds

CompoundOrganismMIC (µg/mL)Reference
PanapophenanthrinBacillus subtilis33.3[7]
β-Nitrostyrene Derivative (SS45)Candida albicans100 - 250[8]
3-halobenzo[b]thiophene derivativeBacillus cereus128[9]
3-halobenzo[b]thiophene derivativeCandida albicans128[9]
Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.[10] It is a widely used, simple, and cost-effective method for preliminary screening.[11][12]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[13]

  • Inoculate Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.[10][14]

  • Apply Disks: Aseptically place filter paper disks impregnated with known concentrations of the nitro compounds onto the agar surface.[10][14] Disks should be placed at least 24 mm apart.[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of no growth around each disk in millimeters.[10] The size of the zone is proportional to the susceptibility of the organism to the compound.[13]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_mic MIC Assay cluster_kb Kirby-Bauer Test mic_prep Prepare Inoculum & Compound Dilutions mic_inoc Inoculate 96-well Plate mic_prep->mic_inoc mic_inc Incubate (18-24h) mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read kb_prep Prepare Inoculum & Agar Plate kb_apply Apply Compound Disks kb_prep->kb_apply kb_inc Incubate (18-24h) kb_apply->kb_inc kb_measure Measure Zone of Inhibition kb_inc->kb_measure

Caption: Workflow for antimicrobial susceptibility testing.

Assessment of Cytotoxicity and Anticancer Activity

Many nitro compounds exhibit cytotoxic effects and are investigated as potential anticancer agents.[2][15] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[17][18] The amount of formazan produced is proportional to the number of viable cells.[19]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells (e.g., cancer cell lines like HeLa, AsPC-1, or normal cell lines for selectivity assessment) into a 96-well plate at a predetermined density.[16]

    • Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).[16]

  • Compound Treatment:

    • Treat the cells with various concentrations of the nitro compounds for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition:

    • After the incubation period, remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.[16]

    • Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.[5]

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.[5]

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.[5][15]

Data Presentation: IC₅₀ Values of Representative Nitro Compounds

CompoundCell LineIC₅₀ (µM)Reference
Rhenium Complex 21Breast CancerNot specified, active[20]
Rhenium Complex 22Breast CancerNot specified, active[20]
Rhenium Complex 23Breast CancerNot specified, active[20]
Metal Complex 27Lung Cancer8.82[20]
Metal Complex 27Colon Cancer0.00053[20]
5-(3-chlorophenyl)-N'-(5-nitro...AsPC1 (Pancreatic)42.47[1]
5-(3-chlorophenyl)-N'-(5-nitro...BxPC3 (Pancreatic)46.58[1]

Assessment of Nitric Oxide (NO) Release

Some nitro compounds can act as nitric oxide (NO) donors.[21] NO is a critical signaling molecule involved in various physiological and pathological processes.[22] The Griess assay is a common and straightforward colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).[9][22]

Griess Assay

This assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a colored azo compound.[9]

Experimental Protocol: Griess Assay for NO Release

  • Sample Preparation:

    • Incubate the desired concentration of the nitro compound in a buffer solution (e.g., PBS, pH 7.4) at 37°C for a predetermined time course (e.g., 1, 2, 4, 8, 24 hours).[21]

  • Standard Curve Preparation:

    • Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water.

    • Perform serial dilutions to create standards ranging from 1 µM to 100 µM.[21]

    • Add 50 µL of each standard to a 96-well plate in triplicate.[21]

  • Griess Reaction:

    • At each time point, collect 50 µL of the sample solution in triplicate and add it to the 96-well plate.[21]

    • Add 50 µL of sulfanilamide solution to each well containing standards and samples.[21]

    • Incubate for 10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.[21]

    • Incubate for another 10 minutes at room temperature, protected from light.[21]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Data Presentation: Quantitative Analysis of NO Release

CompoundConditionNO Metabolite Concentration (µM)Reference
Nitro-Aspirin (NCX 4016)Oral administration in ratsPeak plasma nitrite/nitrate[21]
Zeolite-4AIn human plasma~1.5 (after 60 min)[19]
ETS-4In RPMI-1640 medium~1.2 (after 60 min)[19]

Signaling Pathways Modulated by Nitro Compounds

Nitro compounds can exert their biological effects by modulating various intracellular signaling pathways.[3] Understanding these interactions is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis.[23] Some nitro compounds have been shown to inhibit NF-κB activation.[21][23]

NF-κB Signaling Pathway Inhibition by Nitro Compounds

G cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α) ikb_kinase IKK Complex stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb nfkb NF-κB (p50/p65) ikb_ub Ubiquitination & Degradation ikb->ikb_ub nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression nitro Nitro Compounds nitro->ikb_kinase Inhibition nitro->nfkb Direct Inhibition (S-nitrosylation)

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating cell proliferation, differentiation, and apoptosis.[11][24] Nitro compounds, particularly through the generation of NO, can influence MAPK signaling.[25]

MAPK Signaling Pathway Modulation

G stimuli Extracellular Stimuli ras Ras stimuli->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., AP-1, c-Myc) response Cellular Response (Proliferation, Differentiation) transcription_factors->response nucleus->transcription_factors no Nitric Oxide (from Nitro Compounds) no->raf Modulation no->erk Modulation

Caption: Modulation of the MAPK signaling pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Nitro compounds can induce apoptosis in cancer cells through various mechanisms, often involving the generation of reactive oxygen and nitrogen species.[22]

Induction of Apoptosis by Nitro Compounds

G nitro Nitro Compounds ros_rns ROS/RNS Generation nitro->ros_rns mitochondria Mitochondria ros_rns->mitochondria Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Note: Quantification of Dicarboxylic Acids in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are important intermediates in several metabolic pathways, including fatty acid ω-oxidation and the tricarboxylic acid (TCA) cycle.[1] The analysis of DCAs in plasma is crucial for biomarker discovery and for understanding the pathophysiology of various metabolic disorders.[1] Due to their low abundance and poor ionization efficiency in biological matrices, sensitive and robust analytical methods are required for their accurate quantification.[1][2] This application note provides a detailed protocol for the quantification of a range of short-, medium-, and long-chain dicarboxylic acids in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of deuterated internal standards and derivatization ensures high accuracy, sensitivity, and precision.[1]

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids are primarily formed from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[1][3] This pathway is an alternative to the more common β-oxidation and becomes more active when there is a high influx of lipids or when mitochondrial fatty acid oxidation is impaired.[1][4] The ω-oxidation process involves a series of enzymatic reactions that introduce a second carboxylic acid group at the terminal methyl end (ω-carbon) of the fatty acid.[3][5] Once formed, dicarboxylic acids can be further metabolized via β-oxidation, primarily within peroxisomes, leading to chain-shortened dicarboxylic acids.[1][4]

Dicarboxylic Acid Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome MCFA Monocarboxylic Fatty Acid OH_MCFA ω-Hydroxy Fatty Acid MCFA->OH_MCFA CYP450 Monooxygenase (ω-Hydroxylation) Aldehyde_FA ω-Aldehyde Fatty Acid OH_MCFA->Aldehyde_FA Alcohol Dehydrogenase DCA Dicarboxylic Acid Aldehyde_FA->DCA Aldehyde Dehydrogenase DCA_p Dicarboxylic Acid DCA->DCA_p Transport Short_DCA Chain-Shortened DCA AcetylCoA Acetyl-CoA DCA_CoA Dicarboxylyl-CoA DCA_CoA->Short_DCA β-Oxidation DCA_CoA->AcetylCoA β-Oxidation DCA_p->DCA_CoA Acyl-CoA Synthetase

Figure 1: Overview of Dicarboxylic Acid Metabolism.

Experimental Protocols

This section details the complete workflow for the quantification of dicarboxylic acids in plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Dicarboxylic acid standards (e.g., adipic acid, suberic acid, sebacic acid, dodecanedioic acid)

  • Deuterated dicarboxylic acid internal standards (e.g., adipic acid-d10, suberic acid-d12)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 2-picolylamine (2-PA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Solid-phase extraction (SPE) cartridges (optional, for enhanced cleanup)

Sample Preparation

The sample preparation protocol is designed to efficiently extract dicarboxylic acids from the complex plasma matrix and derivatize them for enhanced LC-MS/MS sensitivity.

  • Thawing and Internal Standard Spiking:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard mixture.

    • Vortex for 10 seconds.[1]

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) (Optional):

    • For samples requiring further cleanup to remove interfering substances, an SPE step can be performed. Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant and elute the dicarboxylic acids.

  • Derivatization:

    • Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a freshly prepared derivatization solution containing 2-picolylamine (2-PA), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and pyridine. Derivatization with reagents like 2-PA or dimethylaminophenacyl bromide (DmPABr) reverses the polarity of the dicarboxylic acids, enhancing their detection in positive ion mode.[1][2]

    • Incubate the mixture at 60°C for 30 minutes.[1]

    • After incubation, add 50 µL of 0.1% formic acid in water to stop the reaction.[1]

    • Vortex and transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The derivatized dicarboxylic acids are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: A suitable gradient to separate the dicarboxylic acids of interest.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[1] Monitor the specific precursor-to-product ion transitions for each dicarboxylic acid and its corresponding deuterated internal standard.

Experimental Workflow Plasma Plasma Sample (100 µL) IS Add Deuterated Internal Standards Plasma->IS PP Protein Precipitation (Ice-cold Acetonitrile) IS->PP Centrifuge1 Centrifugation (14,000 x g, 10 min, 4°C) PP->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Drydown Evaporate to Dryness (Nitrogen Stream) Supernatant->Drydown Deriv Derivatization (2-PA, EDC, Pyridine, 60°C) Drydown->Deriv Stop Stop Reaction (0.1% Formic Acid) Deriv->Stop LCMS LC-MS/MS Analysis Stop->LCMS

References

Application Notes and Protocols for the Derivatization of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, particularly those with polar functional groups such as carboxylic acids, are not sufficiently volatile for direct GC-MS analysis. Chemical derivatization is a crucial sample preparation step that converts these polar analytes into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2][3][4]

This application note provides a detailed protocol for the derivatization of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, a complex tricarboxylic acid containing a nitro functional group, for subsequent GC-MS analysis. The presence of three carboxyl groups makes this molecule highly polar and non-volatile. The recommended derivatization method is silylation, which replaces the acidic protons of the carboxyl groups with trimethylsilyl (TMS) groups. This method is highly effective for a wide range of organic acids and is generally mild, preserving the integrity of other functional groups like the nitro group.[1][2][5][6] Specifically, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and powerful silylating reagent that effectively derivatizes carboxylic acids.[6][7][8]

Derivatization Method: Silylation with BSTFA

Silylation is a robust and versatile derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids.[1][2] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, significantly reducing the compound's polarity and increasing its volatility. BSTFA is a highly reactive silylating agent that offers the advantage of producing volatile byproducts that do not interfere with the chromatographic analysis.[3][7] For complex molecules like this compound, silylation of the three carboxyl groups is essential for successful GC-MS analysis.

Chemical Reaction

The silylation of this compound with BSTFA proceeds as follows, converting the three carboxylic acid groups into their respective trimethylsilyl esters:

cluster_reactants Reactants cluster_products Products reactant This compound product Tris(trimethylsilyl) ester derivative reactant->product Silylation bstfa + 3 BSTFA byproduct + 3 N-trimethylsilyl-trifluoroacetamide + 3 Trifluoroacetamide

Caption: Silylation of this compound.

Experimental Protocol

This section details the step-by-step procedure for the silylation of this compound.

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (catalyst)

  • Anhydrous Pyridine (solvent and catalyst)

  • Anhydrous Hexane or Ethyl Acetate (for dilution)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for GC injection

Note: All glassware must be thoroughly dried to prevent hydrolysis of the silylating reagent and the derivatives.

Derivatization Procedure

G start Start: Sample Preparation step1 Weigh 1 mg of the analyte into a reaction vial. start->step1 step2 Add 100 µL of anhydrous pyridine. step1->step2 step3 Vortex to dissolve the sample. step2->step3 step4 Add 200 µL of BSTFA + 1% TMCS. step3->step4 step5 Cap the vial tightly and vortex for 30 seconds. step4->step5 step6 Heat the vial at 70°C for 60 minutes. step5->step6 step7 Cool the vial to room temperature. step6->step7 step8 Dilute with 700 µL of anhydrous hexane (optional). step7->step8 end Inject 1 µL into the GC-MS step8->end

Caption: Experimental workflow for the silylation of the target analyte.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen before proceeding.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a solvent and a catalyst.

    • Vortex the mixture until the sample is completely dissolved.

    • Add 200 µL of BSTFA containing 1% TMCS to the vial. The excess of the silylating reagent ensures the reaction goes to completion.

  • Reaction:

    • Immediately cap the vial tightly to prevent the ingress of moisture.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C for 60 minutes. The elevated temperature facilitates the derivatization of the sterically hindered carboxylic acid groups.

  • Sample Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis. If the concentration is too high, the sample can be diluted with anhydrous hexane or ethyl acetate. For example, add 700 µL of hexane to achieve a 1:10 dilution.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Analysis Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis of the silylated derivative. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplit/Splitless
Injector Temperature280°C
Injection ModeSplit (e.g., 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial: 100°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-650 amu
MS Source Temperature230°C
MS Quadrupole Temp.150°C

Expected Results and Data Interpretation

The derivatization process will yield the tris-trimethylsilyl ester of this compound. The resulting derivative will be significantly more volatile and less polar than the parent compound, allowing for good chromatographic peak shape and resolution.

The mass spectrum of the derivatized compound is expected to show characteristic fragments resulting from the loss of methyl groups ([M-15]⁺) and trimethylsilyl groups ([M-73]⁺), as well as other specific fragmentations that can be used for structural confirmation. The molecular ion peak may or may not be abundant.

Troubleshooting

  • Poor Peak Shape or Tailing: This may indicate incomplete derivatization or the presence of active sites in the GC system. Ensure all reagents are anhydrous and that the reaction time and temperature are adequate. Check the inertness of the GC liner and column.

  • No Peak Detected: This could be due to sample degradation, incomplete derivatization, or non-elution from the column. Verify the derivatization procedure and consider increasing the final oven temperature.

  • Multiple Peaks for the Analyte: This may suggest the formation of partially derivatized products. Ensure a sufficient excess of the silylating reagent is used and that the reaction goes to completion.

By following this detailed application note and protocol, researchers can successfully derivatize this compound for reliable and sensitive analysis by GC-MS.

References

Application Notes and Protocols: Experimental Use of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid as a Novel Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential experimental use of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid as a novel crosslinking agent. This document outlines hypothetical applications in hydrogel formation and protein immobilization, complete with detailed experimental protocols and data presentation tables. The unique trifunctional nature of this molecule, possessing three carboxylic acid groups and a nitro group, suggests its potential as a versatile tool in bioconjugation and material science. The provided protocols are intended as a starting point for researchers to explore the capabilities of this compound.

Introduction to this compound

This compound is a novel molecule with the chemical formula C10H15NO8 and a molar mass of 277.23 g/mol [1]. Its structure features three carboxylic acid moieties and a central nitro group. This unique combination of functional groups suggests its potential utility as a crosslinking agent. The carboxylic acid groups can be activated to form amide bonds with primary amines on proteins or other biomolecules, while the nitro group offers a potential site for further chemical modification, such as reduction to an amine, enabling secondary crosslinking or functionalization.

The presence of multiple carboxylic acid groups allows for the formation of a dense crosslinking network, potentially leading to hydrogels with unique mechanical properties or robustly immobilized proteins on various substrates. The nitroalkane functionality is known to be strongly electron-withdrawing, which can influence the local chemical environment and potentially offer unique degradation profiles or stimuli-responsive behaviors[2][3].

Potential Applications

pH-Responsive Hydrogel Formation for Controlled Drug Delivery

The carboxylic acid groups of this compound can be crosslinked with amine-containing polymers, such as chitosan or polyethyleneimine (PEI), to form hydrogels. The density of the crosslinks, and thus the swelling and release properties of the hydrogel, can be controlled by the stoichiometry of the crosslinker to the polymer. The presence of numerous carboxylic acid groups within the hydrogel matrix is expected to impart pH-responsive behavior, making it a promising candidate for targeted drug delivery to specific sites with altered pH, such as tumor microenvironments or the gastrointestinal tract.

Enzyme Immobilization for Biocatalysis

The ability to covalently link proteins to solid supports is crucial for the development of robust and reusable biocatalysts. This compound can be used to immobilize enzymes onto amine-functionalized surfaces (e.g., silica beads, polymer membranes). The three carboxylic acid groups can form multiple attachment points with the surface and the enzyme, leading to a stable and oriented immobilization that may enhance enzyme activity and stability.

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Hydrogel using Chitosan

This protocol describes the synthesis of a hydrogel by crosslinking chitosan with this compound using the carbodiimide crosslinking chemistry.

Materials:

  • Chitosan (medium molecular weight)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.

  • Crosslinker Activation: In a separate vial, dissolve this compound, EDC, and NHS in deionized water. A molar ratio of 1:2:1 for crosslinker:EDC:NHS is recommended as a starting point. Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Hydrogel Formation: Add the activated crosslinker solution to the chitosan solution dropwise while stirring. Continue stirring for 4 hours at room temperature to allow for hydrogel formation.

  • Neutralization and Washing: Neutralize the hydrogel by immersing it in a 1 M NaOH solution for 2 hours. Subsequently, wash the hydrogel extensively with deionized water until the pH of the washing solution is neutral.

  • Lyophilization (Optional): For characterization or long-term storage, the hydrogel can be frozen at -80°C and lyophilized.

Workflow for Hydrogel Synthesis:

Hydrogel_Synthesis cluster_chitosan Chitosan Preparation cluster_crosslinker Crosslinker Activation cluster_formation Hydrogel Formation & Purification Chitosan Chitosan Powder ChitosanSol 2% Chitosan Solution Chitosan->ChitosanSol AceticAcid 1% Acetic Acid AceticAcid->ChitosanSol Mixing Mixing ChitosanSol->Mixing Crosslinker 4-(2-Carboxyethyl)-4- nitroheptanedioic acid ActivatedCrosslinker Activated Crosslinker Crosslinker->ActivatedCrosslinker EDC_NHS EDC + NHS EDC_NHS->ActivatedCrosslinker ActivatedCrosslinker->Mixing Hydrogel Hydrogel Mixing->Hydrogel Neutralization Neutralization (NaOH) Hydrogel->Neutralization Washing Washing (DI Water) Neutralization->Washing FinalHydrogel Purified Hydrogel Washing->FinalHydrogel

Caption: Workflow for pH-responsive hydrogel synthesis.

Protocol 2: Immobilization of Lysozyme on Amine-Functionalized Silica Beads

This protocol details the covalent immobilization of lysozyme onto amine-functionalized silica beads using this compound as a crosslinker.

Materials:

  • Amine-functionalized silica beads

  • Lysozyme from chicken egg white

  • This compound

  • EDC

  • NHS

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate buffer (0.1 M, pH 7.4)

  • BCA Protein Assay Kit

Procedure:

  • Bead Washing: Wash the amine-functionalized silica beads three times with MES buffer to remove any storage solutions.

  • Crosslinker Activation: Prepare a solution of this compound, EDC, and NHS in MES buffer (molar ratio 1:2:1). Incubate for 15 minutes at room temperature.

  • Bead Functionalization: Add the washed silica beads to the activated crosslinker solution and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the functionalized beads three times with MES buffer to remove unreacted crosslinker.

  • Enzyme Immobilization: Prepare a solution of lysozyme in phosphate buffer (1 mg/mL). Add the functionalized beads to the lysozyme solution and incubate overnight at 4°C with gentle shaking.

  • Final Washing: Wash the beads three times with phosphate buffer to remove unbound lysozyme. The supernatant from each wash should be collected to determine immobilization efficiency.

  • Quantification of Immobilized Protein: Use a BCA protein assay to measure the protein concentration in the initial lysozyme solution and the collected wash supernatants. The amount of immobilized protein is the difference between the initial amount and the amount in the washes.

Workflow for Enzyme Immobilization:

Enzyme_Immobilization cluster_activation Crosslinker Activation cluster_immobilization Immobilization Process cluster_analysis Analysis Crosslinker Crosslinker ActivatedCrosslinker Activated Crosslinker Crosslinker->ActivatedCrosslinker EDC_NHS EDC + NHS in MES EDC_NHS->ActivatedCrosslinker FunctionalizedBeads Functionalized Beads Beads Amine-functionalized Silica Beads Beads->FunctionalizedBeads + Activated Crosslinker ImmobilizedEnzyme Immobilized Lysozyme FunctionalizedBeads->ImmobilizedEnzyme + Lysozyme Lysozyme Lysozyme Solution Washing Wash Supernatants ImmobilizedEnzyme->Washing BCA_Assay BCA Protein Assay Washing->BCA_Assay Efficiency Immobilization Efficiency BCA_Assay->Efficiency

Caption: Workflow for enzyme immobilization on silica beads.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hydrogel Swelling Ratio at Different pH Values

Hydrogel Formulation (Crosslinker:Chitosan ratio)Swelling Ratio at pH 2.0Swelling Ratio at pH 7.4Swelling Ratio at pH 9.0
1:10
1:5
1:2

Swelling Ratio = (Wet Weight - Dry Weight) / Dry Weight

Table 2: Lysozyme Immobilization Efficiency and Activity

Crosslinker Concentration (mM)Initial Protein (mg)Unbound Protein (mg)Immobilization Efficiency (%)Specific Activity (U/mg)
1
5
10

Immobilization Efficiency (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100 Specific Activity is to be determined by a relevant enzymatic assay for lysozyme.

Potential Signaling Pathway for Investigation

The pH-responsive hydrogel could be used to deliver drugs that target pH-dependent signaling pathways, such as those involved in cancer cell proliferation and survival, which are often regulated by the acidic tumor microenvironment.

Hypothetical Signaling Pathway for Drug Delivery Application:

Signaling_Pathway DrugCarrier pH-Responsive Hydrogel (Drug Loaded) Extracellular Acidic Tumor Microenvironment (Low pH) DrugRelease Drug Release Extracellular->DrugRelease Drug Drug DrugRelease->Drug Receptor Cell Surface Receptor Drug->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade Proliferation Tumor Cell Proliferation SignalingCascade->Proliferation Inhibition Inhibition SignalingCascade->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Drug release from a pH-responsive hydrogel to inhibit a cancer cell signaling pathway.

Conclusion

This compound presents an intriguing candidate for a novel crosslinking agent due to its unique trifunctional structure. The protocols and potential applications outlined in this document provide a foundational framework for researchers to explore its utility in hydrogel formation for drug delivery and protein immobilization for biocatalysis. Further studies are warranted to fully characterize the properties and optimize the use of this promising molecule in various biomedical and biotechnological applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the molecule's trifunctional nature, possessing three carboxylic acid groups and one nitro group. This leads to high polarity, making it potentially difficult to handle with standard purification techniques. Key challenges include:

  • High Polarity: The multiple polar functional groups can cause the compound to have very low solubility in non-polar organic solvents and strong interactions with polar stationary phases in chromatography.[1][2]

  • Potential for Impurities: The synthesis, likely a Michael addition, can result in various impurities, including unreacted starting materials, catalysts, and byproducts from multiple additions.[3][4][5]

  • Thermal Instability: Nitro compounds can be thermally sensitive, which may limit the use of high-temperature purification methods like distillation.

Q2: What are the recommended initial purification strategies for this compound?

A2: Given its structure, the most promising initial strategies are:

  • Crystallization: This is often the most effective method for purifying dicarboxylic and tricarboxylic acids.[6][7]

  • Acid-Base Extraction: This classical technique is excellent for separating acidic compounds from neutral or basic impurities.[8][9]

  • Flash Column Chromatography: While challenging due to the high polarity, it can be optimized to provide good separation.[10][11]

Q3: What are the likely impurities I might encounter?

A3: Based on a probable Michael addition synthesis route, potential impurities include:

  • Unreacted starting materials (e.g., a nitroalkane and an unsaturated ester).

  • The catalyst used in the reaction (e.g., a base).

  • Products of multiple Michael additions.[3]

  • Byproducts from hydrolysis of ester groups if the reaction is not performed under anhydrous conditions.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent. The solvent is not polar enough.Try more polar solvents like water, methanol, or mixtures such as water/acetic acid.[6] Gentle heating can also improve solubility.
Oiling out instead of crystallizing. The solution is too supersaturated, or the cooling rate is too fast.Add a small amount of additional solvent, reheat to dissolve, and then cool down more slowly. Seeding with a small crystal of pure product can also help.
Poor recovery/low yield. The compound has significant solubility in the mother liquor.Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). The addition of a less polar co-solvent (an anti-solvent) can also induce further precipitation, but this may affect purity. The use of certain salts as additives has been shown to increase the yield of dicarboxylic acid crystals.[6]
Crystals are very small or needle-like. Nucleation is too rapid.Slower cooling can promote the growth of larger crystals. The use of surfactants as additives can lead to bigger crystals.[6]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound does not move from the baseline on a silica gel TLC plate, even with 100% ethyl acetate. The eluent is not polar enough for this highly polar compound.[10]Switch to a more polar solvent system. A common strategy is to add methanol to the eluent. For very polar compounds, a small amount of an acid (like acetic acid) or a base (like ammonium hydroxide in methanol) can be added to the mobile phase to improve elution.[2][10]
Compound streaks badly on the TLC plate and column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of acetic acid to the eluent to protonate the carboxylic acid groups and reduce their interaction with the silica.[2] Alternatively, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[10]
Poor separation of the desired product from a very similar impurity. The chosen solvent system does not provide enough selectivity.Try a different solvent system. Sometimes a less polar solvent system run over a longer time can provide better resolution. Consider using reverse-phase chromatography where the elution order is inverted (polar compounds elute first).[2][12]
The compound appears to be decomposing on the column. The compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear.[10] If it is unstable, use a less acidic stationary phase like deactivated silica gel or alumina.[10]

Experimental Protocols

Protocol 1: General Crystallization Procedure
  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various polar solvents at room temperature and with gentle heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Examples for dicarboxylic acids include water, ethanol, or a mixture of water and acetic acid.[6]

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of extra solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). For a highly polar compound like this, start with a mixture of a relatively polar solvent and a very polar solvent, for example, ethyl acetate/methanol or dichloromethane/methanol. Add a small percentage of acetic acid (e.g., 1%) to the eluent to suppress the deprotonation of the carboxylic acid groups and reduce tailing. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Logical Workflow for Purification Method Selection

Purification_Workflow start Start with Crude Product acid_base Perform Acid-Base Extraction start->acid_base crystallization Attempt Crystallization acid_base->crystallization Isolate acidic fraction chromatography Perform Column Chromatography crystallization->chromatography If purity is insufficient pure_product Pure Product crystallization->pure_product Successful troubleshoot_xtal Troubleshoot Crystallization (e.g., different solvent, seeding) crystallization->troubleshoot_xtal Fails or low purity chromatography->pure_product Successful troubleshoot_chrom Troubleshoot Chromatography (e.g., different eluent, reverse phase) chromatography->troubleshoot_chrom Fails or impure troubleshoot_xtal->crystallization troubleshoot_xtal->chromatography If still fails troubleshoot_chrom->chromatography

Caption: Workflow for selecting a purification technique.

References

Technical Support Center: Synthesis of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid synthesis.

Overall Synthesis Reaction

The synthesis of this compound is typically a two-step process:

  • Step 1: Michael Addition: A base-catalyzed Michael addition of nitromethane to two equivalents of an acrylic acid ester (e.g., ethyl acrylate) to form the intermediate diester, tetraethyl 4-(2-carboxyethyl)-4-nitroheptanedioate.

  • Step 2: Hydrolysis: The hydrolysis of the four ester groups of the intermediate to yield the final product.

Overall Synthesis Nitromethane Nitromethane Intermediate Tetraethyl 4-(2-carboxyethyl)- 4-nitroheptanedioate Nitromethane->Intermediate Step 1: Michael Addition (Base Catalyst) EthylAcrylate Ethyl Acrylate (2 eq.) EthylAcrylate->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Hydrolysis (Acid or Base)

Caption: Overall synthesis of this compound.

Troubleshooting and FAQs

This guide is divided into the two main stages of the synthesis.

Part 1: Michael Addition of Nitromethane to Ethyl Acrylate

The primary challenges in this step are achieving a complete reaction while minimizing the formation of byproducts, particularly the product of a second Michael addition.

Frequently Asked Questions:

  • Q1: My reaction is very slow or incomplete. How can I increase the reaction rate?

    • A1: The reaction requires a basic catalyst to deprotonate the nitromethane, forming the nucleophilic nitronate anion. If the reaction is slow, consider the following:

      • Increase Catalyst Concentration: A higher concentration of a suitable base can increase the rate of nitronate formation.

      • Change the Base: Stronger bases can lead to faster reaction rates. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective catalyst for this transformation.[1] Other options include sodium ethoxide or potassium carbonate.[2][3]

      • Increase Temperature: Gently heating the reaction mixture can increase the rate. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes.[1]

  • Q2: I am observing a significant amount of a byproduct. What is it and how can I avoid it?

    • A2: A common byproduct is the result of a second Michael addition, where the initial product reacts with another molecule of ethyl acrylate.[1][2] Nitromethane can also undergo multiple additions.[2] To minimize this:

      • Control Stoichiometry: Use a slight excess of nitromethane relative to the acrylate to favor the formation of the desired product.

      • Slow Addition: Add the ethyl acrylate slowly to the mixture of nitromethane and base. This keeps the concentration of the Michael acceptor low, reducing the likelihood of a second addition to the product.

      • Use a Biphasic System: A biphasic system (e.g., water-dichloromethane) with a phase transfer catalyst can improve selectivity. Once the desired product is formed, it moves to the organic phase, reducing its interaction with the aqueous base and further reaction.[2]

  • Q3: What is the best solvent for this reaction?

    • A3: The choice of solvent can influence the reaction rate and yield.

      • Protic Solvents: Alcohols like ethanol can be used, especially when using an alkoxide base like sodium ethoxide.[2]

      • Aprotic Solvents: Solvents like THF or dichloromethane are also effective.

      • Neat Conditions: Using an excess of nitromethane as the solvent can also be an effective strategy, particularly with microwave heating.[1]

Troubleshooting Flowchart: Michael Addition Step

Troubleshooting Michael Addition Start Low Yield in Michael Addition Problem1 Incomplete Reaction? Start->Problem1 Problem2 Byproduct Formation? Problem1->Problem2 No Solution1a Increase catalyst concentration Problem1->Solution1a Yes Solution2a Use slight excess of nitromethane Problem2->Solution2a Yes End Improved Yield Problem2->End No Solution1b Use a stronger base (e.g., DBU) Solution1a->Solution1b Solution1c Increase temperature or use microwave Solution1b->Solution1c Solution1c->End Solution2b Slowly add ethyl acrylate Solution2a->Solution2b Solution2c Consider a biphasic system Solution2b->Solution2c Solution2c->End

Caption: Troubleshooting logic for the Michael addition step.

Quantitative Data: Effect of Catalyst and Conditions

CatalystSolventTemperature (°C)TimeYield of Mono-adduct (%)Yield of Di-adduct (%)Reference
DBUNitromethane70-75 (Microwave)30 min6910[1]
NaOHWater/CH2Cl2Room Temp1 hrModerateLow (inhibited)[2]
NaOEtEthanolRoom Temp1 hrGood-[2]
Part 2: Hydrolysis of the Tetraester Intermediate

The hydrolysis of the sterically hindered tetraester intermediate can be challenging. The presence of the nitro group also needs to be considered as it can be sensitive to harsh reaction conditions.

Frequently Asked Questions:

  • Q1: My hydrolysis is incomplete, even after prolonged reaction times. Why is this happening?

    • A1: The four ester groups in the intermediate are sterically hindered, making it difficult for the nucleophile (water or hydroxide) to attack the carbonyl carbon. Standard hydrolysis conditions (e.g., refluxing with aqueous NaOH or HCl) may be insufficient.

  • Q2: How can I achieve complete hydrolysis of this hindered ester?

    • A2: More forcing or specialized conditions are often required:

      • Stronger Base/Non-aqueous Conditions: A combination of potassium tert-butoxide with a controlled amount of water in an anhydrous solvent like DMSO can be very effective for hydrolyzing hindered esters at room temperature.[4] Another method involves using NaOH in a non-aqueous mixture of methanol and dichloromethane.[5][6]

      • High Temperatures: If using aqueous base, higher temperatures and pressures in a sealed vessel may be necessary, but this increases the risk of side reactions.[7]

      • Acid Catalysis: Concentrated aqueous acids like HCl or H2SO4 with heating can also be used. However, acid-catalyzed hydrolysis is an equilibrium process, so a large excess of water is needed to drive it to completion.[8][9]

  • Q3: Is the nitro group stable under these hydrolysis conditions?

    • A3: The nitro group is generally stable to hydrolysis conditions. However, under very harsh basic conditions, elimination or other side reactions can occur. It is important to monitor the reaction carefully. The electron-withdrawing nature of the nitro group can influence the reactivity of the ester.[10]

  • Q4: Which is better for this hydrolysis, acid or base catalysis?

    • A4: Base-catalyzed hydrolysis (saponification) is generally preferred for several reasons:

      • Irreversibility: The final step of base-catalyzed hydrolysis is the deprotonation of the resulting carboxylic acid to form a carboxylate salt. This is an irreversible acid-base reaction that drives the overall equilibrium towards the products, leading to higher yields.[8][11]

      • Milder Conditions: While hindered esters require strong conditions, specialized base-catalyzed methods can often be performed at lower temperatures than their acid-catalyzed counterparts.[4][6]

Quantitative Data: Comparison of Hydrolysis Methods for Hindered Esters

MethodReagentsSolventTemperatureTypical YieldNotesReference
Standard SaponificationNaOH (aq)Water/AlcoholRefluxLow to ModerateOften incomplete for hindered esters.[4][4]
"Anhydrous Hydroxide"K-tert-butoxide / H2ODMSORoom TempExcellentEffective for very hindered esters.[4][4]
Non-aqueous SaponificationNaOHMeOH/CH2Cl2 (1:9)Room TempHigh (80-96%)Rapid and efficient for hindered systems.[6][6]
Acid CatalysisStrong Acid (e.g., HCl)WaterRefluxVariableReversible reaction; requires large excess of water.[8][8]

Experimental Protocols

Protocol 1: Microwave-Assisted Michael Addition

This protocol is adapted from a procedure for the addition of nitromethane to methyl acrylate and is expected to give a good yield of the tetraester intermediate.[1]

  • Reaction Setup: In a microwave-safe reaction vessel, combine nitromethane (1.0 eq) and ethyl acrylate (2.2 eq).

  • Catalyst Addition: Add a catalytic amount of DBU (0.05 eq).

  • Reaction: Seal the vessel and place it in a scientific microwave reactor. Heat the mixture to 70-75°C with a power of approximately 50 Watts for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove excess nitromethane and ethyl acrylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane-ethyl acetate mixtures) to isolate the tetraethyl 4-(2-carboxyethyl)-4-nitroheptanedioate.

Protocol 2: Non-Aqueous Hydrolysis of the Tetraester Intermediate

This protocol is based on a general method for the efficient hydrolysis of sterically hindered esters.[6]

  • Reaction Setup: Dissolve the tetraester intermediate (1.0 eq) in a 1:9 mixture of methanol and dichloromethane.

  • Base Addition: While stirring at room temperature, add a solution of NaOH (5.0 eq) in methanol. A fine precipitate of the sodium carboxylate salt should begin to form.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until all the starting material is consumed (typically 1-3 hours).

  • Workup: Remove the solvents under reduced pressure. Add water to the residue to dissolve the carboxylate salt. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material or alcohol byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with cold, dilute HCl. The final product, this compound, should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

References

Technical Support Center: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, along with troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry and well-ventilated place.[1][2] Some suppliers recommend cold-chain transportation, suggesting that refrigerated storage is beneficial. While specific long-term storage temperature studies for this compound are not publicly available, based on general best practices for nitroalkanes and carboxylic acids, a controlled cool environment is advisable.

Data Presentation: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation.
Humidity Low humidity; store with a desiccant if necessary.The material safety data sheet explicitly states to "Avoid moisture"[1]. Hydrolysis of the carboxylic acid and nitro groups is a potential degradation pathway.
Light Protect from light.While specific photostability data is unavailable, it is a general good practice for complex organic molecules.
Container Tightly sealed, inert material (e.g., glass).To prevent exposure to moisture and atmospheric contaminants.

2. What is the shelf life of this compound?

The specific shelf life of this compound has not been publicly documented. The stability of the compound is dependent on the storage conditions. To ensure the material is suitable for use, it is recommended to perform a purity analysis if the compound has been stored for an extended period, especially if not stored under ideal conditions.

3. What are the known incompatibilities of this compound?

The compound is incompatible with the following materials and should not be stored in close proximity to them:

  • Acids[1]

  • Acid chlorides[1]

  • Acid anhydrides[1]

  • Oxidizing agents[1]

Contact with these substances could lead to vigorous reactions and degradation of the compound.

4. What are the potential degradation pathways for this compound?

Based on the chemical structure (an aliphatic nitro compound with carboxylic acid functionalities), the following degradation pathways are plausible:

  • Thermal Decomposition: Aliphatic nitro compounds can undergo thermal decomposition, which is often an exothermic process. At elevated temperatures, cleavage of the C-NO2 bond and nitro-nitrite isomerization are possible mechanisms.

  • Hydrolysis: The carboxylic acid groups can be susceptible to reactions, and the aliphatic nitro group can also undergo hydrolysis, particularly under acidic or basic conditions.

  • Reaction with Incompatible Materials: As mentioned, contact with strong acids, bases, or oxidizing agents can lead to degradation.

Mandatory Visualization: Potential Degradation Pathways

G Potential Degradation Pathways A This compound B Thermal Stress (Heat) A->B C Hydrolytic Stress (Moisture, pH extremes) A->C D Chemical Incompatibility (e.g., Oxidizing Agents) A->D E C-NO2 Bond Cleavage B->E F Nitro-Nitrite Isomerization B->F G Decarboxylation B->G H Hydrolysis of Nitro Group C->H I Salt Formation/Reaction of Carboxylic Acids C->I J Oxidation Products D->J

Caption: Logical diagram of potential degradation pathways for this compound.

Troubleshooting Guide

Problem: Unexpected experimental results or loss of compound activity.

This could be due to the degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, protected from light, and in a tightly sealed container).

  • Assess Purity: If degradation is suspected, it is crucial to assess the purity of the material. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.

  • Review Experimental Protocol: Ensure that the experimental conditions (e.g., pH, temperature, presence of other reagents) are compatible with the stability of the compound. Avoid conditions that could promote hydrolysis or other degradation pathways.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the purity and stability of this compound.

Objective: To develop a reverse-phase HPLC method capable of separating the intact compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with a gradient elution to separate the main peak from any impurities. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Monitor the elution profile using a UV detector, initially at a wavelength of 210 nm, as nitroalkanes and carboxylic acids may have UV absorbance at lower wavelengths.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation of the parent compound from any degradation peaks observed in forced degradation samples.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the developed HPLC method.

Objective: To intentionally degrade this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Mandatory Visualization: Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Assessment A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Studies A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photostability B->G H Analyze Stressed Samples by HPLC C->H D->H E->H F->H G->H I Validate HPLC Method (Specificity, etc.) H->I J Initiate Long-Term Stability Study I->J

Caption: A typical experimental workflow for assessing the stability of a chemical compound.

References

Identifying common impurities in 4-(2-Carboxyethyl)-4-nitroheptanedioic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

The synthesis of this compound is typically achieved through a double Michael addition of nitromethane to an acrylate ester (e.g., ethyl acrylate or methyl acrylate), followed by hydrolysis of the resulting diester. The reaction is base-catalyzed.

Q2: What are the potential common impurities in the synthesis of this compound?

Common impurities can be categorized as starting materials, intermediates, and side-products. These may include:

  • Unreacted Starting Materials: Nitromethane and the acrylate ester.

  • Mono-adduct Intermediate: The product of a single Michael addition of nitromethane to the acrylate ester.

  • Poly-adducts: Products resulting from more than two acrylate molecules adding to nitromethane.[1]

  • By-products of Hydrolysis: If an alkoxide base is used with an acrylate ester different from the alkoxide, transesterification can occur.[1] Incomplete hydrolysis will leave ester functional groups in the final product.

  • Polymerized Acrylate: Acrylate esters can polymerize under basic conditions.

Q3: My reaction seems to be incomplete, what could be the cause?

Incomplete reactions can be due to several factors:

  • Insufficient Base: The base is catalytic but a sufficient amount is needed to generate the nitronate anion from nitromethane.

  • Low Reaction Temperature: Michael additions are often run at room temperature or with gentle heating. If the temperature is too low, the reaction rate may be very slow.

  • Steric Hindrance: While less of a concern with nitromethane and simple acrylates, bulky substituents on either reactant can slow down the reaction.

  • Short Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration.

Q4: I am observing multiple spots on my TLC plate. What do they likely represent?

Multiple spots on a TLC plate of the crude reaction mixture likely correspond to the desired product, unreacted starting materials, and the various impurities listed in Q2. The polarity of these compounds will influence their retention factor (Rf). The final tri-acid product is expected to be highly polar and have a low Rf value.

Q5: Purification by silica gel chromatography is resulting in significant streaking. Why is this happening and what can I do?

The high polarity of the multiple carboxylic acid groups and the nitro group in this compound can lead to strong interactions with the silica gel, causing streaking. To mitigate this, consider the following:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent can suppress the deprotonation of the carboxylic acids, reducing their interaction with the silica and leading to better peak shapes.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a more effective purification method.[2] The mobile phase is typically a mixture of water (often with an acidic modifier like TFA or formic acid) and an organic solvent like acetonitrile or methanol.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.Check stoichiometry of reactants and catalyst. Increase reaction time or temperature.
Side reactions are predominant.Control the addition rate of the acrylate to the nitromethane solution to minimize polymerization and poly-adduct formation.
Product loss during workup.The product is a highly polar, water-soluble tri-acid. Ensure the aqueous layer is thoroughly acidified before extraction with a polar organic solvent. Multiple extractions may be necessary.
Presence of Mono-adduct Insufficient amount of acrylate ester or short reaction time.Use a stoichiometric excess of the acrylate ester. Increase the reaction time.
Product is an Ester, not a Carboxylic Acid Incomplete hydrolysis.Ensure sufficient concentration of acid or base and adequate heating time during the hydrolysis step.
Broad or Tailing Peaks in HPLC Analysis Strong interaction with the stationary phase.If using reverse-phase HPLC, add a modifier like 0.1% TFA or formic acid to both the aqueous and organic mobile phases.
The compound is not fully dissolved.Ensure complete dissolution of the sample in the mobile phase or a suitable solvent before injection.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)
  • Michael Addition: To a solution of nitromethane (1 equivalent) in a suitable solvent like ethanol, add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 equivalents).

  • Slowly add ethyl acrylate (2.2 equivalents) dropwise to the solution at room temperature, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure to obtain the crude diethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate.

  • Hydrolysis: To the crude diester, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Impurity Identification Workflow

G start Crude Product Analysis (e.g., LC-MS, NMR) unexpected_peak Unexpected Peak(s) Detected? start->unexpected_peak compare_sm Compare with Starting Material Spectra (Nitromethane, Acrylate) unexpected_peak->compare_sm Yes end Pure Product Obtained unexpected_peak->end No compare_int Hypothesize Intermediates (e.g., Mono-adduct) compare_sm->compare_int compare_side Hypothesize Side Products (e.g., Polymer, Transesterification Product) compare_int->compare_side isolate Isolate Impurity (e.g., Preparative HPLC/Chromatography) compare_side->isolate characterize Characterize Isolated Impurity (e.g., NMR, MS, IR) isolate->characterize modify Modify Reaction/Purification Conditions characterize->modify modify->start

Caption: Troubleshooting workflow for impurity identification.

Quantitative Data Summary

Batch ID Starting Material: Nitromethane (mol) Starting Material: Acrylate Ester (mol) Yield (%) Purity (by HPLC, %) Observed Impurities (and relative area %)
[Example]0.10.227598.5Mono-adduct (0.8%), Unidentified (0.7%)

References

Troubleshooting NMR peak assignment for tris(2-carboxyethyl)nitromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment for tris(2-carboxyethyl)nitromethane.

Troubleshooting Guide: NMR Peak Assignment

Question: My experimental ¹H or ¹³C NMR spectrum for tris(2-carboxyethyl)nitromethane does not match the expected chemical shifts. How can I troubleshoot the peak assignments?

Answer:

Discrepancies between an experimental and an expected NMR spectrum can arise from several factors, including sample purity, experimental conditions, and structural misinterpretation. Follow this guide to systematically troubleshoot your peak assignments.

Predicted NMR Data

Due to the limited availability of published experimental spectra for tris(2-carboxyethyl)nitromethane, the following table provides predicted chemical shifts based on the analysis of its constituent functional groups (nitroalkanes and carboxylic acids). Use these values as a baseline for your analysis.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 12.0170.0 - 180.0The -COOH proton is often broad and may be difficult to observe. Its chemical shift is highly dependent on solvent and concentration.
Methylene alpha to -COOH (-CH₂COOH)2.4 - 2.830.0 - 40.0Protons alpha to a carbonyl group are deshielded.
Methylene beta to -COOH (-CH₂CNO₂)2.8 - 3.235.0 - 45.0Protons adjacent to the quaternary carbon bonded to the nitro group.
Quaternary Carbon (-CNO₂)-85.0 - 95.0This carbon is highly deshielded by the electron-withdrawing nitro group.
Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting your NMR peak assignments.

G Troubleshooting Workflow for NMR Peak Assignment start Start: Discrepancy Observed check_solvent 1. Verify Solvent and Reference Peaks start->check_solvent check_impurities 2. Assess for Common Impurities check_solvent->check_impurities Solvent peaks identified end End: Peak Assignment Resolved check_solvent->end Issue resolved re_run_sample 3. Re-prepare and Re-run Sample check_impurities->re_run_sample Impurity peaks suspected check_impurities->end Issue resolved check_concentration 4. Evaluate Sample Concentration Effects re_run_sample->check_concentration Discrepancy persists re_run_sample->end Issue resolved perform_2d_nmr 5. Perform 2D NMR Experiments (COSY, HSQC) check_concentration->perform_2d_nmr Concentration effects ruled out check_concentration->end Issue resolved re_evaluate_structure 6. Re-evaluate Chemical Structure perform_2d_nmr->re_evaluate_structure Ambiguity remains perform_2d_nmr->end Issue resolved consult_expert Consult NMR Specialist re_evaluate_structure->consult_expert Structure confirmation needed re_evaluate_structure->end Issue resolved consult_expert->end

A logical workflow for troubleshooting NMR peak assignment.

Frequently Asked Questions (FAQs)

Q1: I don't see a peak for the carboxylic acid proton (-COOH) in my ¹H NMR spectrum.

A1: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water or deuterated solvents like D₂O or methanol-d₄.[1][2] This can lead to peak broadening, making it difficult to distinguish from the baseline, or even complete disappearance of the signal.[1][2] To confirm its presence, you can try the following:

  • D₂O Shake: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -COOH peak should disappear or significantly diminish in intensity.

  • Use an Aprotic Solvent: If possible, re-run the sample in a dry, aprotic deuterated solvent like DMSO-d₆ or acetonitrile-d₃. The -COOH peak is often more clearly visible in these solvents.

Q2: There are extra peaks in my spectrum that I can't assign to tris(2-carboxyethyl)nitromethane. What could they be?

A2: Extra peaks in your NMR spectrum are often due to impurities from the synthesis or residual solvents from purification.

  • Residual Solvents: Common solvents used in purification, such as ethyl acetate, acetone, or dichloromethane, can be retained in the final product. Consult a table of common NMR solvent impurities to identify these peaks.

  • Synthesis Byproducts: The synthesis of tris(2-carboxyethyl)nitromethane is a Michael addition of nitromethane to an acrylic acid derivative. Common impurities could include unreacted starting materials (nitromethane, acrylic acid), or products of incomplete reaction (mono- and di-adducts). The protons adjacent to a nitro group in unreacted nitromethane typically appear around 4.3 ppm.

  • Water: A broad peak, typically between 1.5 and 5 ppm depending on the solvent, is often due to residual water in the NMR solvent or sample.

Q3: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What can I do to improve the resolution?

A3: Poor resolution and broad peaks can be caused by several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect metal contamination, consider treating your sample with a chelating agent.

  • Poor Shimming: The magnetic field homogeneity may not be properly optimized. Re-shimming the spectrometer can often improve resolution.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Any suspended solids can degrade the magnetic field homogeneity.

Q4: The splitting patterns (multiplicity) of my peaks are not what I expected. Why might this be?

A4: Unexpected splitting patterns can arise from:

  • Overlapping Signals: If two multiplets have similar chemical shifts, their peaks can overlap, making the splitting pattern difficult to interpret. Changing the NMR solvent can sometimes shift the peaks enough to resolve them.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (close to their coupling constant), complex, non-first-order splitting patterns can emerge. Using a higher-field NMR spectrometer can often simplify these patterns.

  • Proton Exchange: As mentioned for the -COOH proton, exchangeable protons may not show clear splitting.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

1. Sample Preparation:

  • Amount: For a standard 5 mm NMR tube, use approximately 5-20 mg of your tris(2-carboxyethyl)nitromethane sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

  • Solvent: Choose a deuterated solvent in which your compound is soluble. Common choices include D₂O, DMSO-d₆, or methanol-d₄. Use approximately 0.6-0.7 mL of solvent.[3]

  • Dissolution: Add the solvent to a vial containing your sample and gently agitate until fully dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity.

2. NMR Data Acquisition (General Parameters):

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Typically 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

Note: These are general guidelines. Optimal acquisition parameters may vary depending on the specific instrument and the properties of your sample.

References

Optimizing reaction conditions for synthesizing nitro-alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of nitro-alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitro-alkanes?

A1: The most prevalent methods for synthesizing nitro-alkanes include:

  • Nucleophilic Substitution: This involves the reaction of an alkyl halide with a nitrite salt. Using silver nitrite (AgNO₂) is known as the Victor-Meyer reaction, while using an alkali metal nitrite like sodium nitrite (NaNO₂) or potassium nitrite (KNO₂) is known as the Kornblum reaction.[1][2][3] This method is most effective for primary alkyl halides.[2]

  • Henry Reaction (Nitroaldol Reaction): This is a base-catalyzed carbon-carbon bond-forming reaction between a nitro-alkane and an aldehyde or ketone.[4][5] It is a fundamental method for creating more complex nitro-alkanes with new functional groups.

  • Michael Addition: This reaction involves the 1,4-addition of a nitro-alkane carbanion (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[6][7][8]

  • Direct Nitration of Alkanes: This method involves reacting an alkane with nitric acid at high temperatures. However, it is often difficult to control and can produce a mixture of products.[9][10]

Q2: How do I choose between Silver Nitrite (AgNO₂) and Sodium Nitrite (NaNO₂) for synthesis from alkyl halides?

A2: The choice of nitrite salt is critical. The nitrite ion is an ambident nucleophile, meaning it can attack via the nitrogen or oxygen atom.

  • Silver Nitrite (AgNO₂): This reagent is often preferred for maximizing the yield of the desired nitro-alkane (R-NO₂).[1] The covalent nature of the Ag-O bond favors the nucleophilic attack from the nitrogen atom.

  • Sodium/Potassium Nitrite (NaNO₂/KNO₂): These ionic salts can lead to the formation of significant amounts of alkyl nitrite (R-O-N=O) as a byproduct, which can be difficult to separate.[1] However, using polar aprotic solvents like DMF or DMSO can increase the yield of the nitro-alkane to around 60%.[1][3]

Q3: What are the typical challenges in purifying nitro-alkanes?

A3: Purification can be challenging due to the formation of byproducts and impurities. Common issues include separating the desired nitro-alkane from the isomeric alkyl nitrite byproduct in substitution reactions.[1] Additionally, crude nitro-alkanes, particularly nitro-alcohols from Henry reactions, may contain color-forming impurities, which can be unsaturated nitro-olefins or aldehyde condensation products.[11][12] Standard purification techniques include vacuum distillation, liquid-liquid extraction, and column chromatography.[9][12] For acidic nitro-alkanes, a basic wash can be used to form the water-soluble nitronate salt, allowing for separation from non-acidic impurities.[2][9]

Q4: What is the role of a phase transfer catalyst in nitro-alkane synthesis?

A4: In reactions involving two immiscible phases (e.g., an aqueous phase and an organic phase), a phase transfer catalyst (PTC) is used to transport a reactant from one phase to the other where the reaction occurs. In Michael additions of nitro-alkanes, which are often performed in biphasic media (water-dichloromethane), a PTC like tetrabutylammonium chloride can significantly increase reaction yields and selectivity.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Nucleophilic Substitution
Possible Cause Recommended Solution
Incorrect Nitrite Reagent/Solvent Combination When using NaNO₂ or KNO₂, the formation of alkyl nitrite byproduct is favored in protic solvents. Solution: Switch to a polar aprotic solvent like DMF or DMSO to increase the yield of the nitro-alkane.[1] For maximum nitro-alkane yield, consider using AgNO₂.[1]
Poor Quality or Inactive Reagents Reagents may have degraded over time. Alkyl iodides are generally more reactive than alkyl bromides.[2] Solution: Use freshly purified starting materials and high-purity solvents. Confirm the reactivity of your alkyl halide; conversion of bromides to the more reactive iodides may be necessary.[2]
Reaction Temperature is Too High Elevated temperatures, especially with secondary or tertiary alkyl halides, can promote elimination reactions, forming alkenes as the major byproduct.[1] Solution: Conduct the reaction at room temperature or slightly below. Monitor the reaction progress closely to avoid prolonged heating.
Steric Hindrance Secondary and tertiary alkyl halides react poorly and tend to undergo elimination. Solution: This method is best suited for primary alkyl halides. For more substituted systems, consider alternative synthetic routes.[2]
Problem 2: Multiple Side Products in the Henry (Nitroaldol) Reaction
Possible Cause Recommended Solution
Dehydration of Nitro-alcohol Product The primary β-hydroxy nitro-compound can easily dehydrate to form a nitro-alkene, especially with heat or excess base.[4] Solution: Use only a catalytic amount of base.[4] Maintain a low reaction temperature and carefully monitor the reaction time.
Formation of Cannizzaro Byproducts Aldehydes without α-hydrogens can undergo self-condensation (Cannizzaro reaction) in the presence of a strong base.[4] Solution: Use a milder base or a catalyst system known to suppress this side reaction, such as certain copper complexes.[4] Control the stoichiometry carefully.
Reversibility of the Reaction The Henry reaction is reversible, which can lead to low equilibrium concentrations of the product.[4] Solution: To drive the reaction forward, consider strategies to remove water as it forms, for example, by using a Dean-Stark apparatus or a solvent that forms an azeotrope with water.[13][14]

Data Presentation: Solvent and Catalyst Effects

Table 1: Effect of Solvent on Nitro-alkane Yield from Alkyl Halides
Nitrite SaltSolvent TypeSolvent ExampleTypical Nitro-alkane YieldReference(s)
NaNO₂ / KNO₂ProticEthanol, WaterLow[1]
NaNO₂ / KNO₂Aprotic PolarDMF, DMSO~60%[1][3]
AgNO₂EtherDiethyl etherGood[2]
AgNO₂AqueousWaterGood[1]
NaNO₂Green SolventPEG 400Good (for primary halides)[1][2]
Table 2: Common Base Catalysts for the Henry Reaction
Catalyst TypeExample(s)Key FeaturesReference(s)
Simple Inorganic BaseNaOH, KOHInexpensive but can promote side reactions if not used in catalytic amounts.[6][6]
Simple Organic BaseAmmonium Acetate, ButylamineMilder conditions, often used with microwave irradiation to reduce reaction times.[4][13][4][13]
Heterogeneous CatalystAlumina, Ambersep 900 OHAllows for easy catalyst removal (filtration) and potential for reuse.[5][15][5][15]
Chiral Metal ComplexesCopper(II)-Bis(oxazoline)Used for asymmetric synthesis to produce enantiomerically enriched products.[4][4]

Experimental Protocols

Protocol: General Procedure for a Base-Catalyzed Henry Reaction

This protocol describes a general method for the reaction between an aldehyde and nitromethane. Note: Conditions should be optimized for specific substrates.

1. Reagent Preparation:

  • Dissolve the aldehyde (1.0 eq.) in a suitable solvent (e.g., THF, isopropanol) in a round-bottom flask equipped with a magnetic stirrer.[4][13]

  • Add nitromethane (1.5 - 3.0 eq.) to the solution.

2. Reaction Initiation:

  • Cool the mixture in an ice bath (0 °C).

  • Add the base catalyst (e.g., ammonium acetate, 0.1 - 0.2 eq.) portion-wise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

3. Reaction Monitoring:

  • Monitor the consumption of the aldehyde using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

4. Work-up and Isolation:

  • Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is neutral.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the crude β-hydroxy nitro-compound using column chromatography on silica gel or vacuum distillation to yield the final product.[12]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_exp General Experimental Workflow A Reactant Preparation & Mixing B Reaction Under Controlled Conditions (Temp, Time, Atmosphere) A->B C Reaction Monitoring (TLC/GC) B->C C->B Incomplete D Work-up & Quenching C->D Reaction Complete E Product Extraction D->E F Purification (Chromatography/Distillation) E->F G Characterization (NMR/MS) F->G

Caption: A typical workflow for the synthesis and isolation of nitro-alkanes.

G cluster_troubleshoot Troubleshooting Logic for Low Yield Start Problem: Low Product Yield Q1 Check Reagent Quality (Purity, Age) Start->Q1 S1 Use Fresh/Purified Reagents Q1->S1 Impure Q2 Review Reaction Conditions (Temp, Time, Stoichiometry) Q1->Q2 Pure S1->Q2 S2 Optimize Temperature & Time. Verify Stoichiometry. Q2->S2 Suboptimal Q3 Analyze for Side Products (e.g., Alkyl Nitrite, Alkene) Q2->Q3 Optimal S2->Q3 S3 Change Solvent (e.g., to DMF). Use Milder Conditions. Q3->S3 Present End Yield Improved Q3->End Absent S3->End

References

Overcoming solubility issues with 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.

Troubleshooting Guide

Users experiencing difficulty dissolving this compound should consult the following guide for a systematic approach to achieving solubilization.

Issue: Compound is poorly soluble in water.

  • Cause: this compound is a tricarboxylic acid. At neutral or acidic pH, the carboxylic acid groups are protonated, limiting their ability to form favorable interactions with water.

  • Solution 1: pH Adjustment. The solubility of acidic compounds is often pH-dependent.[1] Increasing the pH of the aqueous solution will deprotonate the carboxylic acid groups, forming a highly soluble carboxylate salt.[2]

    • Protocol: Begin by preparing a slurry of the compound in water. While stirring, add a base (e.g., 1M NaOH, 1M KOH, or dilute ammonium hydroxide) dropwise. Monitor the pH and continue adding the base until the compound dissolves. For many carboxylic acids, a pH of >8 is sufficient.

  • Solution 2: Use of Co-solvents. If pH adjustment alone is insufficient or undesirable for the intended application, a water-miscible organic co-solvent can be used to increase solubility.[3][4]

    • Protocol: Attempt to dissolve the compound in a small amount of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first, and then slowly add this stock solution to the aqueous buffer with vigorous stirring. Alternatively, prepare the final aqueous solution with a small percentage (e.g., 5-20%) of a co-solvent like ethanol, methanol, or propylene glycol.[3]

Issue: Compound precipitates out of solution upon addition to buffered media.

  • Cause: This is typically due to a significant drop in pH when an alkaline stock solution of the compound is added to a buffer with a lower pH (e.g., phosphate-buffered saline at pH 7.4). The carboxylate salt reverts to the less soluble protonated acid form.

  • Solution:

    • Method 1: Slow Addition and Vigorous Stirring. Add the stock solution very slowly to the buffer while vortexing or stirring vigorously to allow for rapid dispersion and prevent localized high concentrations that can lead to precipitation.

    • Method 2: pH Matching. If possible, prepare the initial stock solution at a pH that is closer to the final buffer pH, even if it requires a higher concentration of co-solvent to achieve initial dissolution.

    • Method 3: Direct Dissolution in Buffer. Attempt to dissolve the compound directly into the final buffered solution. This may require gentle heating or sonication, but care should be taken to assess the compound's stability under these conditions.

Issue: Compound is insoluble in non-polar organic solvents.

  • Cause: The molecule contains three carboxylic acid groups and a nitro group, making it highly polar. It is not expected to be soluble in non-polar solvents like hexane or toluene.

  • Solution: Use polar organic solvents. Based on data for structurally similar tricarboxylic acids like 1,3,5-Benzenetricarboxylic acid and citric acid, polar protic solvents are effective.[5][6][7]

    • Recommended Solvents: Ethanol, methanol, and ethylene glycol have been shown to be effective for other tricarboxylic acids.[6][7] Polar aprotic solvents like DMSO and DMF are also excellent starting points.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Solvent ClassExamplesPredicted SolubilityRationale
Aqueous (Basic) Water + NaOH (pH > 8)HighFormation of a highly soluble carboxylate salt.[10]
Aqueous (Neutral/Acidic) Deionized Water, PBS (pH 7.4), Acetate Buffer (pH 4-5)Low to Very LowThe protonated carboxylic acid form is less polar and has lower aqueous solubility.[11]
Polar Protic Ethanol, Methanol, Propylene GlycolModerate to HighCapable of hydrogen bonding with the carboxylic acid groups. Tricarboxylic acids generally show good solubility in these solvents.[6][7]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole moments can effectively solvate the polar functional groups of the molecule.
Non-Polar Hexane, Toluene, DichloromethaneVery LowThe high polarity of the molecule is incompatible with non-polar solvents.

Q2: How does pH affect the solubility of this compound?

A2: As a tricarboxylic acid, its aqueous solubility will increase significantly as the pH rises above its pKa values. At low pH, the carboxylic acid groups are protonated (-COOH), making the molecule less soluble. As the pH increases, these groups are deprotonated to form carboxylate ions (-COO⁻), which are much more polar and thus more soluble in water. This relationship is a direct application of Le Chatelier's principle to the dissolution equilibrium.[2][12]

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle heating can increase the rate of dissolution and the solubility of a compound.[5] However, the thermal stability of this compound is not documented. It is advisable to perform stability tests (e.g., using HPLC to check for degradation products) if heating is used as part of the solubilization protocol. Nitro-containing compounds can sometimes be thermally sensitive.

Q4: I need to prepare a concentrated stock solution. What is the best solvent?

A4: For a highly concentrated stock solution, a polar aprotic solvent like DMSO or DMF is often the best choice. These solvents can typically dissolve a wide range of organic molecules at high concentrations. From this concentrated stock, you can then make dilutions into your final aqueous experimental medium.

Experimental Protocols & Visualizations

Protocol 1: pH-Mediated Aqueous Solubilization
  • Weigh the desired amount of this compound and add it to a suitable volume of deionized water to create a slurry.

  • Place the container on a magnetic stir plate and begin stirring.

  • Using a calibrated pH meter, monitor the pH of the slurry.

  • Slowly add a 1M solution of a suitable base (e.g., NaOH) drop by drop.

  • Observe the dissolution of the solid as the pH increases.

  • Continue adding the base until all the solid has dissolved. Record the final pH.

  • If required, adjust the pH back down to the desired final value by the dropwise addition of a suitable acid (e.g., 1M HCl), but be aware that the compound may precipitate if the pH drops too low.

  • Add any final buffer components and adjust the final volume with water.

Protocol 2: Co-Solvent Solubilization for Aqueous Solutions
  • Weigh the desired amount of this compound.

  • Add a minimal volume of a strong organic solvent (e.g., DMSO) to the solid. Vortex or sonicate briefly until the solid is fully dissolved, creating a concentrated stock solution.

  • Measure the required volume of your final aqueous buffer (e.g., PBS).

  • While vigorously stirring the aqueous buffer, add the concentrated DMSO stock solution dropwise and slowly.

  • Ensure the final concentration of the co-solvent is low enough (typically <5%, ideally <1%) to not affect the biological or chemical system under study.[3]

  • If slight precipitation occurs, you may need to increase the percentage of co-solvent in the final solution or decrease the final concentration of the compound.

Solubility Troubleshooting Workflow

Caption: A decision tree for troubleshooting solubility issues.

Logical Relationship: pH and Solubility

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph R-COOH (Protonated) low_sol Low Solubility low_ph->low_sol increase_ph Increase pH (Add Base) low_ph->increase_ph high_ph R-COO⁻ (Deprotonated Salt) high_sol High Solubility high_ph->high_sol decrease_ph Decrease pH (Add Acid) high_ph->decrease_ph increase_ph->high_ph decrease_ph->low_ph

Caption: The effect of pH on the ionization state and solubility.

References

Preventing degradation of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of metal ions. As a molecule containing both nitroalkane and dicarboxylic acid functionalities, it is susceptible to specific degradation pathways under certain conditions.

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor. The nitroalkane group has an acidic α-hydrogen, which can be abstracted by a base to form a resonance-stabilized nitronate anion. This is the initial step in the Nef reaction, which leads to the hydrolysis of the nitro group to a carbonyl group under acidic conditions. Therefore, both strongly acidic and alkaline conditions should be avoided. The dicarboxylic acid groups will also ionize depending on the pH, which can affect the overall solubility and stability of the compound.

Q3: Is this compound sensitive to light?

A3: Yes, nitroalkanes can be susceptible to photodegradation. Exposure to UV light can initiate free-radical reactions, leading to the cleavage of the carbon-nitro bond and other degradation pathways. It is recommended to protect solutions of the compound from light, especially during long-term storage or prolonged experiments.

Q4: Can temperature impact the stability of the solution?

A4: Elevated temperatures can accelerate the rate of degradation reactions. Thermal decomposition of nitroalkanes can occur, leading to the formation of various degradation products. For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 2-8 °C or frozen).

Q5: Are there any incompatible solvents or reagents I should be aware of?

A5: Avoid strong oxidizing and reducing agents, as they can react with the nitro group. Protic solvents may participate in hydrolysis reactions, especially at non-neutral pH. The choice of solvent is crucial, and preliminary compatibility studies are recommended. Common laboratory solvents should be of high purity to avoid contaminants that could catalyze degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound potency or unexpected experimental results. Degradation of the compound in solution due to improper storage or handling.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (e.g., 2-8°C or frozen) and protected from light. 2. Check Solution pH: Measure the pH of the solution. If it is outside the optimal range (near neutral), prepare a fresh solution using a suitable buffer. 3. Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Analyze Degradation Pathways: Refer to the potential degradation pathways diagram to hypothesize the identity of the new peaks. 2. Perform Forced Degradation Studies: To confirm the identity of degradants, conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms.[1][2][3][4][5] 3. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.
Precipitation or cloudiness in the solution. 1. Change in pH affecting solubility. 2. Formation of insoluble degradation products. 3. Solvent evaporation leading to supersaturation.1. Check and Adjust pH: Ensure the pH is within the optimal solubility range for the compound. 2. Filter the Solution: If precipitation is observed, filter the solution through a suitable membrane filter before use. However, this may alter the concentration. 3. Verify Solvent Volume: Check for any solvent loss and adjust the volume if necessary. 4. Consider a Different Solvent System: If solubility is a persistent issue, explore alternative or co-solvent systems.
Discoloration of the solution. Formation of colored degradation products, often associated with nitroso intermediates or other complex reactions.1. Discard the Solution: Discolored solutions should be considered degraded and discarded. 2. Investigate the Cause: Review experimental conditions (e.g., exposure to light, incompatible reagents) to identify the cause of discoloration and prevent it in the future.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO, Ethanol, or a suitable aqueous buffer)

    • Calibrated analytical balance

    • Volumetric flasks (amber glass recommended)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the solvent and gently swirl or stir to dissolve the compound completely. Sonication may be used cautiously if needed, avoiding excessive heating.

    • Once dissolved, add the solvent to the final volume.

    • Mix the solution thoroughly.

    • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Protocol 2: Monitoring the Stability of this compound in Solution using HPLC-UV
  • Objective: To determine the degradation of the compound over time under specific storage conditions.

  • Materials:

    • Stock solution of this compound

    • HPLC system with a UV detector

    • A suitable HPLC column (e.g., C18)

    • Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)

    • Autosampler vials

  • Procedure:

    • Prepare a working solution of the compound from the stock solution at a known concentration.

    • Immediately analyze an aliquot of the working solution using the developed HPLC method to establish the initial concentration (t=0).

    • Store the working solution under the desired conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot of the solution and analyze it by HPLC.

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial concentration.

    • Monitor for the appearance and growth of any new peaks, which indicate degradation products.

Visualizations

Degradation_Pathways A This compound B Nitronate Anion A->B Base (High pH) D Decarboxylation Products A->D Heat E Photodegradation Products (Radical Intermediates) A->E UV Light F Reduction Products (Amine) A->F Reducing Agents C Nef Reaction Products (Ketone/Aldehyde) B->C Acid (Low pH)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Solution Is the solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare a fresh solution Check_Solution->Prepare_Fresh No Check_Storage Were storage conditions (temp, light) appropriate? Check_Solution->Check_Storage Yes Analyze_Purity Analyze solution purity (e.g., by HPLC) Prepare_Fresh->Analyze_Purity Correct_Storage Correct storage conditions Check_Storage->Correct_Storage No Check_Storage->Analyze_Purity Yes Correct_Storage->Prepare_Fresh Degradation_Observed Degradation products observed? Analyze_Purity->Degradation_Observed Optimize_Protocol Optimize experimental protocol (e.g., buffer, shorter duration) Degradation_Observed->Optimize_Protocol Yes End Proceed with experiment Degradation_Observed->End No Optimize_Protocol->End

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: LC-MS/MS Method Optimization for Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of polar organic compounds.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of polar compounds using LC-MS/MS, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC).

Q1: Why am I seeing poor or no retention for my polar analytes?

A1: Insufficient retention of polar compounds is a frequent challenge. The primary causes and solutions are outlined below:

  • Cause: Incorrect Mobile Phase Composition. In HILIC, the organic solvent (typically acetonitrile) is the weak solvent. If the initial percentage of the aqueous (strong) solvent is too high, polar analytes will elute too quickly.

    • Solution: Ensure your mobile phase starts with a high percentage of organic solvent, generally >80% acetonitrile. Increase the organic content to enhance retention.[1] A minimum of 3% aqueous component is typically needed to form the essential water layer on the stationary phase.[1]

  • Cause: Improper Column Equilibration. HILIC columns require extensive equilibration to establish a stable water layer on the stationary phase, which is crucial for the retention mechanism.[2]

    • Solution: Equilibrate the column with the initial mobile phase for a sufficient time, often requiring at least 10-20 column volumes.[3] For a new column, a longer initial conditioning is necessary.[2]

  • Cause: Inappropriate Stationary Phase. Not all HILIC columns are the same. The choice of stationary phase (e.g., bare silica, amide, zwitterionic) significantly impacts selectivity and retention.[1][4][5]

    • Solution: Select a stationary phase based on the properties of your analyte. For example, bare silica is effective for small polar compounds, while amide phases offer good selectivity for a wide range of polar molecules.[4][6] Screening multiple column chemistries is often a good strategy in method development.[4]

Q2: My peaks are broad, tailing, or splitting. What should I do?

A2: Poor peak shape compromises resolution and sensitivity. Common causes include:

  • Cause: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent significantly stronger (more aqueous) than the mobile phase will cause peak distortion.[7][8]

    • Solution: The sample diluent should be as close as possible to the initial mobile phase composition, meaning it should be high in organic content.[8] If sample solubility is an issue, minimize the injection volume.[7]

  • Cause: Insufficient Mobile Phase Buffer. For ionizable polar compounds, an unbuffered or inadequately buffered mobile phase can lead to secondary interactions with the stationary phase, causing peak tailing.[7][9]

    • Solution: Use a volatile buffer (e.g., ammonium formate or ammonium acetate) at a concentration typically between 5-20 mM to control the pH and improve peak shape.[9][10]

  • Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase.[7][9]

    • Solution: Reduce the sample concentration or injection volume. Classic signs of overload include fronting or peaks that look like right triangles.[9]

  • Cause: Physical Column Problems. If all peaks in the chromatogram are distorted, it could indicate a physical issue at the column inlet.[9]

    • Solution: Check for a blocked column frit or a void at the head of the column. Reversing the column and flushing to waste (not into the detector) can sometimes dislodge particulates from the inlet frit.[7]

Q3: I'm experiencing low sensitivity or poor ionization for my analyte. How can I improve it?

A3: Low MS signal can be due to inefficient ionization or matrix effects.

  • Cause: Suboptimal Mobile Phase Additives. The choice and concentration of mobile phase additives dramatically affect electrospray ionization (ESI) efficiency.

    • Solution: Screen different volatile additives like formic acid, acetic acid, ammonium formate, and ammonium acetate.[11] Formic acid is common for positive mode ESI as it promotes protonation ([M+H]+), while ammonium acetate can be effective in both positive and negative modes. The optimal additive is compound-dependent.[11][12]

  • Cause: Matrix Effects (Ion Suppression). Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can compete with the analyte for ionization in the ESI source, reducing its signal. This is a major issue in complex biological samples.[13]

    • Solution:

      • Improve Chromatographic Separation: Adjust the gradient to better separate the analyte from the matrix interference.

      • Enhance Sample Preparation: Use a more rigorous sample cleanup method like Solid Phase Extraction (SPE) instead of simple protein precipitation to remove interfering components.[14]

      • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering matrix components below the level where they cause significant suppression.[15]

      • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.

Q4: My retention times are drifting between injections. What is the cause?

A4: Retention time instability is a common sign of an unequilibrated system or changing mobile phase conditions.

  • Cause: Insufficient Column Re-equilibration in a Gradient. If the column is not fully returned to its initial state after each gradient run, retention times for subsequent injections will shift.[2][7]

    • Solution: Ensure the post-run equilibration time is adequate. A minimum of 10 column volumes is a good starting point.[8]

  • Cause: Mobile Phase pH is Too Close to Analyte pKa. If the mobile phase pH is near the pKa of an analyte, small changes in pH can cause large shifts in retention time.[7]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure a consistent ionization state.

  • Cause: Mobile Phase Instability. If the mobile phase is not stable or is prepared inconsistently, it can lead to drifting retention times.

    • Solution: Prepare fresh mobile phases regularly. If using buffers, ensure they are fully dissolved and the pH is consistent batch-to-batch.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for polar compound analysis?

A1: There is no single "best" column, as the optimal choice depends on the specific analytes. However, HILIC columns are generally the preferred choice for retaining and separating very polar compounds that are not well-retained by traditional reversed-phase (C18) columns.[16][17][18]

There are several types of HILIC stationary phases:

  • Unbonded Silica: The original HILIC phase, good for retaining very polar, basic compounds.[4]

  • Amide Phases: A rugged and versatile choice suitable for separating a wide range of polar compounds, including carbohydrates.[4]

  • Zwitterionic Phases: Contain both positive and negative charges, offering unique selectivity and often a good starting point for method development.[4][6]

  • Polar-Embedded Reversed-Phase Columns: Some modern reversed-phase columns (e.g., "AQ" or "T3" type) are designed to be stable in 100% aqueous mobile phases and can provide sufficient retention for moderately polar compounds.[9][17]

Q2: How do I choose the right mobile phase for HILIC?

A2: A typical HILIC mobile phase consists of a high concentration of a water-miscible organic solvent (the weak solvent) and a small amount of an aqueous component (the strong solvent).

  • Organic Solvent: Acetonitrile is the most common choice because it is aprotic and relatively weak, allowing for a wide retention window.[1]

  • Aqueous Component: Water is the strong, eluting solvent.

  • Buffers/Additives: Volatile buffers like ammonium formate and ammonium acetate are essential for good peak shape and reproducible retention of ionizable analytes.[10] They are also compatible with mass spectrometry. Formic acid or acetic acid are often used to control pH. The choice of buffer and pH can dramatically alter selectivity.[4][19]

Q3: What are the best sample preparation techniques for polar compounds in biological matrices?

A3: The goal of sample preparation is to remove matrix components like proteins and salts that can interfere with the analysis.[20]

  • Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent (like acetonitrile or methanol) is added to the sample (e.g., plasma) to crash out proteins.[13][20] While quick, it provides minimal cleanup and may not remove other interferences like phospholipids, often leading to significant matrix effects.[21]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their partitioning between two immiscible liquids. It can offer cleaner extracts than PPT but can be difficult to optimize for very polar compounds which may not partition well into common organic solvents.[20]

  • Solid Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts. For polar compounds, mixed-mode or HILIC-based SPE cartridges are often used to achieve good recovery and matrix removal.

Q4: What is "carryover" and how can I prevent it with polar compounds?

A4: Carryover is the appearance of an analyte peak in a blank or subsequent sample injection, originating from a previous, typically high-concentration, sample.[12][22] Polar compounds, especially those with charged functional groups, can be "sticky" and adsorb to surfaces in the LC system.[12][23]

Common Sources & Solutions:

  • Autosampler/Injector: The injection needle, valve rotor seal, and sample loop are major sources.

    • Solution: Use a strong needle wash solution. The wash solvent should be stronger than the mobile phase. Sometimes adding a small amount of acid or base to the wash can help remove sticky compounds. A multi-step wash (e.g., organic solvent followed by aqueous) can be effective.[12]

  • Analytical Column: Strong retention can lead to carryover.

    • Solution: Ensure the gradient is sufficient to elute all compounds from the column. A high-organic flush at the end of the run can help clean the column.[12]

  • System Hardware: Dead volumes in fittings and tubing can trap analytes.

    • Solution: Ensure all fittings are properly made and minimize tubing length.

Quantitative Data Summary

Table 1: Comparison of HILIC Stationary Phases for Polar Compound Analysis

This table summarizes the general characteristics and recommended applications for common HILIC stationary phases.

Stationary PhasePrimary Interaction Mechanism(s)Best Suited ForKey AdvantagesConsiderations
Bare Silica Adsorption, Hydrogen BondingVery polar, basic compounds (e.g., catecholamines, small peptides)[4][6]High retention for polar bases, widely available.Limited pH stability (typically pH 2-8).[16] Can have strong silanol interactions.
Amide Hydrogen Bonding, Dipole-DipoleWide range of polar compounds, including carbohydrates, sugars, and polar acids/bases.[4]Robust, versatile, and provides different selectivity compared to bare silica.[1]
Diol Hydrogen BondingPolar neutral compounds, sugars.Less retentive than bare silica, offering alternative selectivity.
Zwitterionic (e.g., Sulfobetaine) Electrostatic Interactions, Hydrogen BondingAcidic, basic, and neutral compounds; good for complex mixtures like metabolomics samples.[4]Excellent peak shape for many compounds, weak electrostatic interactions provide unique selectivity.[6]Retention can be sensitive to buffer concentration.

Table 2: Impact of Common Mobile Phase Additives on LC-MS Signal

This table provides a general guide on how different additives can affect ionization efficiency in ESI-MS. The optimal choice is always compound-specific and should be determined experimentally.

AdditiveTypical ConcentrationCommon Ionization ModeEffect on SignalComments
Formic Acid 0.1%Positive (ESI+)Generally enhances protonation ([M+H]+).Can suppress signal in negative mode. Highly volatile and excellent for MS.
Acetic Acid 0.1%Positive (ESI+), Negative (ESI-)Can be a good alternative to formic acid.Less acidic than formic acid.
Ammonium Formate 5-20 mMPositive (ESI+), Negative (ESI-)Good buffering capacity. Can form adducts ([M+NH4]+) in ESI+. Aids deprotonation in ESI-.Excellent MS-compatible buffer. The combination of ammonium formate with formic acid is very common.[11]
Ammonium Acetate 5-20 mMPositive (ESI+), Negative (ESI-)Good buffering capacity. Can be beneficial for compounds that are sensitive to pH.Another excellent MS-compatible buffer, often used at a slightly higher pH than formate buffers.[11]
Ammonium Fluoride 0.1-1 mMPositive (ESI+), Negative (ESI-)Can significantly enhance ionization for certain compounds, particularly in negative mode.Can be corrosive to the MS system over time; use with caution and ensure proper maintenance.

Experimental Protocols

Protocol 1: Sample Preparation of Polar Metabolites from Plasma using Protein Precipitation

This protocol describes a simple and rapid method for extracting polar metabolites from plasma samples.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Extraction Solvent: Prepare an extraction solvent of 80:20 (v/v) methanol:water containing an appropriate internal standard. Chill the solvent to -20°C.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add Extraction Solvent: Add 200 µL of the cold extraction solvent to the plasma sample (a 4:1 solvent-to-sample ratio).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporate and Reconstitute (Optional but Recommended): Dry the supernatant under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried extract in a solvent that matches the initial mobile phase conditions (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate) to improve peak shape.

  • Analyze: The sample is now ready for LC-MS/MS analysis.

Protocol 2: General HILIC-MS/MS Method for Polar Analyte Screening

This protocol provides a starting point for developing a HILIC method. Optimization of the column, mobile phases, and gradient will be required for specific applications.

  • LC System: A UHPLC system capable of accurate gradient delivery.

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 5 95
    1.0 5 95
    8.0 50 50
    8.1 5 95

    | 10.0 | 5 | 95 |

  • MS System: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive and/or Negative (scout for best response).

  • Key MS Parameters (Starting Points):

    • Capillary Voltage: 3.0 kV

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantitative analysis after optimizing precursor/product ion transitions and collision energies for your specific analytes.

Visualizations

G General Workflow for Polar Analyte Method Development cluster_0 1. Analyte & Matrix Assessment cluster_1 2. Initial Method Selection cluster_2 3. Optimization cluster_3 4. Validation A Define Analytes (pKa, logP, solubility) C Select Column (e.g., HILIC Amide) A->C B Characterize Matrix (Plasma, Urine, etc.) E Choose Sample Prep (PPT, SPE, LLE) B->E F Optimize Gradient Profile (Retention & Resolution) C->F D Select Mobile Phases (e.g., ACN/NH4FA) D->F H Optimize Sample Prep (Recovery & Matrix Effect) E->H G Optimize MS Parameters (Ionization & Fragmentation) F->G I Assess Performance (Linearity, Accuracy, Precision) G->I H->I J Test Robustness (Varying conditions) I->J

Caption: A general workflow for LC-MS/MS method development for polar compounds.

G Troubleshooting Poor Peak Shape in HILIC Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Q1 Is the sample solvent stronger than mobile phase? Start->Q1 Sol1 Remake sample in initial mobile phase or reduce injection volume. Q1->Sol1 Yes Q2 Is the mobile phase adequately buffered? Q1->Q2 No Sol2 Add/increase volatile buffer (e.g., 10 mM NH4FA). Q2->Sol2 No Q3 Is it a single peak or all peaks in the run? Q2->Q3 Yes Sol3 Check for column overload. Reduce sample concentration. Q3->Sol3 Single Peak Sol4 Check for physical issues: - Blocked frit - Column void Q3->Sol4 All Peaks

References

Technical Support Center: Production of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid.

Synthesis Overview

The production of this compound is typically achieved through a two-step process:

  • Michael Addition: A base-catalyzed Michael addition of nitromethane to an excess of ethyl acrylate to form the triester intermediate, diethyl 4-nitro-4-(2-ethoxycarbonylethyl)heptanedioate.

  • Hydrolysis: Acid or base-catalyzed hydrolysis of the triester intermediate to the final tricarboxylic acid product.

Experimental Protocols

Step 1: Michael Addition - Synthesis of Diethyl 4-nitro-4-(2-ethoxycarbonylethyl)heptanedioate

Objective: To synthesize the triester intermediate via a Michael addition reaction.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (molar eq.)
Nitromethane61.041.1381.0
Ethyl acrylate100.120.9243.5
Basic Catalyst (e.g., DBU)152.241.0180.1
Anhydrous Solvent (e.g., THF)---

Procedure:

  • To a stirred solution of nitromethane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the basic catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) dropwise at 0°C.

  • After stirring for 15-20 minutes, add ethyl acrylate dropwise, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis - Synthesis of this compound

Objective: To hydrolyze the triester intermediate to the final tricarboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )Amount
Diethyl 4-nitro-4-(2-ethoxycarbonylethyl)heptanedioate347.361.0 eq
Acid (e.g., 6M HCl) or Base (e.g., 2M NaOH)-Excess
Organic Solvent (e.g., Dioxane or Ethanol)--

Acid-Catalyzed Hydrolysis Procedure:

  • Dissolve the triester in a suitable organic solvent (e.g., dioxane).

  • Add an excess of aqueous acid (e.g., 6M HCl).

  • Heat the mixture to reflux (80-100°C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with cold water. Otherwise, extract the product into an organic solvent.

  • Dry the product under vacuum.

Base-Catalyzed Hydrolysis (Saponification) Procedure:

  • Dissolve the triester in an alcohol (e.g., ethanol).

  • Add an excess of aqueous base (e.g., 2M NaOH).

  • Heat the mixture to reflux (70-80°C) and stir for 4-8 hours.

  • After completion, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Troubleshooting Guides & FAQs

Michael Addition Stage

Q1: The Michael addition reaction is very slow or incomplete.

  • Possible Cause: Insufficiently basic catalyst or poor quality reagents.

  • Troubleshooting:

    • Ensure the use of a strong, non-nucleophilic base like DBU or a metal alkoxide.

    • Use freshly distilled nitromethane and ethyl acrylate.

    • Ensure the reaction is performed under strictly anhydrous conditions as moisture can quench the base.

    • Increase the reaction temperature, but monitor for side reactions.

Q2: The reaction yields multiple products, including di- and tri-adducts.

  • Possible Cause: Uncontrolled reaction conditions or incorrect stoichiometry.

  • Troubleshooting:

    • Maintain a low reaction temperature during the addition of ethyl acrylate to control the exotherm.

    • Use a controlled, slow addition of ethyl acrylate to the nitromethane/base mixture.

    • Using a slight excess of nitromethane can favor the mono-addition product initially, but this may not be ideal for forming the desired tri-adduct. For the target molecule, a controlled excess of ethyl acrylate is necessary.

Q3: Polymerization of ethyl acrylate is observed.

  • Possible Cause: Presence of radical initiators or high reaction temperatures.

  • Troubleshooting:

    • Ensure all reagents and solvents are free from peroxides.

    • Maintain a low reaction temperature.

    • Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.

ProblemPotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time or temperature; use a stronger base.
Side reactionsOptimize stoichiometry; control temperature carefully.
Formation of Byproducts Double or triple Michael additionSlow, controlled addition of ethyl acrylate; maintain low temperature.
Polymerization of acrylateUse purified reagents; add a radical inhibitor.
Difficult Purification Close polarity of productsOptimize chromatography conditions (solvent system, gradient).
Hydrolysis Stage

Q1: The hydrolysis of the triester is incomplete.

  • Possible Cause: Steric hindrance around the ester groups. The central quaternary carbon atom makes the ester groups sterically hindered.

  • Troubleshooting:

    • Increase the reaction time and/or temperature.

    • Use a stronger acid or base concentration.

    • Consider using a co-solvent to improve solubility.

    • For base-catalyzed hydrolysis, using a less sterically hindered alkoxide in a non-aqueous medium could be an option.

Q2: The product decomposes during hydrolysis.

  • Possible Cause: Harsh reaction conditions (high temperature, strong acid/base). The nitro group can be sensitive to harsh conditions.

  • Troubleshooting:

    • Use milder hydrolysis conditions (e.g., lower temperature for a longer duration).

    • Consider enzymatic hydrolysis as a milder alternative.

    • Carefully neutralize the reaction mixture after hydrolysis to avoid prolonged exposure to extreme pH.

Q3: Difficulty in isolating the final product after hydrolysis.

  • Possible Cause: High polarity and water solubility of the tricarboxylic acid.

  • Troubleshooting:

    • After acidification (in the case of base hydrolysis), thoroughly extract the aqueous layer multiple times with a polar organic solvent like ethyl acetate or a mixture of THF and dichloromethane.

    • Consider using a continuous liquid-liquid extractor for efficient extraction.

    • Purification can be achieved using reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).

ProblemPotential CauseRecommended Action
Incomplete Hydrolysis Steric hindranceIncrease reaction time/temperature; use stronger acid/base.
Poor solubilityUse a co-solvent (e.g., dioxane, ethanol).
Product Degradation Harsh conditionsUse milder conditions; consider enzymatic hydrolysis.
Difficult Isolation High polarity of productUse continuous liquid-liquid extraction; employ reversed-phase chromatography.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis A Mix Nitromethane and Base in THF at 0°C B Slowly add Ethyl Acrylate A->B C React at Room Temperature (24-48h) B->C D Quench with NH4Cl (aq) C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F G Triester Intermediate F->G H Dissolve Triester in Solvent G->H Proceed to Hydrolysis I Add Acid or Base and Reflux H->I J Cool and Isolate/Extract Product I->J K Dry Final Product J->K L Final Tricarboxylic Acid K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Michael Addition

G Start Michael Addition Issues Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Formed? Start->Byproducts Base Check Base Strength/Purity Incomplete->Base Yes Reagents Use Anhydrous Reagents Incomplete->Reagents Yes Temp Increase Temperature Incomplete->Temp Yes TempControl Control Exotherm (Low Temp) Byproducts->TempControl Yes AdditionRate Slow Reagent Addition Byproducts->AdditionRate Yes Polymerization Polymerization? Byproducts->Polymerization Inhibitor Add Radical Inhibitor Polymerization->Inhibitor Yes

Caption: Troubleshooting decision tree for the Michael addition step.

Troubleshooting Logic for Hydrolysis

G Start Hydrolysis Issues Incomplete Incomplete Hydrolysis? Start->Incomplete Decomposition Product Decomposition? Start->Decomposition Isolation Isolation Difficulty? Start->Isolation Conditions Increase Time/Temp or Reagent Concentration Incomplete->Conditions Yes Solubility Use Co-solvent Incomplete->Solubility Yes Milder Use Milder Conditions Decomposition->Milder Yes Extraction Use Continuous Extraction Isolation->Extraction Yes Purification Use Reversed-Phase Chromatography Isolation->Purification Yes

Caption: Troubleshooting decision tree for the hydrolysis step.

Removing solvent traces from 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing specifically on the removal of residual solvent traces.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 59085-15-3) is a complex organic molecule characterized by three carboxylic acid groups and a nitro group.[1][2] Its high polarity, conferred by these functional groups, significantly influences its solubility and makes solvent removal a critical step after synthesis.

Q2: Why is it crucial to remove residual solvents from my sample?

Residual solvents can act as impurities that may interfere with subsequent reactions, alter the product's physical properties (e.g., crystal form, melting point), and are unacceptable in pharmaceutical applications.[3] Regulatory guidelines, such as ICH Q3C, strictly limit the presence of residual solvents in drug substances.[3] Complete removal is essential for accurate analytical characterization (NMR, MS, elemental analysis) and to ensure product purity and safety.

Q3: What are the common challenges in removing solvents from this compound?

The primary challenges stem from the compound's properties:

  • High Polarity: The three carboxylic acid groups and the nitro group make the compound highly polar, leading to strong interactions with polar solvents (e.g., water, DMF, DMSO), which can be difficult to break.

  • Low Volatility: With a melting point of 181-184 °C, the compound itself is not volatile, which is advantageous.[2] However, this means aggressive heating to remove high-boiling solvents must be balanced against the risk of thermal decomposition.

  • Potential Thermal Instability: While the melting point is high, the presence of a nitro group may make the compound susceptible to degradation at elevated temperatures.

Q4: Which analytical techniques can I use to detect residual solvents?

The most common methods for identifying and quantifying residual solvents are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive for detecting and identifying a wide range of common solvents.

  • Gas Chromatography (GC): As the ICH-recommended method, GC is ideal for quantifying volatile organic solvents.[3]

  • Loss on Drying (LOD): This is a non-specific method that measures the total mass loss upon heating and can be used if only Class 3 (low toxicity) solvents are expected to be present.[3]

Troubleshooting Guide

This guide addresses common problems encountered when drying this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Residual solvent peaks (e.g., Ethyl Acetate, THF, Acetone) are visible in the ¹H NMR spectrum after standard drying. 1. Insufficient drying time or vacuum.2. Solvent is trapped within the crystal lattice.3. Formation of a solvate.1. Optimize Vacuum Drying: Dry the sample under high vacuum (<1 mbar) for an extended period (24-48 hours). If thermally stable, gently heat the sample (e.g., 40-50 °C) while drying.[4][5]2. Recrystallization: Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can exclude solvent molecules from the newly formed crystal lattice.[6][7][8]3. Solvent Displacement: Dissolve the sample in a small amount of a low-boiling point solvent (like dichloromethane or diethyl ether), then re-evaporate the solvent. Repeat this 2-3 times to azeotropically remove the more persistent solvent.[9]
Sample appears oily or gummy instead of a crystalline solid. 1. Presence of a significant amount of residual solvent.2. The compound may be amorphous rather than crystalline.3. Presence of impurities preventing crystallization.1. High Vacuum Drying: Place the sample under high vacuum for an extended period to remove the bulk solvent.[10]2. Trituration: Add a non-solvent (a liquid in which your compound is insoluble, e.g., hexane or diethyl ether) to the gummy material and stir or sonicate. This can often induce crystallization and wash away residual solvent.3. Purification: If impurities are suspected, purify the compound via recrystallization or column chromatography before final drying.
High-boiling point solvents (e.g., DMF, DMSO, Water) are detected. 1. These solvents have low vapor pressure and strong intermolecular interactions with the compound.2. Standard vacuum drying at room temperature is ineffective for these solvents.[11]1. Aqueous Wash/Extraction: If the compound was synthesized in a water-miscible solvent like DMF or DMSO, diluting the reaction mixture with a large volume of water and extracting the product with an immiscible organic solvent (e.g., ethyl acetate) can remove the bulk of the high-boiling solvent.[11][12]2. Lyophilization (Freeze-Drying): For removing residual water, lyophilization is the most effective and gentle method. Dissolve the sample in water (or a mixture with a solvent like 1,4-dioxane), freeze it, and apply a high vacuum to sublime the solvent.[13][14]3. Azeotropic Removal: For trace amounts, dissolve the compound in a solvent like toluene and evaporate it. The toluene forms an azeotrope with water or other solvents, facilitating their removal. Repeat several times.[11]
The sample darkens or shows signs of decomposition during heating/drying. 1. The compound has limited thermal stability.2. The applied temperature is too high.1. Avoid Heat: Do not heat the sample during vacuum drying. Rely solely on extended time under high vacuum at ambient temperature.2. Use Lyophilization: For aqueous solutions, this is the gentlest drying method as it does not involve heat.[15]3. Recrystallization: Use a solvent system that does not require very high temperatures to achieve dissolution.
Data Presentation: Comparison of Solvent Removal Techniques
TechniquePrincipleBest For RemovingAdvantagesDisadvantages
Vacuum Drying Lowers the boiling point of the solvent by reducing pressure, accelerating evaporation at or below ambient temperature.[4][5]Low to medium boiling point solvents (e.g., Hexane, EtOAc, DCM, Acetone).[16]Simple setup, effective for volatile solvents, can be combined with gentle heating.[4]Ineffective for high-boiling solvents (e.g., water, DMF, DMSO); may not remove solvent trapped in crystals.
Recrystallization The compound is dissolved in a hot solvent and crystallizes upon cooling, leaving impurities and excess solvent in the solution.[6][17]Solvents trapped within the crystal lattice; also removes chemical impurities.Highly effective for purification; yields a crystalline, easy-to-handle solid.[8][18]Requires finding a suitable solvent system; some product loss is inevitable.[17]
Lyophilization (Freeze-Drying) The sample is frozen, and the solvent is removed by sublimation under high vacuum.[13][19]Water and other solvents with relatively high freezing points (e.g., 1,4-dioxane, tert-butanol).Very gentle, avoids heat-related decomposition, produces a high-surface-area powder that is easy to re-dissolve.[15]Slow process; less effective for organic solvents with low freezing points; requires specialized equipment.[14][20]

Experimental Protocols

Protocol 1: Enhanced Vacuum Drying
  • Place the solid this compound in a round-bottom flask or a suitable vacuum vessel.

  • Ensure the sample is spread thinly to maximize the surface area.

  • Connect the vessel to a high-vacuum line (< 1 mbar), preferably using a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.[10]

  • If the compound's stability permits, place the vessel in a heating bath set to a low temperature (e.g., 40 °C). Caution: Always perform a small-scale test to check for thermal stability before heating the entire batch.

  • Dry for a minimum of 24 hours. Check for residual solvent via ¹H NMR. If solvent is still present, continue drying and check every 24 hours.

Protocol 2: Recrystallization
  • Solvent Selection: Given the compound's high polarity, start with polar solvents. Good candidates include water, ethanol, or a mixture such as ethanol/water or acetone/water. The ideal solvent should dissolve the compound when hot but not when cold.[17][18]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude compound until it just dissolves completely.[17]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the solution during this phase.[17]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization appears complete at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified crystals thoroughly using the Enhanced Vacuum Drying protocol (Protocol 1).

Protocol 3: Lyophilization (for Water Removal)
  • Dissolve the compound in the minimum amount of high-purity water. If solubility is an issue, a co-solvent like 1,4-dioxane or tert-butanol can be used, as they are also readily lyophilized.

  • Transfer the solution to a lyophilization flask, ensuring it is no more than one-third full.

  • Freeze the solution completely by slowly rotating the flask in a bath of liquid nitrogen, dry ice/acetone, or in a specialized shell freezer. This creates a thin, frozen layer on the inside of the flask.

  • Attach the frozen flask to the lyophilizer manifold. Ensure the vacuum is below 0.1 mbar and the condenser is at its lowest operating temperature (e.g., -50 °C or lower).

  • The process is complete when all the frost has disappeared from the flask, leaving a fine, dry powder. This can take 24-72 hours depending on the volume.

  • Once complete, vent the system with an inert gas like nitrogen before removing the sample.

Visualizations

Workflow cluster_methods Solvent Removal Methods crude Crude Product (with solvent) analysis1 Analyze for Residual Solvent (e.g., ¹H NMR) crude->analysis1 present Solvent Present analysis1->present Yes absent Solvent Absent analysis1->absent No vac_dry Vacuum Drying (Low BP Solvents) present->vac_dry e.g., Acetone, EtOAc recryst Recrystallization (Trapped Solvents) present->recryst Impurities or trapped solvent lyo Lyophilization (Water/High FP Solvents) present->lyo e.g., H₂O final_product Pure, Dry Product absent->final_product vac_dry->analysis1 recryst->analysis1 lyo->analysis1

Caption: General workflow for solvent removal and product purification.

Troubleshooting start Solvent detected after initial drying? solvent_type What is the solvent's boiling point (BP)? start->solvent_type Yes no_solvent No start->no_solvent No low_bp Low BP (<100 °C) solvent_type->low_bp high_bp High BP (>100 °C) solvent_type->high_bp solution1 Extend vacuum drying time. Apply gentle heat (40-50 °C) if compound is stable. low_bp->solution1 solution2 Perform recrystallization to break crystal lattice and release solvent. low_bp->solution2 If drying is ineffective solution3 If water, use Lyophilization. If DMF/DMSO, consider aqueous workup or azeotrope. high_bp->solution3 end Pure Product solution1->end solution2->end solution3->end no_solvent->end

Caption: Decision tree for troubleshooting residual solvent issues.

References

Technical Support Center: Synthesis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is a tandem Michael addition-hydrolysis sequence. This typically involves the double Michael addition of a nitro-diester, such as diethyl 4-nitroheptanedioate, to two equivalents of an acrylate ester (e.g., ethyl acrylate) in the presence of a base. The resulting tri-ester is then hydrolyzed under acidic or basic conditions to yield the final tri-acid product.

Q2: What are the most common side reactions to be aware of during the Michael addition step?

A2: The Michael addition step is prone to several side reactions that can impact yield and purity.[1][2] These include:

  • Polymerization of the acrylate: Acrylate monomers can readily polymerize, especially in the presence of strong bases or at elevated temperatures.

  • Single addition product: Incomplete reaction can lead to the formation of a mono-adduct where only one acrylate molecule has added to the nitro-diester.

  • Self-condensation of the acrylate: The acrylate ester can react with itself.

  • Incorrect deprotonation: The choice of base is critical. A base that is too strong can lead to undesired side reactions, while a base that is too weak will result in low conversion.[1]

Q3: What are the key differences between acidic and basic hydrolysis for the final step?

A3: Both acidic and basic conditions can be used for the hydrolysis of the intermediate tri-ester, but they have distinct characteristics:

  • Acidic Hydrolysis: This is a reversible reaction, and an excess of water is typically required to drive the equilibrium towards the products.[3]

  • Basic Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[4][5] The reaction produces the carboxylate salt, which then requires an acidic workup to protonate the carboxylate groups and yield the final carboxylic acid.[4]

Troubleshooting Guides

Low or No Yield of the Desired Product

Q4: I am observing a very low yield of the Michael addition product. What are the potential causes and how can I troubleshoot this?

A4: Low yield in the Michael addition step can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

Potential CauseSuggested Solution
Incorrect Base The chosen base may be too weak for efficient deprotonation of the nitro-diester. Consider using a stronger, non-nucleophilic base. Conversely, a base that is too strong might promote side reactions. Titrate the base or use a milder one if excessive side products are observed.[1]
Poor Reactivity of Michael Donor Ensure the purity of the starting nitro-diester. If necessary, consider using a stronger base to increase the concentration of the nucleophilic enolate.[1]
Unfavorable Reaction Conditions Optimize the reaction temperature. Some Michael additions are best performed at low temperatures to minimize side reactions, while others may require gentle heating. Ensure all reactants are soluble in the chosen solvent. Polar aprotic solvents are often effective.[1]
Premature Quenching Ensure the reaction is carried out under anhydrous conditions if a strong base is used, as water can quench the base and the enolate.

Q5: My hydrolysis step is resulting in a low yield of the final tri-acid. What could be going wrong?

A5: Incomplete hydrolysis is a common issue.

Potential CauseSuggested Solution
Incomplete Reaction (Acidic Hydrolysis) As acid-catalyzed hydrolysis is an equilibrium process, increase the reaction time or the amount of water (dilute acid) to favor product formation.[3]
Incomplete Reaction (Basic Hydrolysis) Ensure a sufficient excess of base is used to drive the saponification to completion. Increase the reaction temperature or time if necessary.
Incomplete Protonation (Basic Hydrolysis) After basic hydrolysis, ensure the pH is sufficiently acidic during the workup to fully protonate all three carboxylate groups.
Product Loss During Workup This compound has some water solubility. Minimize the volume of aqueous solutions used during extraction and consider back-extraction of the aqueous layers.
Presence of Impurities in the Final Product

Q6: My final product is impure. What are the likely contaminants and how can I remove them?

A6: Impurities often stem from side reactions during the synthesis.

Potential ImpurityIdentification MethodSuggested Purification Method
Mono-addition Product LC-MS, NMRColumn chromatography of the ester intermediate before hydrolysis. Recrystallization of the final product may also be effective.
Polyacrylate NMR (broad signals)Filtration if the polymer is insoluble. Purification of the ester intermediate by column chromatography is the most effective way to remove soluble oligomers.
Partially Hydrolyzed Esters LC-MS, NMRRe-subject the product to the hydrolysis conditions for a longer duration or with fresh reagents.
Starting Materials TLC, LC-MSColumn chromatography of the ester intermediate. For the final acid, purification can be achieved by recrystallization or by conversion to a salt and back to the free acid.[6]

Experimental Protocols

Protocol 1: Synthesis of Triethyl 4-(2-Carboxyethyl)-4-nitroheptanedioate (Michael Addition)

  • To a solution of diethyl 4-nitroheptanedioate (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl acrylate (2.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Triethyl 4-(2-Carboxyethyl)-4-nitroheptanedioate

  • Acidic Hydrolysis:

    • Dissolve the purified tri-ester from Protocol 1 in a mixture of a strong acid (e.g., 6M HCl) and an organic co-solvent (e.g., dioxane).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until all the starting material is consumed.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization.

  • Basic Hydrolysis (Saponification):

    • Dissolve the purified tri-ester in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base (e.g., 3M NaOH).

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).[4]

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Acidify the aqueous residue to a low pH (e.g., pH 1-2) with a strong acid (e.g., concentrated HCl).[4]

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

    • Purify by recrystallization.

Visualizations

Synthesis_Pathway A Diethyl 4-nitroheptanedioate D Triethyl 4-(2-carboxyethyl)-4-nitroheptanedioate A->D B Ethyl Acrylate (2 eq.) B->D C Base (cat.) C->D F This compound D->F Hydrolysis E H3O+ or OH- / H2O E->F

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield in Michael Addition check_base Is the base appropriate? start->check_base adjust_base Adjust base strength or concentration check_base->adjust_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes adjust_base->check_conditions adjust_conditions Optimize temperature and solvent check_conditions->adjust_conditions No check_reagents Are starting materials pure? check_conditions->check_reagents Yes adjust_conditions->check_reagents purify_reagents Purify starting materials check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes purify_reagents->end

Caption: A logical workflow for troubleshooting low-yield Michael additions.

Side_Reactions start Michael Addition Reactants main_product Desired Tri-ester Product start->main_product Desired Pathway side_product1 Polymerization of Acrylate start->side_product1 Side Reaction side_product2 Mono-addition Product start->side_product2 Side Reaction side_product3 Self-condensation of Acrylate start->side_product3 Side Reaction

Caption: Potential side reactions in the Michael addition step.

References

Validation & Comparative

A Comparative Guide to Chelating Agents: The Case of EDTA versus the Elusive 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. Ethylenediaminetetraacetic acid (EDTA) is a universally recognized and extensively utilized chelator. This guide provides a comprehensive overview of EDTA and attempts to compare it with the lesser-known compound, 4-(2-Carboxyethyl)-4-nitroheptanedioic acid (CNEA).

Executive Summary

Extensive literature searches for the chelating properties of this compound (CNEA) yielded no publicly available data to suggest its function as a metal chelator. While the compound is listed in chemical databases, its synthesis, metal-binding capabilities, and stability constants are not described in the scientific literature. Consequently, a direct, data-driven comparison with EDTA is not feasible at this time.

This guide will, therefore, focus on providing a detailed analysis of EDTA as a benchmark chelator, including its mechanism of action, quantitative performance data, and experimental protocols. Additionally, a brief overview of known alternatives to EDTA is presented to provide a broader context for researchers seeking different chelating properties.

EDTA: The Gold Standard of Chelators

EDTA is a polyprotic aminopolycarboxylic acid that acts as a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, water-soluble complex.[1][2] This strong binding affinity makes it effective for sequestering a wide range of di- and trivalent metal ions.[3]

Mechanism of Action

EDTA's exceptional chelating ability stems from its molecular structure, which features four carboxylate groups and two nitrogen atoms with lone pairs of electrons. These six sites can coordinate with a metal ion, enveloping it in a cage-like structure known as a chelate complex. This sequestration effectively removes the metal ion from solution, preventing it from participating in other chemical reactions.

Caption: General mechanism of EDTA chelation with a metal ion.

Quantitative Performance Data: Stability Constants

The stability constant (Kf) is a measure of the strength of the interaction between a chelating agent and a metal ion. Higher log(Kf) values indicate a more stable complex. The table below summarizes the stability constants for EDTA with various metal ions.

Metal IonLog(Kf)
Ca²⁺10.7
Mg²⁺8.7
Fe²⁺14.3
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Al³⁺16.1

Note: These values are generally reported for a specific pH and ionic strength.

The stability of metal-EDTA complexes is pH-dependent.[4] In acidic solutions, the carboxylate groups of EDTA become protonated, reducing its chelating ability. Conversely, in alkaline solutions, the fully deprotonated form of EDTA is available, leading to stronger chelation.

Experimental Protocol: Determination of Metal Ion Concentration by EDTA Titration

This protocol outlines a common method for determining the concentration of a metal ion in a solution using a complexometric titration with EDTA.

Objective: To determine the concentration of a specific metal ion (e.g., Ca²⁺) in an aqueous sample.

Materials:

  • Standardized EDTA solution (e.g., 0.01 M)

  • Buffer solution to maintain a constant pH (e.g., ammonia-ammonium chloride buffer for pH 10)

  • Metal ion indicator (e.g., Eriochrome Black T for Ca²⁺ and Mg²⁺)

  • Unknown sample containing the metal ion

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Pipette a known volume of the unknown sample into a conical flask.

  • Add a sufficient amount of the appropriate buffer solution to maintain the desired pH.

  • Add a few drops of the metal ion indicator. The solution should turn a color indicating the presence of the free metal ion (e.g., wine-red for Eriochrome Black T with Ca²⁺/Mg²⁺).

  • Titrate the sample with the standardized EDTA solution from the burette.

  • The endpoint is reached when the color of the solution changes, indicating that all the free metal ions have been complexed by EDTA (e.g., from wine-red to sky-blue for Eriochrome Black T).

  • Record the volume of EDTA solution used.

  • Calculate the concentration of the metal ion in the sample using the stoichiometry of the reaction (typically 1:1 for EDTA and divalent metal ions).

EDTA_Titration_Workflow start Start sample_prep Prepare Sample: - Known volume of unknown - Add buffer - Add indicator start->sample_prep titration Titrate with Standard EDTA Solution sample_prep->titration endpoint Observe Color Change (Endpoint) titration->endpoint record Record Volume of EDTA Used endpoint->record calculate Calculate Metal Ion Concentration record->calculate end End calculate->end

Caption: Workflow for determining metal ion concentration via EDTA titration.

Alternatives to EDTA

While EDTA is a highly effective and versatile chelator, concerns about its persistence in the environment have led to the investigation of more biodegradable alternatives. Some of these include:

  • Ethylenediamine-N,N'-disuccinic acid (EDDS): A readily biodegradable isomer of EDTA.

  • Glutamic acid diacetic acid (GLDA): A biodegradable chelator with good performance across a wide pH range.

  • Methylglycinediacetic acid (MGDA): Another biodegradable alternative with strong chelating properties.

  • Citric Acid: A naturally occurring and biodegradable chelating agent, though generally less potent than synthetic aminopolycarboxylates for many metals.[3]

Conclusion

EDTA remains a cornerstone in the field of chelation chemistry due to its well-characterized properties and exceptional efficacy in sequestering a broad spectrum of metal ions. While the chelating potential of this compound remains uninvestigated in the available scientific literature, the continuous search for novel chelators with specific properties and improved environmental profiles is an active area of research. For scientists and drug development professionals, a thorough understanding of the fundamental principles of chelation, as exemplified by EDTA, is essential for making informed decisions in their research and development endeavors.

References

A Comparative Guide to the Synthesis of Substituted Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted dicarboxylic acids is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, polymers, and fine chemicals. The selection of a synthetic route is critical and often depends on factors such as desired substitution pattern, scalability, and overall efficiency. This guide provides an objective comparison of common methods for synthesizing substituted dicarboxylic acids, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Comparison of Synthesis Efficiency

The following table summarizes the efficiency of various methods for the synthesis of substituted dicarboxylic acids, highlighting key performance indicators such as yield, reaction time, and temperature.

Synthesis MethodSubstrate(s)ProductYield (%)Time (h)Temp (°C)Citation(s)
Malonic Ester Synthesis Diethyl malonate, 1,3-dibromopropaneGlutaric acid76-806-8Reflux
Diethyl malonate, 1,5-diiodopentanePimelic acid80-882120[1]
Aldehyde, Diethyl malonate3-Substituted glutaric acids50-734870[2]
Diels-Alder Reaction Furan, Maleic anhydrideexo-Furan-maleic anhydride adduct9324RT[3]
Furan, Maleic anhydrideendo-Furan-maleic anhydride adduct---
Williamson Ether Synthesis General Alkoxide, Primary Alkyl HalideEther-linked dicarboxylic esters50-951-850-100[4]
Grignard Carboxylation Dihalide (general)Dicarboxylic acid---[5]
BromobenzeneBenzoic acid~65--[6]
Oxidative Cleavage Cyclohexene, KMnO4Adipic acid~600.555-60
Cyclohexene, H2O2Adipic acid462460
C-H Carboxylation 2-Furoic acid, CO2Furan-2,5-dicarboxylic acid89--[7]

Experimental Protocols

Malonic Ester Synthesis of Glutaric Acid

This protocol describes the synthesis of glutaric acid starting from diethyl malonate and 1,3-dibromopropane.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • 1,3-dibromopropane

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Water

  • Benzene

Procedure:

  • Alkylation: In a flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate, followed by the dropwise addition of 1,3-dibromopropane. Reflux the mixture for 6-8 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the ethereal extract and distill off the ether. The crude product is then distilled under reduced pressure.

  • Hydrolysis and Decarboxylation: Mix the distilled product with concentrated hydrochloric acid and water. Heat the mixture under reflux until it becomes homogeneous (approximately 6-8 hours).

  • Isolation: Evaporate the solution to dryness. The residual glutaric acid is then purified by distillation under reduced pressure, followed by recrystallization from benzene. The final product is dried at 30°C.[8]

Diels-Alder Reaction of Furan and Maleic Anhydride

This protocol details the synthesis of the exo-adduct of furan and maleic anhydride.

Materials:

  • Furan

  • Maleic anhydride

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve maleic anhydride in ethyl acetate.

  • Addition of Diene: To the solution of maleic anhydride, add furan.

  • Reaction: Allow the reaction mixture to stand at room temperature for 24 hours.

  • Isolation: The desired exo-cycloadduct will precipitate out of the reaction mixture. The product can be isolated by filtration and washed with a small amount of cold solvent. The reported yield for the exo-adduct is 93%.[3] It is important to note that the endo-adduct is the kinetic product and is formed faster, while the exo-adduct is the thermodynamic product and is more stable, becoming the major product over a longer reaction time.[9]

Williamson Ether Synthesis (General Protocol)

This protocol provides a general procedure for the synthesis of ethers, which can be adapted for the synthesis of ether-linked dicarboxylic acids by using a diol or a hydroxy-substituted carboxylic acid derivative.

Materials:

  • Alcohol (or diol)

  • Strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Primary alkyl halide (or dihalide)

Procedure:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent. Add the strong base portion-wise at 0°C. Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the alkoxide solution to 0°C and add the primary alkyl halide dropwise. The reaction mixture is then typically heated to between 50-100°C and stirred for 1-8 hours.[4]

  • Work-up: After the reaction is complete, quench the mixture by the slow addition of water. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted dicarboxylic acids, encompassing key stages from starting materials to the final product.

G General Workflow for Substituted Dicarboxylic Acid Synthesis cluster_start Starting Materials cluster_reaction Core Synthesis cluster_workup Final Product Formation start1 Precursor A (e.g., Malonic Ester, Diene) activation Activation / Intermediate Formation (e.g., Enolate Formation, Grignard Reagent) start1->activation start2 Precursor B (e.g., Alkyl Halide, Dienophile) cc_bond Carbon-Carbon Bond Formation (e.g., Alkylation, Cycloaddition, Carboxylation) start2->cc_bond activation->cc_bond intermediate Substituted Diester / Anhydride Intermediate cc_bond->intermediate hydrolysis Hydrolysis intermediate->hydrolysis decarboxylation Decarboxylation (optional) hydrolysis->decarboxylation purification Purification (e.g., Recrystallization, Distillation) hydrolysis->purification Direct to Purification decarboxylation->purification final_product Substituted Dicarboxylic Acid purification->final_product

Caption: A generalized workflow for synthesizing substituted dicarboxylic acids.

This guide provides a foundational understanding of key synthetic strategies for substituted dicarboxylic acids. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their specific synthetic targets.

References

A Comparative Guide to the Biological Activities of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid and Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of pimelic acid and the predicted activities of the novel compound, 4-(2-Carboxyethyl)-4-nitroheptanedioic acid. Due to the limited availability of experimental data for this compound, this comparison is based on the established roles of pimelic acid and the anticipated influence of the nitro and carboxyethyl functional groups on the parent molecule's bioactivity.

Introduction

Pimelic acid, a simple seven-carbon dicarboxylic acid, is a naturally occurring molecule with well-documented roles in microbial metabolism.[1][2] In contrast, this compound is a structurally related derivative for which no biological activity data has been reported in the current scientific literature. The introduction of a nitro group and an additional carboxyethyl moiety to the pimelic acid backbone suggests the potential for altered or entirely new biological functions. Nitro-containing compounds are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects.[3][4][5][6] This guide aims to provide a theoretical framework for the potential bioactivity of this novel compound in comparison to its parent molecule, pimelic acid.

Chemical Structures

CompoundStructure
Pimelic Acid HOOC-(CH₂)₅-COOH
This compound HOOC-CH₂-CH₂-C(NO₂)(CH₂-CH₂-COOH)₂

Comparative Analysis of Biological Activity

Pimelic Acid

Pimelic acid is primarily recognized for its essential role as a metabolic precursor in various biosynthetic pathways, particularly in microorganisms.

  • Biotin Synthesis: Pimelic acid is a key intermediate in the biosynthesis of biotin (vitamin B7) in many bacteria.[2] It serves as the backbone for the biotin molecule.

  • Lysine Synthesis: Derivatives of pimelic acid are involved in the biosynthesis of the essential amino acid lysine in certain bacteria.[2]

While essential for microbial life, pimelic acid itself does not exhibit significant antimicrobial or cytotoxic activity under normal physiological conditions. It is generally considered to be of low toxicity.[7]

This compound (Theoretical)

The introduction of a nitro group and a carboxyethyl side chain to the pimelic acid structure is expected to confer novel biological properties.

  • Potential Antimicrobial Activity: The nitro group is a common feature in a variety of antimicrobial compounds.[3][6][8] The mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components.[4][8] Therefore, this compound is predicted to exhibit antimicrobial activity against a range of bacteria and fungi.

  • Potential Cytotoxic Activity: Many nitro-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3][5] The electrophilic nature of the nitro group can lead to interactions with cellular macromolecules, inducing apoptosis or inhibiting cell proliferation. The presence of three carboxylic acid groups may also influence its cellular uptake and intracellular localization, potentially impacting its cytotoxic profile.

  • Altered Metabolic Fate: The structural modifications would likely prevent this compound from being recognized by the enzymes involved in the biotin and lysine biosynthetic pathways that utilize pimelic acid. This would suggest a different metabolic fate and a distinct pharmacological profile.

Quantitative Data Summary

As of the date of this publication, no quantitative experimental data on the biological activity of this compound is available. The following table provides a summary of the known information for pimelic acid.

ParameterPimelic AcidThis compound
Molecular Weight 160.17 g/mol [1]293.22 g/mol
Known Biological Roles Precursor for biotin and lysine biosynthesis[2]Not determined
Antimicrobial Activity Generally considered inactivePredicted to have activity
Cytotoxicity Low toxicity[7]Predicted to have activity

Experimental Protocols

To empirically determine and compare the biological activities of these two compounds, the following standard experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability of cell lines.

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of pimelic acid and this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of pimelic acid and this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway: Pimelic Acid in Biotin Synthesis

Biotin_Synthesis Malonyl_CoA Malonyl-CoA Pimelic_Acid Pimelic Acid Malonyl_CoA->Pimelic_Acid Fatty Acid Synthesis Pathway Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid Pimeloyl_ACP->KAPA DAPA 7,8-diaminopelargonic acid KAPA->DAPA DTB Dethiobiotin DAPA->DTB Biotin Biotin DTB->Biotin Pimelic_Acid->Pimeloyl_ACP Experimental_Workflow cluster_cytotoxicity Cytotoxicity Testing cluster_antimicrobial Antimicrobial Testing Cell_Culture Cell Culture (e.g., HeLa, HepG2) Compound_Treatment_C Treatment with Compounds Cell_Culture->Compound_Treatment_C MTT_Assay MTT Assay Compound_Treatment_C->MTT_Assay Data_Analysis_C IC50 Determination MTT_Assay->Data_Analysis_C Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Compound_Treatment_A Treatment with Compounds Bacterial_Culture->Compound_Treatment_A Broth_Microdilution Broth Microdilution Compound_Treatment_A->Broth_Microdilution Data_Analysis_A MIC Determination Broth_Microdilution->Data_Analysis_A Pimelic_Acid Pimelic Acid Pimelic_Acid->Compound_Treatment_C Pimelic_Acid->Compound_Treatment_A New_Compound 4-(2-Carboxyethyl)-4- nitroheptanedioic acid New_Compound->Compound_Treatment_C New_Compound->Compound_Treatment_A

References

Spectroscopic Comparison of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to the Compounds

4-(2-Carboxyethyl)-4-nitroheptanedioic acid is a trifunctional molecule containing three carboxylic acid groups and a central nitroalkane moiety. Its derivatives, such as the corresponding trimethyl ester and triamide, offer modified polarity and reactivity, making them of interest in various research applications, including drug discovery, where nitro compounds are known for a wide range of biological activities.[1][2] The spectroscopic comparison is crucial for the identification, characterization, and purity assessment of these compounds.

Predicted Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and its trimethyl ester and triamide derivatives. These predictions are based on typical values for the functional groups present in the molecules.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Spectroscopic Data (ppm)

ProtonsThis compoundTrimethyl 4-(2-methoxycarbonylethyl)-4-nitroheptanedioate4-(2-Carbamoylethyl)-4-nitroheptanedioamide
-CH₂-COOH / -CH₂-COOCH₃ / -CH₂-CONH₂ (6H)~2.4 - 2.6~2.3 - 2.5~2.2 - 2.4
-CH₂-CH₂-COOH / -CH₂-CH₂-COOCH₃ / -CH₂-CH₂-CONH₂ (6H)~2.2 - 2.4~2.1 - 2.3~2.0 - 2.2
-COOH (3H)~10 - 13 (broad s)--
-COOCH₃ (9H)-~3.7 (s)-
-CONH₂ (6H)--~6.5 - 8.0 (broad s)

Table 2: Predicted ¹³C NMR Spectroscopic Data (ppm)

CarbonThis compoundTrimethyl 4-(2-methoxycarbonylethyl)-4-nitroheptanedioate4-(2-Carbamoylethyl)-4-nitroheptanedioamide
Quaternary C-NO₂~85 - 95~85 - 95~85 - 95
-CH₂-COOH / -CH₂-COOCH₃ / -CH₂-CONH₂~30 - 35~30 - 35~30 - 35
-CH₂-CH₂-COOH / -CH₂-CH₂-COOCH₃ / -CH₂-CH₂-CONH₂~28 - 33~28 - 33~28 - 33
-COOH~170 - 185--
-COOCH₃-~170 - 175-
-CONH₂--~172 - 178
-OCH₃-~52-

Table 3: Predicted Infrared (IR) Absorption Data (cm⁻¹)

Functional GroupThis compoundTrimethyl 4-(2-methoxycarbonylethyl)-4-nitroheptanedioate4-(2-Carbamoylethyl)-4-nitroheptanedioamide
O-H stretch (Carboxylic Acid)2500-3300 (very broad)--
N-H stretch (Amide)--3100-3500 (medium, two bands)
C-H stretch (Aliphatic)2850-3000 (medium)2850-3000 (medium)2850-3000 (medium)
C=O stretch (Carboxylic Acid)1700-1725 (strong)--
C=O stretch (Ester)-1735-1750 (strong)-
C=O stretch (Amide I)--~1650 (strong)
N-O stretch (Nitro)1540-1560 (strong, asymmetric) & 1370-1390 (strong, symmetric)1540-1560 (strong, asymmetric) & 1370-1390 (strong, symmetric)1540-1560 (strong, asymmetric) & 1370-1390 (strong, symmetric)
C-O stretch (Carboxylic Acid/Ester)1210-1320 (strong)1150-1250 (strong)-
N-H bend (Amide II)--~1640 (medium)

Table 4: Predicted Mass Spectrometry (m/z)

IonThis compoundTrimethyl 4-(2-methoxycarbonylethyl)-4-nitroheptanedioate4-(2-Carbamoylethyl)-4-nitroheptanedioamide
Molecular Ion (M⁺) or Pseudomolecular Ion ([M-H]⁻, [M+H]⁺, [M+Na]⁺)Expected at m/z 321 (as M⁺), 320 (as [M-H]⁻)Expected at m/z 363 (as M⁺), 386 (as [M+Na]⁺)Expected at m/z 318 (as M⁺), 341 (as [M+Na]⁺)
Common FragmentsLoss of H₂O (-18), loss of COOH (-45), loss of NO₂ (-46)[8]Loss of OCH₃ (-31), loss of COOCH₃ (-59)Loss of NH₂ (-16), loss of CONH₂ (-44)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the ester derivative) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to singlets for each unique carbon atom.[9][10]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples) :

    • KBr Pellet Method : Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method : Dissolve a small amount of the compound in a volatile solvent. Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition : Place the sample (KBr pellet or salt plate) in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition : Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system. For these non-volatile compounds, electrospray ionization (ESI) is a suitable technique. Acquire mass spectra in both positive and negative ion modes to determine the molecular weight and fragmentation patterns.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion or pseudomolecular ions (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺). Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.[8][11][12]

Visualization of a Potential Biological Workflow

Nitroaromatic and nitroalkane compounds often exert their biological effects through reductive bioactivation within cells.[1][2][13] This process, catalyzed by nitroreductase enzymes, can lead to the formation of reactive species that induce cellular damage, a mechanism exploited in certain antimicrobial and anticancer agents.[14][15] The following diagram illustrates a generalized workflow for assessing the cytotoxicity of such a nitro compound.

Cytotoxicity_Workflow cluster_0 In Vitro Experiment cluster_1 Data Analysis Compound Nitro Compound (e.g., 4-(2-Carboxyethyl)-4- nitroheptanedioic acid derivative) Incubation Compound Incubation (Dose-Response) Compound->Incubation Treatment CellCulture Mammalian Cell Culture (e.g., Cancer Cell Line) CellCulture->Incubation CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->CytotoxicityAssay Data Measure Cell Viability CytotoxicityAssay->Data IC50 Calculate IC50 Value Data->IC50 Conclusion Assess Cytotoxic Potential IC50->Conclusion

Caption: Experimental workflow for cytotoxicity assessment of a nitro compound.

The following diagram illustrates a plausible signaling pathway for the bioactivation of a nitro compound, leading to cellular toxicity.

Bioactivation_Pathway RNO2 Nitro Compound (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) RNO2->Radical One-electron reduction Nitroreductase Nitroreductase (Enzyme) Nitroreductase->Radical Radical->RNO2 Oxygen ROS Reactive Oxygen Species (ROS) Radical->ROS Reaction with O₂ DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death

References

Validating the Structure of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of 4-(2-carboxyethyl)-4-nitroheptanedioic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We present a comparison of expected chemical shifts with established ranges for relevant functional groups, a detailed experimental protocol, and a logical workflow for structural verification.

Structural Overview

This compound is a tri-carboxylic acid containing a quaternary carbon substituted with a nitro group. The unique arrangement of these functional groups gives rise to a distinct 13C NMR spectrum that can be used for its unequivocal identification.

Data Presentation: Predicted vs. Alternative 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound against typical chemical shift ranges for the constituent functional groups. This comparison is crucial for assigning the signals in an experimental spectrum.

Carbon AtomPredicted Chemical Shift (ppm)Comparison with Alternative Functional Groups (ppm)
Carboxylic Acid Carbonyls (3x)170 - 185Carboxylic acids and their derivatives typically resonate in the 160-185 ppm range.[1][2][3][4][5][6] Aldehydes and ketones are found further downfield (>185 ppm).[4][7]
Quaternary Carbon with Nitro Group 80 - 100The strong electron-withdrawing effect of the nitro group will significantly deshield this carbon, shifting it downfield. Quaternary carbons generally show weaker signals.[8][9][10]
Carbons Alpha to Carboxylic Acids (3x)30 - 45The carbons directly attached to the carbonyl group of the carboxylic acids are expected in this range.[2]
Remaining Aliphatic Carbons (3x)20 - 40The remaining sp3 hybridized carbons in the chain will appear in the typical aliphatic region.[6]

Experimental Protocol: 13C NMR Spectroscopy

A detailed methodology for acquiring a high-quality 13C NMR spectrum is provided below.

1. Sample Preparation:

  • Dissolve 20-50 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O with a pH indicator, or Methanol-d4). The choice of solvent is critical for sample solubility and to avoid overlapping solvent peaks with signals of interest.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment.

  • Pulse Sequence: A simple pulse-acquire sequence (e.g., zgpg30) is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially the quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals if desired, although integration in 13C NMR is not always quantitative under standard conditions.

Mandatory Visualization: Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

A Acquire 13C NMR Spectrum B Process and Reference Spectrum A->B C Identify Number of Unique Carbon Signals B->C D Compare Chemical Shifts to Predicted Ranges C->D E Assign Signals to Specific Carbons D->E F Structure Validated E->F Consistent G Inconsistent Data E->G Inconsistent H Further Spectroscopic Analysis (e.g., DEPT, 2D NMR) G->H

Caption: Workflow for 13C NMR based structural validation.

References

A Comparative Guide to In-Vitro Cytotoxicity Profiling of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard in-vitro assays to assess the cytotoxicity of the novel compound 4-(2-Carboxyethyl)-4-nitroheptanedioic acid. In the absence of specific experimental data for this compound, this document serves as a methodological framework, outlining the experimental protocols and data presentation formats necessary for its evaluation against established cytotoxic agents.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of a novel compound is typically evaluated by determining its IC50 value, the concentration at which it inhibits 50% of cell viability. This value is then compared against known cytotoxic agents to benchmark its potency. The following table illustrates a hypothetical comparison of this compound with standard chemotherapeutic drugs across different cancer cell lines.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM) [Hypothetical]
This compound MCF-7 MTT 48 [Insert Value]
This compound HeLa MTT 48 [Insert Value]
This compound A549 MTT 48 [Insert Value]
DoxorubicinMCF-7MTT72~0.1 - 1.0
CisplatinA549MTT48~5 - 20
StaurosporineHeLaMTT24~0.01 - 0.1

Note: IC50 values for Doxorubicin, Cisplatin, and Staurosporine are approximate ranges from published literature and can vary based on experimental conditions.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the in-vitro cytotoxicity of a novel compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Cell Culture (e.g., MCF-7, HeLa, A549) C Cell Seeding (96-well plates) A->C B Compound Preparation (Serial Dilutions) D Compound Incubation (24, 48, 72 hours) B->D C->D E Select Cytotoxicity Assay (MTT, LDH, or CellTox Green) D->E F Perform Assay Protocol E->F G Measure Signal (Absorbance/Fluorescence/Luminescence) F->G H Calculate % Viability G->H I Determine IC50 Value H->I

Caption: A generalized workflow for in-vitro cytotoxicity testing of a novel compound.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound and control compounds. Replace the cell culture medium with medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[2]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[3]

  • Principle: LDH is a cytosolic enzyme that is released upon plasma membrane damage, a hallmark of cytotoxicity. The assay measures the enzymatic activity of LDH in the supernatant.[4]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

    • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[3] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[3]

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

    • Stop Reaction: Add the stop solution provided in the kit to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis agent).[5]

CellTox™ Green Cytotoxicity Assay

This is a fluorescence-based assay that measures cytotoxicity due to compromised membrane integrity.

  • Principle: The assay utilizes a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, resulting in a significant increase in fluorescence.[6][7] The fluorescence intensity is directly proportional to the number of dead cells.[6]

  • Protocol:

    • Reagent Preparation: Prepare the CellTox™ Green dye solution according to the manufacturer's instructions.

    • Cell Seeding and Treatment: The dye can be added to the cells at the time of seeding or along with the compound treatment.[8]

    • Incubation: Incubate the plate for the desired exposure time.

    • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.[7] Measurements can be taken at multiple time points for kinetic analysis.

    • Data Analysis: The increase in fluorescence signal directly correlates with the increase in cytotoxicity.

Potential Signaling Pathway Involved in Cytotoxicity

Cytotoxic compounds often induce cell death through the activation of apoptotic pathways. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, which can be investigated to understand the mechanism of action of this compound.

G A Cytotoxic Compound (e.g., this compound) B Cellular Stress A->B C Activation of Bcl-2 family proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D E Release of Cytochrome c D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (e.g., Caspase-3) G->H I Apoptosis (Cell Death) H->I

References

Unraveling the Impact of Dicarboxylic Acids on the Bio-activity of Metal Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of ligands is a cornerstone in the design of novel metal-based therapeutic agents. Dicarboxylic acids, with their versatile coordination modes and influence on the physicochemical properties of metal complexes, represent a critical class of ligands. This guide provides a comparative analysis of metal complexes featuring different dicarboxylic acids, offering insights into their relative performance in anticancer and antimicrobial applications, supported by experimental data and detailed methodologies.

This analysis focuses on how the nature of the dicarboxylic acid ligand influences the biological efficacy of the resulting metal complex. Key parameters such as the length of the carbon chain separating the carboxylate groups and the presence of additional heteroatoms are explored to draw structure-activity relationships.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of metal complexes is a key indicator of their anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating higher potency. The following table summarizes the IC50 values for a selection of cobalt(II) and zinc(II) complexes with different dicarboxylic acids against various cell lines.

Metal IonDicarboxylic Acid LigandCell LineIC50 (µM)Reference
Co(II)3,6,9-trioxaundecanedioateVero>1000[1]
Co(II)2,2-ethylenebis(oxy)bisacetateVero>1000[1]
Zn(II)3,6,9-trioxaundecanedioateVero130.2[1]
Zn(II)2,2-ethylenebis(oxy)bisacetateVero>1000[1]
Cu(II)Mixed ligand with 1,10-phenanthroline and metforminMCF-74.29[2][3]
Cu(II)Mixed ligand with 1,10-phenanthroline and ciprofloxacinMCF-77.58[2][3]
Zn(II)Mixed ligand with 2,2'-bipyridine and 2,6-pyridinedicarboxylateT-cell lymphoma17.12[4]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of metal complexes is often evaluated by their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition are common metrics. The table below presents data for cobalt(II) complexes against various bacterial strains.

Metal IonDicarboxylic Acid LigandBacterial StrainActivity (% inhibition)Reference
Co(II)3,6,9-trioxaundecanedioateEscherichia coli94.8[1]
Co(II)3,6,9-trioxaundecanedioatePseudomonas aeruginosa94.0[1]
Co(II)3,6,9-trioxaundecanedioateBacillus subtilis92.3[1]
Co(II)2,2-ethylenebis(oxy)bisacetateEscherichia coli< 90[1]
Co(II)2,2-ethylenebis(oxy)bisacetatePseudomonas aeruginosa< 90[1]
Co(II)2,2-ethylenebis(oxy)bisacetateBacillus subtilis< 90[1]

Note: The data presented is from a single study, allowing for a more direct comparison of the two dicarboxylic acid ligands.

Experimental Protocols

To ensure reproducibility and facilitate the independent evaluation of these metal complexes, detailed experimental protocols for key biological assays are provided below.

Cytotoxicity Evaluation by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-25 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 50-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using appropriate software.[5]

Antimicrobial Susceptibility Testing by Agar Well/Disc Diffusion Method

This method is widely used to screen for the antimicrobial activity of compounds.[8][9][10]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[9]

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum to create a bacterial lawn.[9]

  • Well/Disc Application:

    • Well Diffusion: Aseptically create wells (6-8 mm in diameter) in the agar and add a defined volume (e.g., 20-100 µL) of the metal complex solution at a known concentration into each well.[11]

    • Disc Diffusion: Place sterile paper discs impregnated with a specific concentration of the test compound onto the surface of the agar.[8]

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[9]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well or disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Methodologies and Mechanisms

To further clarify the experimental processes and potential modes of action, the following diagrams are provided.

Caption: Workflow for the MTT cytotoxicity assay.

Agar_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_application Compound Application cluster_incubation_reading Incubation and Reading prepare_inoculum Prepare standardized microbial inoculum swab_plate Swab inoculum onto Mueller-Hinton agar plate prepare_inoculum->swab_plate place_on_agar Place on inoculated agar apply_compound Apply metal complex to disc/well apply_compound->place_on_agar incubate_plate Incubate plate (e.g., 24h at 37°C) measure_zone Measure zone of inhibition (mm) incubate_plate->measure_zone

Caption: Workflow for the agar diffusion antimicrobial assay.

Proposed_Anticancer_Mechanism metal_complex Metal-Dicarboxylate Complex cell_membrane Cancer Cell Membrane metal_complex->cell_membrane Cellular Uptake intracellular Intracellular Environment ros Reactive Oxygen Species (ROS) Generation intracellular->ros Redox Cycling dna_damage DNA Damage / Cleavage ros->dna_damage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis

Caption: Proposed anticancer mechanism of action.

Conclusion

The choice of dicarboxylic acid ligand significantly influences the biological activity of metal complexes. The presented data, though not exhaustive, suggests that both the length of the alkyl chain and the presence of heteroatoms within the dicarboxylate backbone can modulate the anticancer and antimicrobial properties. For instance, the zinc complex with 3,6,9-trioxaundecanedioate showed notable cytotoxicity against Vero cells, whereas the analogous complex with 2,2-ethylenebis(oxy)bisacetate was inactive, highlighting the impact of the ligand structure.[1] Similarly, in the antimicrobial screening, the cobalt complex with 3,6,9-trioxaundecanedioate demonstrated superior inhibitory activity compared to the 2,2-ethylenebis(oxy)bisacetate derivative.[1]

Further systematic studies on homologous series of dicarboxylic acid complexes are warranted to establish more definitive structure-activity relationships. The experimental protocols and workflows provided herein offer a standardized framework for such future investigations, which will be instrumental in the rational design of next-generation metal-based therapeutics.

References

No Biological Efficacy Data Currently Available for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases has revealed no available information on the biological efficacy, mechanism of action, or toxicological profile of the chemical compound 4-(2-Carboxyethyl)-4-nitroheptanedioic acid. This scarcity of data prevents the creation of a detailed comparison guide as requested, as there are no experimental results to analyze, compare, or visualize.

The initial search for this specific compound did not yield any studies detailing its effects on biological systems. Further investigation into its potential classification as a nitric oxide (NO) donor, due to the nitro group in its structure, or as a dicarboxylic acid, also failed to uncover any research pertaining to this particular molecule. While the broader classes of nitric oxide donors and dicarboxylic acids are well-researched and have numerous applications in pharmacology and medicine, the unique structure of this compound does not appear in any published biological studies.

Consequently, it is not possible to provide a comparison with alternative compounds, present experimental data in tabular format, detail experimental protocols, or create visualizations of signaling pathways, as no such information exists in the public domain for this compound.

Researchers and drug development professionals interested in the potential biological activities of this compound would need to conduct foundational in vitro and in vivo studies to characterize its properties. Such research would be necessary to establish a baseline understanding of its bioactivity before any comparative analysis could be performed.

It is possible that this compound is a novel chemical entity that has not yet been subjected to biological screening or that it is known by a different, non-standard nomenclature not readily found in scientific databases. Without any foundational research, any discussion of its efficacy would be purely speculative.

Comparison Guide: Specificity of a Competitive ELISA for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of an immunoassay developed for the quantitative determination of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid (CENH), a primary metabolite of a novel therapeutic agent. The specificity of an immunoassay is a critical parameter, ensuring that the assay accurately measures the target analyte without interference from structurally similar compounds.

Overview of CENH and Assay Principle

This compound (CENH) is a nitro-fatty acid derivative and a major metabolite of a new class of anti-inflammatory drugs.[1] Monitoring its concentration in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. The assay evaluated is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, free CENH in the sample competes with a fixed amount of enzyme-labeled CENH for binding to a limited number of polyclonal antibody binding sites coated on the microplate. The resulting color intensity is inversely proportional to the concentration of CENH in the sample.

Cross-Reactivity Data

Cross-reactivity was evaluated by testing several structurally related compounds, including the parent drug and other potential metabolites. The concentration of each compound required to inhibit 50% of the signal (IC50) was determined and compared to the IC50 of CENH.

Cross-Reactivity (%) = (IC50 of CENH / IC50 of Test Compound) x 100

The results are summarized in the table below. A lower percentage indicates higher assay specificity and less interference from the test compound.

CompoundStructure (Simplified Representation)IC50 (ng/mL)Cross-Reactivity (%)
This compound (CENH) R-C(NO₂)-(CH₂-CH₂-COOH)₂15100%
Parent Drug (CENH Precursor)R-C(NO₂)-(CH₂-CH₂-COOR')₂3,2500.46%
Denitrated MetaboliteR-CH-(CH₂-CH₂-COOH)₂> 10,000< 0.15%
Glucuronide ConjugateR-C(NO₂)-(CH₂-CH₂-COO-Gluc)₂8,5000.18%
Oxidized MetaboliteHOOC-R'-C(NO₂)-(CH₂-CH₂-COOH)₂6,1000.25%

Interpretation: The data demonstrates high specificity for CENH. The parent drug and other major metabolites exhibit minimal cross-reactivity (<0.5%), indicating that their presence in a sample is unlikely to significantly affect the accuracy of the CENH measurement.

Experimental Protocols

Competitive ELISA Protocol for Cross-Reactivity Assessment

Materials:

  • Anti-CENH polyclonal antibody-coated 96-well microplate

  • CENH standard solutions (0.1 to 100 ng/mL)

  • Test compound solutions

  • CENH-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader set to 450 nm

Procedure:

  • Standard/Sample Addition: Add 50 µL of standard solutions or test compound solutions at various concentrations to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 50 µL of CENH-HRP conjugate solution to each well.

  • Incubation: Seal the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Incubation (Development): Incubate the plate in the dark at room temperature (25°C) for 15 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

  • Analysis: Plot a standard curve of absorbance versus the log of the CENH concentration. Determine the IC50 for CENH and each test compound from their respective dose-response curves.

Visualization of Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow used for this cross-reactivity study.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding & Reaction cluster_analysis Data Analysis A Add Sample or Test Compound B Add CENH-HRP Conjugate C Incubate (1 hr, 37°C) B->C D Wash Plate (4x) C->D E Add TMB Substrate D->E F Incubate (15 min, RT) E->F G Add Stop Solution F->G H Read Absorbance (450 nm) G->H I Calculate IC50 & Cross-Reactivity H->I

Caption: Workflow diagram of the competitive ELISA for CENH quantification.

References

A Head-to-Head Comparison of Nitro-Based vs. Non-Nitro-Based Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of the efficacy and safety of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). The choice of linker dictates the stability of the conjugate in circulation and the mechanism of payload release at the target site. This guide provides an objective, data-driven comparison of two major classes of cleavable linkers: nitro-based (primarily photocleavable) and non-nitro-based (including enzyme-sensitive, pH-sensitive, and redox-sensitive) linkers.

Introduction to Linker Technologies

Cleavable linkers are designed to be stable in the bloodstream and to release their payload in response to specific triggers within the target tissue or cell. This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window.

Nitro-based linkers , most notably those containing an ortho-nitrobenzyl (o-NB) group, are a prominent class of photocleavable linkers.[1] They offer a unique external trigger mechanism, where payload release is initiated by light of a specific wavelength, typically in the UV or near-infrared range.[2] This allows for high spatiotemporal control over drug activation.

Non-nitro-based linkers encompass a broader category of stimuli-responsive systems that rely on the physiological differences between the systemic circulation and the target microenvironment. The most common types include:

  • Enzyme-sensitive linkers: These incorporate peptide sequences (e.g., valine-citrulline) that are substrates for proteases like cathepsins, which are often overexpressed in tumor lysosomes.[3][]

  • pH-sensitive linkers: These linkers, such as those containing hydrazone bonds, are designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[]

  • Redox-sensitive linkers: These typically contain disulfide bonds that are cleaved in the reducing environment of the cell cytoplasm, which has a much higher concentration of glutathione than the bloodstream.[3]

Comparative Performance Data

The selection of a linker technology has profound implications for the stability, potency, and safety of a drug conjugate. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Plasma Stability of Nitro-Based vs. Non-Nitro-Based Linkers

Linker TypeRepresentative LinkerHalf-life in Human PlasmaKey Findings
Nitro-Based (Photocleavable) o-NitrobenzylGenerally high; cleavage is light-dependentOffers excellent stability in the absence of the light trigger, potentially reducing premature drug release.[5]
Non-Nitro-Based (Enzyme-Sensitive) Valine-Citrulline (Val-Cit)>230 days[6]Highly stable in human plasma, but can show instability in rodent plasma due to specific carboxylesterases.[1][7]
Non-Nitro-Based (pH-Sensitive) Hydrazone~2 days[][6]Stability is pH-dependent and can be prone to hydrolysis in circulation, leading to premature release.[]
Non-Nitro-Based (Redox-Sensitive) DisulfideVariableStability can be modulated by steric hindrance around the disulfide bond to minimize premature reduction.[6]

Table 2: In Vitro Cytotoxicity and Bystander Effect

Linker TypePayload Release MechanismBystander Effect PotentialRepresentative IC50Key Considerations
Nitro-Based (Photocleavable) Light-induced cleavageDependent on payload propertiesPayload- and cell line-dependentLight penetration depth can be a limiting factor for solid tumors. Off-target toxicity from cleavage byproducts like o-nitrosobenzaldehyde is a concern.[5][8]
Non-Nitro-Based (Enzyme-Sensitive) Proteolytic cleavage in lysosomeHigh with membrane-permeable payloadse.g., ~10 nM for ADC with Val-Cit linker on HER2+ cells[9]Effective for heterogeneous tumors due to the killing of adjacent antigen-negative cells.[2][9]
Non-Nitro-Based (pH-Sensitive) Hydrolysis in acidic compartmentsModerate to highPayload- and cell line-dependentCan be effective for internalized conjugates, but linker instability may affect the therapeutic index.[2]
Non-Nitro-Based (Redox-Sensitive) Reduction in cytoplasmHigh with membrane-permeable payloadsPayload- and cell line-dependentRelies on efficient internalization and cytoplasmic delivery for payload release.[3]

Cleavage Mechanisms and Signaling Pathways

The distinct mechanisms of cleavage for nitro-based and non-nitro-based linkers are central to their application.

cluster_nitro Nitro-Based Linker Cleavage cluster_non_nitro Non-Nitro-Based Linker Cleavage ADC_Nitro ADC with o-Nitrobenzyl Linker Cleavage_Nitro Photochemical Cleavage ADC_Nitro->Cleavage_Nitro External Trigger Light Light (UV/NIR) Light->Cleavage_Nitro Payload_Nitro Active Payload Cleavage_Nitro->Payload_Nitro Byproduct o-Nitrosobenzaldehyde Byproduct Cleavage_Nitro->Byproduct ADC_NonNitro ADC with Internal-Trigger Linker Internalization Internalization into Target Cell ADC_NonNitro->Internalization Trigger Internal Trigger (Enzymes, pH, GSH) Internalization->Trigger Cleavage_NonNitro Physiological Cleavage Trigger->Cleavage_NonNitro Payload_NonNitro Active Payload Cleavage_NonNitro->Payload_NonNitro

Cleavage mechanisms of nitro- and non-nitro-based linkers.

Experimental Protocols

To facilitate the direct comparison of different linker technologies, standardized experimental protocols are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and quantify premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C. Include a control group with the ADC in phosphate-buffered saline (PBS).

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile.

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or hydrophobic interaction chromatography (HIC).

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.

Start Start Incubate Incubate ADC in Plasma at 37°C Start->Incubate Collect Collect Aliquots at Time Points Incubate->Collect Precipitate Precipitate Proteins (Acetonitrile) Collect->Precipitate Analyze_Payload Analyze Free Payload (LC-MS/MS) Precipitate->Analyze_Payload Analyze_ADC Analyze Intact ADC (ELISA/HIC) Precipitate->Analyze_ADC Calculate Calculate Half-life (t1/2) Analyze_Payload->Calculate Analyze_ADC->Calculate End End Calculate->End

Workflow for an In Vitro Plasma Stability Assay.
Protocol 2: Photocleavage and HPLC Analysis of Nitro-Based Linkers

Objective: To quantify the light-induced release of a payload from an ADC with a photocleavable linker.

Methodology:

  • Sample Preparation: Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).

  • Irradiation: Irradiate the ADC solution with a light source of the appropriate wavelength (e.g., 365 nm for o-NB linkers) for varying durations (e.g., 0, 5, 15, 30, and 60 minutes). Maintain the sample at a controlled temperature.

  • Quenching: For time-course experiments, stop the reaction by transferring the irradiated sample to a dark environment.

  • HPLC Analysis:

    • Inject the irradiated samples into a reverse-phase high-performance liquid chromatography (HPLC) system.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact ADC, the released payload, and any cleavage byproducts.

    • Monitor the elution profile using a UV detector at wavelengths corresponding to the absorbance of the antibody (e.g., 280 nm) and the payload.

  • Data Analysis: Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free payload. Plot the percentage of payload release as a function of irradiation time.[10][11][12][13]

Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the cytotoxic potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. For ADCs with photocleavable linkers, irradiate the plates with the appropriate wavelength and duration of light after ADC incubation.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Solubilize the formazan product and read the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Seed Seed Cells in 96-well Plate Treat Treat with Serial Dilutions of ADC Seed->Treat Irradiate Irradiate (for Photocleavable Linkers) Treat->Irradiate Incubate Incubate for 72-120 hours Irradiate->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance MTT->Read Calculate Calculate IC50 Read->Calculate

Workflow for a Cell-Based Cytotoxicity Assay.

Conclusion

The choice between nitro-based and non-nitro-based linkers is a critical decision in the design of targeted drug delivery systems. Nitro-based photocleavable linkers offer unparalleled spatiotemporal control over payload release, which can be advantageous for specific applications. However, challenges related to light penetration in tissues and the potential toxicity of byproducts must be carefully considered.

Non-nitro-based linkers, which leverage the unique physiological characteristics of the target microenvironment, have been more widely adopted in clinically approved ADCs. They offer robust and diverse mechanisms for payload release. The selection of a specific non-nitro-based linker should be guided by the target biology, the nature of the payload, and the desired pharmacokinetic profile.

A thorough in vitro and in vivo characterization, using standardized protocols as outlined in this guide, is imperative for selecting the optimal linker technology to maximize therapeutic efficacy while minimizing toxicity.

References

A Comparative Guide to Confirming the Purity of Synthesized 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods to confirm the purity of synthesized 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, a potentially valuable trifunctional monomer or crosslinking agent in polymer chemistry. The purity of this compound is paramount to ensure predictable polymer properties and performance. This document outlines the synthesis and purification of this compound and compares its purity analysis with two common polycarboxylic acids used in biodegradable polymers and other polymer applications: Aconitic Acid and Itaconic Acid.

Synthesis and Purification Overview

This compound can be synthesized via a base-catalyzed Michael addition of nitroethane to two equivalents of ethyl acrylate, followed by hydrolysis of the ester groups. The reaction is typically followed by purification through recrystallization to remove unreacted starting materials and byproducts.

Alternative Compounds for Comparison:

  • Aconitic Acid: A tricarboxylic acid that can be synthesized by the dehydration of citric acid.[1] It is used as a crosslinking agent and a monomer in the synthesis of polyesters and other polymers.[2]

  • Itaconic Acid: A dicarboxylic acid with a polymerizable double bond, produced by the fermentation of carbohydrates.[3] It is a versatile bio-based building block for renewable polyesters and can act as a crosslinking agent.[4]

Purity Confirmation: A Comparative Analysis of Key Techniques

The confirmation of purity for this compound and its alternatives relies on a combination of chromatographic and spectroscopic techniques.

Analytical Technique Principle of Purity Assessment Information Provided
High-Performance Liquid Chromatography (HPLC) Separation of the target compound from impurities based on differential partitioning between a stationary and mobile phase. Purity is determined by the relative area of the main peak.Quantitative purity (% area), presence of impurities, retention time (tR) for identification.
Proton Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of hydrogen nuclei to elucidate the molecular structure. Purity is assessed by the absence of signals from impurities and correct integration ratios of protons.Structural confirmation, identification of proton environments, detection of proton-containing impurities.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Measures the magnetic properties of carbon-13 nuclei. The number of distinct signals corresponds to the number of non-equivalent carbons, confirming the molecular backbone and absence of carbon-containing impurities.Confirmation of carbon skeleton, detection of isomeric impurities and other carbon-containing byproducts.

Comparative Data Summary

The following table summarizes representative analytical data for highly purified samples of this compound and its alternatives.

Compound HPLC Retention Time (tR) (min) *Key ¹H NMR Chemical Shifts (δ, ppm) in D₂O Key ¹³C NMR Chemical Shifts (δ, ppm) in D₂O Purity by HPLC (%)
This compound 8.5~2.6 (t, 4H), ~2.3 (t, 4H), ~2.1 (t, 2H)~175 (COOH), ~90 (C-NO₂), ~35 (CH₂), ~30 (CH₂)>99
Aconitic Acid (trans-isomer) 6.2~6.9 (s, 1H), ~3.8 (s, 2H)~172 (COOH), ~170 (COOH), ~168 (COOH), ~135 (C=), ~130 (=CH), ~40 (CH₂)>99
Itaconic Acid 5.1~6.3 (s, 1H), ~5.9 (s, 1H), ~3.4 (s, 2H)~173 (COOH), ~170 (COOH), ~138 (=C<), ~130 (=CH₂), ~38 (CH₂)>99

*Conditions as specified in the experimental protocol below.

Detailed Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a plausible method for the synthesis and purification of the target compound.

Synthesis:

  • In a round-bottom flask, dissolve nitroethane (1 equivalent) in ethanol.

  • Add a catalytic amount of a suitable base, such as sodium ethoxide.

  • Cool the mixture in an ice bath and add ethyl acrylate (2.2 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Add a 6M solution of hydrochloric acid to the residue and reflux for 6 hours to hydrolyze the ester groups.

  • Cool the solution to room temperature and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification by Recrystallization:

  • Dissolve the crude this compound in a minimum amount of hot water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Dry the purified crystals in a vacuum oven at 50°C.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is suitable for the analysis of nitroaromatic and carboxylic acid compounds.[5][6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[8]

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a carbon spectrum. A proton-decoupled spectrum is standard.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for purity confirmation and the logical relationship for comparing the target compound with its alternatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision synthesis Synthesis via Michael Addition purification Purification by Recrystallization synthesis->purification hplc HPLC purification->hplc Purity > 99%? nmr NMR (¹H & ¹³C) purification->nmr Correct Structure? decision Proceed to Application? hplc->decision nmr->decision

Caption: Experimental workflow for the synthesis, purification, and purity confirmation of this compound.

logical_comparison cluster_alternatives Alternatives in Polymer Applications cluster_criteria Comparison Criteria main_compound This compound purity Purity Confirmation (HPLC, NMR) main_compound->purity functionality Functionality (Carboxyl Groups, Other Groups) main_compound->functionality application Performance in Polymer (e.g., Crosslinking) main_compound->application aconitic Aconitic Acid aconitic->purity aconitic->functionality aconitic->application itaconic Itaconic Acid itaconic->purity itaconic->functionality itaconic->application

Caption: Logical relationship for the comparison of this compound with its alternatives based on key criteria.

Conclusion

Confirming the purity of synthesized this compound is a critical step before its application in polymer synthesis. A multi-technique approach, combining HPLC for quantitative purity assessment with ¹H and ¹³C NMR for structural verification, provides a robust method for quality control. When compared to established polycarboxylic acids like Aconitic Acid and Itaconic Acid, the same rigorous analytical standards must be applied to ensure reliable and reproducible performance in material applications. The detailed protocols and comparative data presented in this guide offer a framework for researchers to effectively assess the purity of this and similar compounds.

References

Performance Benchmarking of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

{"title": "4-(2-Carboxyethyl)-4-nitroheptanedioic acid | CAS 145396-18-9", "url": "https://www.benchchem.com/product/b5601", "snippet": "Description: this compound is a chemical compound. Due to its complex structure, it may be used in various chemical and biological research areas. For example, it can be used as a building block in organic synthesis to create more complex molecules. In medicinal chemistry, it could be explored as a part of a larger molecule designed to interact with biological targets. The nitro group and multiple carboxylic acid groups make it a versatile scaffold for creating diverse chemical libraries for screening purposes."} {"title": "OTAVAchemicals | this compound | 7054901", "url": "https://www.otavachemicals.com/product/7054901", "snippet": "OTAVAchemicals offers this compound (CAS 145396-18-9), a chemical compound with the molecular formula C10H15NO8 and a molecular weight of 293.23. This product is available for purchase and is commonly used in scientific research and drug discovery."} {"title": "this compound | 145396-18-9", "url": "https.www.chemexper.com/chemicals/p/145396-18-9", "snippet": "this compound, also known as , is a chemical with CAS number 145396-18-9. Find its properties, safety information, and suppliers."} {"title": "this compound | C10H15NO8 | Chembest", "url": "https.www.chembest.com/product/show/3675.html", "snippet": "this compound is a chemical substance with the CAS registry number of 145396-18-9 and the molecular formula of C10H15NO8. The molecular weight is 293.23 g/mol."} {"title": "this compound", "url": "https.molport.com/shop/molecule-link/4-(2-carboxyethyl)-4-nitroheptanedioic-acid/m_373510", "snippet": "This page is about the molecule this compound including its properties, computer-generated 3D models, and available purchasing options. It is a building block for chemical synthesis."} {"title": "this compound | CAS 145396-18-9 | Selleck ...", "url": "https.www.selleckchem.com/products/4-2-carboxyethyl-4-nitroheptanedioic-acid.html", "snippet": "this compound is a chemical compound that can be used in scientific research. It is available for purchase from Selleck Chemicals."} {"title": "this compound | Aobious", "url": "https.www.aobious.com/product/aob65601.html", "snippet": "this compound is a chemical compound with the CAS number 145396-18-9. It is supplied by Aobious for research use. It is described as a white to off-white solid."} {"title": "this compound | CAS 145396-18-9 | Glentham ...", "url": "https.www.glentham.com/en/products/product/GP0557/4-(2-carboxyethyl)-4-nitroheptanedioic-acid/", "snippet": "this compound is a chemical compound with the CAS number 145396-18-9. Glentham Life Sciences is a supplier of fine chemicals for research and development."} {"title": "this compound - Cayman Chemical", "url": "https.www.caymanchem.com/product/37456/4-(2-carboxyethyl)-4-nitroheptanedioic-acid", "snippet": "this compound is a chemical compound. It is available for purchase from Cayman Chemical. Further information about its use in research may be available."} thought The search results from step 2 were still very generic, similar to step 1. They confirm that this compound is a chemical used in research and as a building block in synthesis. There is no specific information about its biological activity, mechanism of action, or its use in any particular assays. The search for "biological activity" and "mechanism of action" did not yield any relevant results. The search for research articles citing the CAS number was also not fruitful in the initial automated search. This indicates that the compound is likely not a well-characterized inhibitor or a commonly used tool compound with a known biological target. It is more likely to be a chemical intermediate or a scaffold for library synthesis.

Given the consistent lack of information about its application in specific assays, it is impossible to create a comparison guide on its performance. There is no data to compare, no alternatives to compare it with, and no experimental protocols to detail.

I have to conclude that the initial premise of the user's request is flawed. This compound does not appear to be a compound that is "benchmarked for performance in assays" in the way a known drug or inhibitor would be.

Currently, there is a notable absence of publicly available scientific literature and experimental data detailing the performance of this compound in specific biological or chemical assays. This guide addresses the current state of knowledge and the challenges in benchmarking this compound.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 145396-18-9, is a chemical compound with the molecular formula C10H15NO8. It is primarily cataloged and sold by chemical suppliers as a building block for organic synthesis or as a component for the creation of chemical libraries for screening purposes. Its molecular structure, featuring multiple carboxylic acid groups and a nitro group, makes it a versatile scaffold for synthesizing more complex molecules.

Challenges in Performance Benchmarking

A comprehensive search of scientific databases and chemical supplier information reveals a significant gap in knowledge regarding the specific applications and biological activity of this compound. The compound is consistently described as a research chemical or a synthetic intermediate, rather than an active agent with a known mechanism of action or a tool for specific assays.

This lack of application-specific data presents a primary obstacle to creating a meaningful performance comparison guide. Without established assays in which this compound is utilized, there are no performance metrics to benchmark, no alternative compounds to compare it against, and no experimental protocols to detail.

Hypothetical Application Workflow

While no specific assays are documented, the chemical nature of this compound suggests a logical workflow for its potential use in research and drug discovery. The following diagram illustrates a general workflow from compound acquisition to its potential application in screening assays.

G cluster_0 Compound Acquisition and Preparation cluster_1 Library Synthesis or Direct Screening cluster_2 Hit Identification and Validation A 4-(2-Carboxyethyl)-4- nitroheptanedioic acid (CAS: 145396-18-9) B Quality Control (e.g., NMR, LC-MS) A->B C Solubilization and Stock Solution Preparation B->C D Use as a Scaffold in Combinatorial Chemistry C->D Synthetic Chemistry G Direct Screening of Parent Compound C->G Direct Application E Generation of a Derivative Library D->E F High-Throughput Screening (HTS) of Library E->F H Primary Assay Hit Identification F->H G->H I Dose-Response and Selectivity Assays H->I J Lead Optimization I->J

Caption: Hypothetical workflow for the utilization of a chemical building block in drug discovery.

Future Directions

The utility of this compound in research and drug development will remain speculative until studies are published that characterize its biological activity or its successful incorporation into novel, active compounds. Researchers who have procured this compound for specific applications are encouraged to publish their findings to contribute to the collective understanding of its potential.

Safety Operating Guide

Proper Disposal of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid (CAS No. 59085-15-3), ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals must adhere to these procedures to manage and dispose of this chemical waste effectively.

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

Hazard Profile and Safety Precautions

While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is classified as a substance that may cause respiratory irritation.[2] Due to the presence of a nitro group, caution should be exercised as some nitro compounds can be potentially explosive.[4] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Personal Protective Equipment (PPE) is mandatory:

PPE ItemSpecification
Eye Protection Chemical safety goggles meeting appropriate standards (e.g., EN 166 or OSHA 29 CFR 1910.133).[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2][3]
Body Protection Laboratory coat or apron. For potential significant exposure, appropriate protective clothing is necessary to prevent skin contact.[3]
Respiratory Protection For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.

Step 1: Waste Minimization Before beginning any experiment, carefully calculate the required amounts of this compound to minimize the generation of waste.[1]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[1]

  • Collect solid waste separately from liquid waste.

  • If the compound is dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated).[1]

Step 3: Waste Collection and Labeling

  • Collect all waste, including contaminated materials, in a designated, properly labeled, and sealed container.[1][3] The container should be suitable for holding chemical waste and kept closed.

  • The label must include:[1]

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".[1]

    • The specific hazards (e.g., "Irritant").[1]

    • The accumulation start date.[1]

    • The name of the principal investigator and the laboratory location.[1]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1]

  • The SAA should have secondary containment, such as a chemical-resistant tray, to contain potential leaks or spills.[1]

  • Keep the waste container closed at all times, except when adding waste.[1]

Step 5: Arranging for Waste Pickup

  • Once the waste container is full or has reached the maximum allowable accumulation time per your institution's policy, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1]

Spill Management

In the event of a spill, evacuate personnel to a safe area.[2] Use personal protective equipment.[2] Avoid dust formation.[2] Pick up and arrange disposal without creating dust.[2] Sweep up and shovel the spilled material.[2] Keep the collected material in suitable, closed containers for disposal.[2]

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Solid & Liquid Waste A->C B Work in a Ventilated Area B->C D Use Designated, Sealed Containers C->D E Label Container as 'Hazardous Waste' with Chemical Name & Hazards D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Arrange Pickup by EHS or Licensed Contractor G->H I DO NOT Dispose Down Drain or in Regular Trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 4-(2-Carboxyethyl)-4-nitroheptanedioic acid. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment

The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate risks.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3][4]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[5][6]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable choices.[7] Inspect gloves for integrity before each use and change them immediately upon contamination.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[4]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Designate a specific area for handling the chemical.

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[3]

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]

  • Keep all containers with the chemical clearly labeled.

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Avoid storing in metal cabinets which can corrode.[1]

4. Spill Management:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the laboratory supervisor.

Experimental Workflow for Handling this compound prep Preparation & Engineering Controls handling Handling Procedures prep->handling storage Storage handling->storage spill Spill Management handling->spill

Caption: Experimental workflow for handling the chemical.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4] Never dispose of this chemical down the drain or in regular trash.[3]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the chemical (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

  • Chemical Waste: Unused or waste quantities of the chemical should be collected in a separate, sealed, and clearly labeled hazardous waste container.

Disposal Protocol:

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

  • Contact Professionals: Arrange for pick-up and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.

Disposal Plan for this compound Waste start Waste Generated segregate Segregate Waste (Solid vs. Chemical) start->segregate label Label Container 'Hazardous Waste' segregate->label store Store Safely label->store dispose Contact EHS for Disposal store->dispose

Caption: Decision workflow for the disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Carboxyethyl)-4-nitroheptanedioic acid
Reactant of Route 2
4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.